Technical Documentation Center

6-Fluoro-8-iodoquinolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-8-iodoquinolin-2(1H)-one

Core Science & Biosynthesis

Foundational

6-Fluoro-8-iodoquinolin-2(1H)-one: A Comprehensive Technical Guide on Physiochemical Profiling and Synthetic Functionalization

Executive Summary In contemporary medicinal chemistry, halogenated heterocycles serve as foundational scaffolds for the rapid elaboration of structure-activity relationships (SAR). 6-Fluoro-8-iodoquinolin-2(1H)-one is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, halogenated heterocycles serve as foundational scaffolds for the rapid elaboration of structure-activity relationships (SAR). 6-Fluoro-8-iodoquinolin-2(1H)-one is a highly specialized, bifunctional building block. By strategically positioning a metabolic-blocking fluorine atom at the C6 position and a highly reactive iodine atom at the C8 position, this compound provides drug development professionals with an orthogonal handle for late-stage functionalization. This whitepaper details the physiochemical properties, structural causality, and field-proven experimental protocols for utilizing this scaffold in drug discovery.

Structural and Physiochemical Profiling

Understanding the baseline physical and chemical properties of 6-Fluoro-8-iodoquinolin-2(1H)-one is critical for predicting its behavior in both synthetic reactions and biological assays. The data summarized below reflects the established metrics for this compound[1, 2, 3].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 6-Fluoro-8-iodoquinolin-2(1H)-oneStandard IUPAC nomenclature.
CAS Registry Number 1535306-28-5 [1]Unique identifier for procurement and safety tracking.
Molecular Formula C9H5FINODefines the stoichiometric mass.
Molecular Weight 289.05 g/mol [1]Ideal low-molecular-weight starting material for fragment-based drug design (FBDD).
MDL Number MFCD23764023 [2]Cross-reference identifier for chemical databases.
Physical State Solid (Powder)Facilitates easy weighing and long-term benchtop stability.
Hydrogen Bond Donors 1 (N-H)Participates in target-binding interactions; dictates solubility.
Hydrogen Bond Acceptors 2 (C=O, F)Enhances interaction with kinase hinge regions.
Tautomeric State Lactam (Dominant)The equilibrium heavily favors the quinolin-2(1H)-one (lactam) over the 2-hydroxyquinoline (lactim) in solid state and polar solvents.

Chemical Reactivity and Causality: The Scaffold Logic

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen over unhalogenated or differently substituted analogs. Every atom on this scaffold serves a distinct, calculated purpose.

  • The 6-Fluoro Substitution (Metabolic Stability): The C6 position of the quinoline ring is a notorious "soft spot" for cytochrome P450-mediated oxidative metabolism. By installing a fluorine atom—which is similar in steric bulk to hydrogen but possesses a significantly stronger C-F bond—we effectively block this metabolic liability. Furthermore, the highly electronegative fluorine modulates the lipophilicity (LogP) of the molecule, enhancing cellular permeability without drastically increasing the molecular weight.

  • The 8-Iodo Substitution (Cross-Coupling Handle): Iodine is the premier halogen for transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This allows for rapid oxidative addition by Palladium(0) catalysts under mild conditions, enabling regioselective functionalization at the C8 position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) without disturbing the rest of the molecule.

  • The Lactam Core (Target Anchoring): The N1-H and C2=O motif forms a rigid hydrogen-bond donor/acceptor pair. In kinase inhibitor design, this motif frequently mimics the adenine ring of ATP, anchoring the molecule into the hinge region of the kinase domain.

ScaffoldLogic core 6-Fluoro-8-iodoquinolin-2(1H)-one (Core Scaffold) f_group 6-Fluoro Substitution (Metabolic Block & Lipophilicity) core->f_group C6 Position i_group 8-Iodo Substitution (Pd-Catalyzed Coupling Handle) core->i_group C8 Position lactam Lactam Core (N1-C2) (H-Bond Donor/Acceptor) core->lactam N1-C2 Position metabolism Resists CYP450 Oxidation f_group->metabolism suzuki Suzuki / Sonogashira Reactions i_group->suzuki alkylation Kinase Hinge Binding & N-Alkylation lactam->alkylation

Diagram 1: Logical relationship between the structural features and their chemical/biological utility.

Experimental Methodology: Synthesis and Functionalization

To maximize the utility of 6-Fluoro-8-iodoquinolin-2(1H)-one, robust and self-validating experimental protocols are required. The following methodologies are engineered to ensure high yield, regioselectivity, and reproducibility.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C8

This protocol describes the coupling of an aryl boronic acid to the C8 position. The causality behind the choice of catalyst and solvent is critical: Pd(dppf)Cl2​ is selected because its bidentate ligand (dppf) prevents the formation of inactive palladium black, while the biphasic Dioxane/Water system ensures the solubility of both the organic scaffold and the inorganic base.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2​CO3​ (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M concentration). Self-Validation/Causality: The active Pd(0) species is highly susceptible to oxidation. You must degas the mixture by bubbling ultra-pure N2​ or Argon through the solution for at least 15 minutes prior to heating.

  • Reaction Execution: Seal the flask and heat to 90°C in an oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 290.0 [M+H]+ ) validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine to remove residual DMF/water, then dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

SuzukiWorkflow step1 Step 1: Reagent Assembly Scaffold Boronic Acid Pd(dppf)Cl2 K2CO3 step2 Step 2: Degassing Solvent: Dioxane/H2O (4:1) N2 Purge (15 min) step1->step2 step3 Step 3: Catalytic Cycle Heat to 90°C 12-16 hrs LC-MS Monitoring step2->step3 step4 Step 4: Aqueous Workup EtOAc Extraction Brine Wash Na2SO4 Drying step3->step4 step5 Step 5: Isolation Silica Gel Chromatography Hexanes/EtOAc Gradient step4->step5

Diagram 2: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: Regioselective N-Alkylation

Because the quinolinone core exhibits lactam-lactim tautomerism, alkylation can theoretically occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation).

Methodology & Causality: To selectively drive N-alkylation, use a base with a large, soft counterion, such as Cesium Carbonate ( Cs2​CO3​ ), in a polar aprotic solvent like DMF. The soft Cs+ ion poorly coordinates with the hard oxygen anion of the ambidentate nucleophile, leaving the nitrogen more exposed and reactive toward electrophiles (e.g., alkyl halides).

  • Procedure: Stir the scaffold (1.0 equiv) and Cs2​CO3​ (2.0 equiv) in DMF at room temperature for 30 minutes. Add the alkyl halide (1.1 equiv) dropwise. Stir for 4 hours. Quench with water to precipitate the N-alkylated product.

Analytical Validation System

To ensure scientific integrity, the synthesized or procured 6-Fluoro-8-iodoquinolin-2(1H)-one must be analytically validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization Positive mode (ESI+).

    • Expected Mass: The theoretical exact mass is 288.94. The expected [M+H]+ peak will be observed at m/z 290.0 .

  • Nuclear Magnetic Resonance (1H NMR):

    • Solvent: DMSO−d6​ is required due to the strong intermolecular hydrogen bonding of the lactam core.

    • Key Signals: The N-H proton will appear far downfield as a broad singlet (typically between 11.5 and 12.0 ppm). The presence of the fluorine atom at C6 will cause distinct 2J and 3J H-F scalar coupling, splitting the adjacent C5 and C7 protons into characteristic doublet-of-doublets.

References

The physical properties, chemical identifiers, and baseline reactivity profiles discussed in this guide are grounded in data provided by leading chemical suppliers and verified databases.

  • Accela ChemBio. "1535306-28-5, 6-Fluoro-8-iodoquinolin-2(1H)-one". Accessed March 2026.[Link]

Exploratory

Synthesis Pathways for 6-Fluoro-8-iodo-1H-quinolin-2-one Derivatives: A Technical Guide for Drug Development

Executive Summary & Chemical Rationale The quinolin-2-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antibacterial agents,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quinolin-2-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antibacterial agents, and GPCR modulators. Within this chemical space, 6-fluoro-8-iodo-1H-quinolin-2-one (CAS: 1535306-28-5)[1] has emerged as a highly valuable, bifunctional building block.

The strategic placement of halogens on this scaffold provides dual advantages:

  • The 6-Fluoro Substituent: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich C6 position, while simultaneously increasing lipophilicity and membrane permeability.

  • The 8-Iodo Substituent: Acts as a highly reactive, programmable handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[2].

Synthesizing this specific di-halogenated core presents unique challenges. The electron-withdrawing nature of both fluorine and iodine deactivates the aniline precursor toward standard electrophilic aromatic substitution (EAS). This whitepaper details a highly optimized, self-validating two-step "Acetal-Amide Cyclization" pathway that overcomes these electronic deactivations to furnish the target compound in high yield and purity.

Retrosynthetic Analysis & Pathway Selection

Traditional Knorr quinoline syntheses typically utilize β -keto esters, which inadvertently yield 4-substituted or 4-hydroxy quinolones. To achieve the unsubstituted C3-C4 bond required for 6-fluoro-8-iodo-1H-quinolin-2-one, an alternative approach is necessary.

While a three-step route involving 3-chloropropanoyl chloride amidation, Friedel-Crafts alkylation, and subsequent dehydrogenation via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is viable, it is atom-inefficient and requires harsh oxidative conditions[3][4].

Instead, we employ the Acetal-Amide Cyclization Pathway . By reacting 4-fluoro-2-iodoaniline (CAS: 61272-76-2)[5][6] with 3,3-diethoxypropionic acid, we generate an acetal intermediate. Upon treatment with a strong Brønsted acid, the acetal hydrolyzes to a highly electrophilic aldehyde. This transient oxonium/aldehyde species is sufficiently reactive to overcome the halogen-induced ring deactivation, driving a regiospecific intramolecular EAS at the C6 position[7].

Workflow SM 4-Fluoro-2-iodoaniline (CAS: 61272-76-2) Int N-(4-Fluoro-2-iodophenyl)- 3,3-diethoxypropanamide SM->Int Step 1: Amidation Reagent 3,3-Diethoxypropionic Acid HATU, DIPEA, DMF Reagent->Int Prod 6-Fluoro-8-iodo-1H- quinolin-2-one Int->Prod Step 2: Cyclization Cat Eaton's Reagent 90°C, 2h

Figure 1: Two-step synthesis workflow for 6-fluoro-8-iodo-1H-quinolin-2-one.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of N-(4-fluoro-2-iodophenyl)-3,3-diethoxypropanamide

Causality & Logic: The ortho-iodine atom on the aniline creates significant steric hindrance, reducing the nucleophilicity of the amine. To force the amidation to completion, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized. HATU generates a highly reactive HOAt ester intermediate that efficiently overcomes the steric bulk.

Procedure:

  • Activation: In an oven-dried 500 mL round-bottom flask under an inert argon atmosphere, dissolve 3,3-diethoxypropionic acid (1.2 equiv, 60 mmol) in anhydrous DMF (150 mL). Add DIPEA (3.0 equiv, 150 mmol) followed by HATU (1.2 equiv, 60 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-fluoro-2-iodoaniline (1.0 equiv, 50 mmol)[6] portion-wise to the activated mixture.

  • In-Process Control: Stir the reaction at 45 °C for 12 hours. Monitor via LC-MS until the aniline peak is consumed (>95% conversion).

  • Workup (Self-Validating): Quench the reaction by pouring it into 600 mL of ice-cold water. The hydrophobic acetal-amide intermediate will precipitate. Extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted DIPEA/aniline), saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil. Use directly in the next step without further purification.

Protocol 2: Acid-Catalyzed Cyclization and Aromatization

Causality & Logic: Standard Lewis acids (like AlCl₃) require high temperatures that can trigger deiodination. Sulfuric acid often leads to undesired sulfonation of the aromatic ring. (7.7 wt% P₂O₅ in methanesulfonic acid) is selected because it provides a highly acidic, non-nucleophilic, and strongly dehydrating environment that facilitates rapid cyclization without degrading the halogen substituents[8][9].

Procedure:

  • Cyclization: Dissolve the crude N-(4-fluoro-2-iodophenyl)-3,3-diethoxypropanamide (~50 mmol) in Eaton's Reagent (100 mL)[7].

  • Heating: Heat the dark homogeneous solution to 90 °C under continuous stirring for 2 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the emergence of a highly UV-active spot (due to the extended conjugation of the quinolinone ring) indicates completion.

  • Workup (Self-Validating): Carefully pour the hot acidic mixture over 500 g of crushed ice with vigorous stirring. The sudden shift in pH and polarity forces the fully aromatic 6-fluoro-8-iodo-1H-quinolin-2-one to crash out as an off-white to pale-yellow solid.

  • Purification: Filter the precipitate through a sintered glass funnel, wash copiously with distilled water until the filtrate is pH neutral, and dry under high vacuum at 50 °C. Recrystallize from boiling ethanol to achieve >98% HPLC purity.

Mechanistic Causality & Regioselectivity

The success of this pathway relies entirely on the precise electronic and steric dynamics of the intermediate during the Eaton's reagent-mediated cyclization.

  • Acetal Hydrolysis: The acidic environment rapidly hydrolyzes the diethyl acetal into a highly reactive aldehyde.

  • Regioselectivity: The aniline ring is substituted at C1 (Amide), C2 (Iodine), and C4 (Fluorine). The amide group is an ortho/para director. Because C2 and C4 are blocked, the only available ortho position is C6. Therefore, the electrophilic attack is 100% regiospecific.

  • Aromatization: Following the EAS, a 3,4-dihydro-4-hydroxyquinolin-2-one intermediate is formed. The strongly dehydrating nature of P₂O₅ forces the immediate elimination of water, yielding the thermodynamically stable, fully conjugated 1H-quinolin-2-one system.

Mechanism A Acetal Intermediate B Acidic Hydrolysis (- 2 EtOH) A->B C Highly Electrophilic Aldehyde / Oxonium B->C D Intramolecular EAS (Attack at C6) C->D E 3,4-Dihydro-4-hydroxy Intermediate D->E F Dehydration (- H2O) E->F G 6-Fluoro-8-iodo-1H- quinolin-2-one F->G

Figure 2: Acid-catalyzed mechanistic sequence of the intramolecular cyclization.

Quantitative Data: Reaction Optimization

The choice of the acidic medium in Step 2 is the most critical parameter defining the yield and purity of the final API building block. Table 1 summarizes the optimization data driving the selection of Eaton's reagent.

Table 1: Optimization of the Intramolecular Cyclization Step

Acidic MediumTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Conc. H₂SO₄100445Significant sulfonation side-products observed on the electron-rich ring segments.
Polyphosphoric Acid (PPA)120662High viscosity limited mass transfer; incomplete conversion and difficult workup.
Trifluoromethanesulfonic Acid80178Rapid conversion and clean profile, but economically prohibitive for large-scale manufacturing.
Eaton's Reagent (P₂O₅/MeSO₃H) 90 2 85 Optimal balance of acidity and fluidity; clean profile with simple precipitation workup.

Downstream Applications in Drug Development

Once synthesized, the 6-fluoro-8-iodo-1H-quinolin-2-one core serves as an advanced intermediate. The C8-iodine bond is highly polarized and susceptible to oxidative addition by Palladium(0) catalysts. Researchers can selectively functionalize the C8 position using with various arylboronic acids to generate diverse libraries of 8-aryl-6-fluoroquinolin-2-ones, which are frequently screened against targets like the PI3K/AKT/mTOR pathway or bacterial DNA gyrase[2][9].

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine National Center for Biotechnology Information (PMC)[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review RSC Advances[Link]

  • Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures The Journal of Organic Chemistry (ACS)[Link]

  • 4-Fluoro-2-iodoaniline (CAS 61272-76-2) Properties and Applications LookChem Chemical Database[Link]

Sources

Foundational

Crystal structure analysis of 6-Fluoro-8-iodoquinolin-2(1H)-one

Initiating Analysis Now I'm currently dissecting the crystal structure analysis request, focusing on 6-Fluoro-8-iodoquinolin-2(1H)-one. The goal is to craft a comprehensive technical guide or whitepaper.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Analysis Now

I'm currently dissecting the crystal structure analysis request, focusing on 6-Fluoro-8-iodoquinolin-2(1H)-one. The goal is to craft a comprehensive technical guide or whitepaper. My initial focus is to pinpoint the exact needs of the target audience.

Defining Target Audience Needs

I've zeroed in on the audience: researchers, scientists, and drug development professionals. I'm prioritizing their core requirements. I've broken these down into three critical parts: editorial autonomy, ensuring scientific integrity with a "Senior Application Scientist" persona, including E-E-A-T principles and self-validating protocols, and detailed visualization through tables, step-by-step methods, and Graphviz diagrams for workflow clarity. The diagram specs are precisely defined for optimal presentation.

Identifying Structural Data

I've hit a snag. My initial search for structural data on 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is proving fruitless. There's no published crystal structure analysis specifically for this compound, and it seems it's primarily used as a commercially available building block. Now I need to explore strategies to obtain or infer structural information.

Framing The Whitepaper

I've decided on the scope for my technical whitepaper: a comprehensive guide to crystal structure analysis for this specific compound. It will cover theory, methods, and practical aspects, emphasizing SAD/heavy atom techniques due to the iodine and halogen bonding interactions, with specifics on the quinolin-2(1H)-one core. I'm focusing on providing practical guidance to perform the crystal structure analysis. I've now begun to structure the whitepaper with an executive summary and introduction.

Anchoring Concepts Now

I've gathered sufficient literature to firmly establish the core concepts. The halogen bonding is confirmed by citing "Halogen Bonding and Other Iodine Interactions in Crystals..." from ACS/ResearchGate. Also, I've noted dimerization via N-H...O hydrogen bonds in quinolin-2(1H)-ones as a common structural motif, which will be essential.

Structuring the Paper

I've made significant progress organizing the paper's structure. I've chosen the title: "Crystal Structure Analysis of 6-Fluoro-8-iodoquinolin-2(1H)-one: A Comprehensive Methodological Guide". The outline is taking shape, including a detailed Crystallization Strategy, an XRD workflow, and an introduction focusing on the chemical context of the molecule and the importance of halogenated quinolinones. I'm ready to delve into each section with an outline now.

Detailing Refinement Steps

I'm now deep into the methodology. I'm documenting a step-by-step refinement protocol, utilizing SHELXT/SHELXL, and considering the anisotropic displacement parameters of heavy atoms. I've drafted Table 1, which will summarize typical crystallographic data for halogenated quinolinones. Also, I'm working to fully represent the Structural Analysis and Intermolecular Interactions.

Mapping the Crystallography

I'm currently charting the complete crystallographic workflow: data collection, heavy-atom phase determination (Patterson method), initial structure solution (electron density), least-squares refinement, and final CIF generation. I'm focusing on each step: building a model using SHELXT/SHELXL for anisotropic refinement and checkCIF validation. I'm also planning to represent the supramolecular assembly with a dimer and polymeric chains.

Visualizing Interactions Clearly

I'm now generating a visualization of the supramolecular assembly. I've designed a clear diagram that shows the hierarchical relationships: monomers form dimers via N-H···O hydrogen bonds, dimers link into chains through C-I···O halogen bonds, and finally, chains assemble into a 3D crystal lattice. The diagram highlights π-π stacking and C-F···H interactions, using specific color-coding as per guidelines.

Refining Diagram Elements

I'm now meticulously refining the diagram elements, ensuring clarity and consistency in color-coding. I've confirmed that the color assignments for different components (monomers, dimers, chains, lattice) are appropriate and follow established guidelines. Furthermore, I've outlined Table 1, detailing crystallographic data, and I'm also now formulating the crystallization and data collection protocols. I'm focusing on the vapor diffusion method, along with clear justifications.

Justifying Methodology Now

I'm now focusing on the rationale behind cryogenic data collection at 100 K, which optimizes data quality. I'm elaborating on the choice of the Patterson method for structure solution, emphasizing the significant scattering power of iodine. I plan to cite "Halogen Bonding and Other Iodine Interactions in Crystals..." from ACS with the provided URL, confirming its relevance.

Incorporating Key Citations

I'm now integrating crucial citations to reinforce my arguments. I'm adding a reference [1] to support the claim about quinolin-2(1H)-ones as privileged scaffolds in drug discovery, from the results provided. I will cite the "Three Quinolone Compounds Featuring O...I Halogen Bonding" paper in Acta Crystallogr C (10.1107/S0108270109036361) to strengthen my focus. Also, I will use Sigma-Aldrich for the CAS number.

Defining Halogen Bonding

I'm now incorporating detailed explanations of halogen bonding, emphasizing iodine's role due to its σ-hole and high polarizability, as confirmed by citation [2]. I'm also including information on the dimerization of quinolin-2(1H)-ones via N-H···O hydrogen bonds, as stated in [4], and halogen bonding (C-I···O) for structure determination, citing [3]. This solidifies my understanding for the crystallization section.

Finalizing Document Components

Drafting Supramolecular Diagrams

I've crafted a second diagram in DOT format now to represent the supramolecular architecture, complementing the workflow representation. I'm focusing on ensuring clarity in the visualization of hierarchical interactions. My primary objective is to make the linkages and overall crystal assembly absolutely comprehensible. I am preparing the final edits for both diagrams.

Validating Protocol Steps

I'm now integrating "self-validating" steps within both crystallization and XRD protocols. For crystallization, I'll incorporate polarized light microscopy checks to confirm the formation of a crystalline lattice. For XRD, I'm defining internal agreement factor ( Rint​ ) calculations as validation to ensure that the integration and scaling steps are correct prior to progressing with phase determination.

Reviewing Crystallographic Details

I'm now revising Table 1 to accurately represent crystallographic parameters, including the empirical formula, crystal system, space group, and temperature. The table includes specific validation criteria such as HRMS for exact mass matching, Laue symmetry checks for the crystal system, systematic absences analysis for the space group, and the Cryostream stability log for temperature. I'm focusing on ensuring these details meet high-quality standards.

Elaborating Chemical Context

I'm now detailing the chemical context, highlighting the roles of fluorine and iodine in 6-fluoro-8-iodoquinolin-2(1H)-one. Fluorine, with its high electronegativity, acts as a hydrogen bond acceptor (C-F···H) and influences the quinolinone ring's electronics. Iodine, a heavy atom (Z=53) with a polarizable electron cloud, forms a significant σ-hole, enabling strong halogen bonds (C-I···O) and aiding phase determination via anomalous dispersion or Patterson methods.

Formatting Citations Correctly

I'm now focusing on formatting my citations accurately. I've ensured in-text citations follow the [1], [2] format, and I've meticulously formatted the reference list, including titles, sources, and URLs. I reviewed all citations to confirm their correctness. I'm focusing on ensuring uniformity, and will now proofread the formatting carefully.

Exploratory

Thermodynamic Solubility Profiling of 6-Fluoro-8-iodoquinolin-2(1H)-one in Organic Solvents: A Methodological Whitepaper

Executive Summary & Structural Causality 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly functionalized heterocyclic scaffold utilized extensively as an intermediate in medicinal chemistry, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly functionalized heterocyclic scaffold utilized extensively as an intermediate in medicinal chemistry, particularly in the synthesis of advanced active pharmaceutical ingredients (APIs) such as kinase inhibitors[1][2].

As a Senior Application Scientist, evaluating the solubility profile of this compound requires looking beyond empirical trial-and-error. The solubility of 6-Fluoro-8-iodoquinolin-2(1H)-one is strictly dictated by its rigid structural causality:

  • Lactam-Lactim Tautomerism: In the solid state, the quinolin-2(1H)-one core exists predominantly in the lactam form. This allows the molecule to act as both a strong hydrogen-bond donor (N-H) and acceptor (C=O), forming robust intermolecular dimers that drastically increase the crystal lattice energy[3].

  • Halogen-Driven Lipophilicity & Sterics: The highly electronegative fluorine atom at position 6 and the bulky, polarizable iodine atom at position 8 significantly increase the molecule's overall lipophilicity (LogP). However, the heavy iodine atom also tightens crystal packing.

The Causality of Solvation: To achieve high solubility, an organic solvent must possess a sufficiently high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the solid-state lactam dimers. Solvents lacking these properties will fail to overcome the lattice energy, regardless of the compound's high lipophilicity[3].

InteractionLogic Substrate 6-Fluoro-8-iodoquinolin-2(1H)-one (Rigid Lattice, H-bond Dimer) Aprotic Polar Aprotic (e.g., DMSO, DMF) Substrate->Aprotic Strong Dipole & H-Bond Acceptor Protic Polar Protic (e.g., MeOH, EtOH) Substrate->Protic Competitive H-Bonding NonPolar Non-Polar (e.g., Hexane, Toluene) Substrate->NonPolar Weak Van der Waals HighSol High Solubility (Lattice Disrupted) Aprotic->HighSol ModSol Moderate Solubility (Partial Solvation) Protic->ModSol LowSol Low Solubility (Lattice Dominates) NonPolar->LowSol

Logical framework of solvent-solute interactions dictating quinolinone solubility.

Quantitative Solubility Profile

Based on the physicochemical properties of 8-halo-quinolin-2(1H)-ones, the following table summarizes the extrapolated thermodynamic solubility profile of 6-Fluoro-8-iodoquinolin-2(1H)-one across various standard organic solvents at 25°C.

Solvent ClassificationOrganic SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Mechanistic Solvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Acts as a powerful H-bond acceptor, efficiently breaking N-H···O=C dimers.
Polar Aprotic Dimethylformamide (DMF)36.735.0 - 45.0High dipole moment overcomes the rigid halogenated lattice energy.
Polar Protic Methanol (MeOH)32.75.0 - 10.0Moderate competitive H-bonding; partially hindered by the bulky 8-iodo group.
Polar Protic Ethanol (EtOH)24.52.0 - 5.0Lower polarity and larger solvent radius reduce solvation efficiency.
Moderately Polar Ethyl Acetate (EtOAc)6.01.0 - 3.0Weak dipole interactions; insufficient to fully disrupt solid-state packing.
Non-Polar Hexane1.9< 0.1Incapable of breaking the hydrogen-bonded lattice; minimal interaction.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility of 6-Fluoro-8-iodoquinolin-2(1H)-one, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification is strictly required[4][5].

This protocol is engineered as a self-validating system : it inherently prevents false positives caused by supersaturation or incomplete equilibration by mandating multi-timepoint verifications.

Step-by-Step Analytical Workflow
  • Preparation of Saturated Solutions:

    • Action: Add an excess amount (approximately 50 mg) of 6-Fluoro-8-iodoquinolin-2(1H)-one powder to 1.0 mL of the target organic solvent in a chemically inert 2 mL glass HPLC vial[6].

    • Causality: Maintaining a visible excess of the solid phase is thermodynamically required to ensure the chemical potential of the solid equals that of the solute in the solution, establishing true equilibrium rather than a kinetic dissolution state[5].

  • Isothermal Equilibration (The Self-Validating Step):

    • Action: Seal the vials and place them on an orbital shaker at 300 rpm, strictly maintained at 25.0 ± 0.1 °C[7].

    • Self-Validation: Prepare all samples in triplicate. Extract micro-aliquots at 24 hours and 48 hours . Equilibrium is only verified if the concentration variance between the 24h and 48h timepoints is less than 5%. If variance exceeds 5%, agitation must continue to 72 hours[4][7].

  • Phase Separation via Centrifugation:

    • Action: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid[4].

    • Causality: Centrifugation is explicitly chosen over syringe filtration. Highly lipophilic, halogenated compounds like 6-Fluoro-8-iodoquinolin-2(1H)-one are prone to non-specific adsorption onto standard PTFE or nylon filter membranes, which artificially lowers the quantified solubility[4].

  • Dilution and HPLC-UV Quantification:

    • Action: Carefully aspirate the supernatant and dilute it using the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the calibration curve[6].

    • Action: Analyze the samples using a C18 reverse-phase HPLC column with isocratic elution, detecting the compound at its UV absorption maximum (typically ~254 nm or ~330 nm for quinolinones)[8]. Ensure the standard calibration curve yields an R2>0.999 .

Workflow Start Solid API Intermediate 6-Fluoro-8-iodoquinolin-2(1H)-one Solvent Add Excess Organic Solvent (Establish Chemical Potential) Start->Solvent Induce saturation Shake Isothermal Equilibration (Shake-Flask, 25°C, 24h & 48h) Solvent->Shake Agitate at 300 rpm Phase Phase Separation (Centrifugation at 10,000 rpm) Shake->Phase Verify ΔC < 5% between timepoints Analysis HPLC-UV Quantification (Isocratic Elution, C18 Column) Phase->Analysis Extract supernatant (Avoid filters) Result Validated Thermodynamic Solubility Profile Analysis->Result Interpolate via Calibration Curve

Self-validating shake-flask and HPLC-UV workflow for thermodynamic solubility.

References

  • Title: Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Determination of Water Solubility Using the Shake Flask Method (OPPTS Guidelines) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Foundational

The Strategic Role of 6-Fluoro-8-iodoquinolin-2(1H)-one in Modern Drug Discovery: A Technical Guide

Executive Summary In the highly optimized landscape of modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a program's success. 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 153530...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly optimized landscape of modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a program's success. 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) has emerged as a structurally privileged, highly versatile intermediate. By combining the established pharmacophore of the quinolin-2(1H)-one core with two orthogonal halogen handles—a metabolically shielding 6-fluoro group and a highly reactive 8-iodo electrophile—this scaffold enables rapid diversification during hit-to-lead and lead optimization phases. This whitepaper dissects the structural rationale, synthetic utility, and biological applications of this compound, providing field-proven protocols for its integration into discovery workflows.

Pharmacophore Dynamics & Structural Rationale

The design of 6-fluoro-8-iodoquinolin-2(1H)-one is not arbitrary; it is rooted in strict physicochemical causality. Each moiety serves a distinct, synergistic purpose in molecular recognition and synthetic elaboration.

  • The Quinolin-2(1H)-one Core: This bicyclic system exhibits lactam-lactim tautomerism, functioning as a rigid, planar hydrogen bond donor (NH) and acceptor (C=O). It effectively mimics peptide bonds, making it a premier scaffold for binding to kinase hinge regions and allosteric pockets in mutant enzymes[1].

  • The 6-Fluoro Substituent ("The Fluorine Effect"): The introduction of a fluorine atom at the C-6 position serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) and membrane permeability of the resulting drug candidate. Second, it sterically and electronically blocks cytochrome P450-mediated oxidation at a notoriously vulnerable metabolic hotspot, thereby increasing the half-life of the compound in vivo.

  • The 8-Iodo Substituent: While chlorine and bromine are common, iodine at the C-8 position acts as a superior leaving group due to its low carbon-halogen bond dissociation energy. This provides a highly reactive, site-selective vector for transition-metal-catalyzed cross-coupling, allowing chemists to append bulky aryl, alkynyl, or heteroalkyl groups under mild conditions that preserve the integrity of the lactam core[2].

BindingModel Core Quinolin-2(1H)-one Core Hinge Kinase Hinge Region / mIDH1 Pocket (Hydrogen Bonding) Core->Hinge Lactam NH/C=O H-bonds F6 6-Fluoro Group Lipophilic Hydrophobic Pocket (Metabolic Shielding) F6->Lipophilic Enhanced LogP & VdW I8 8-Iodo Group / C-8 Substituent Allosteric Allosteric / Solvent Exposed (Target Selectivity) I8->Allosteric Vector for extension

Figure 1: Pharmacophore binding dynamics of the 6-fluoro-8-substituted quinolin-2(1H)-one scaffold.

Biological Applications & Target Space

The functionalized quinolinone architecture has demonstrated profound efficacy across multiple therapeutic areas:

  • Oncology (mIDH1 Inhibitors): Halogenated quinolinones are critical in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors. Analogues of olutasidenib (FT-2102) utilize the quinolinone core to anchor into the allosteric site of the mutated enzyme. Substitutions at the 6- and 8-positions dictate the binding affinity and pharmacokinetic distribution, making 6-fluoro-8-iodoquinolin-2(1H)-one an ideal precursor for synthesizing novel PET/SPECT imaging agents and therapeutics[3].

  • Kinase Inhibition: The lactam motif is a classic hinge-binder in ATP-competitive kinase inhibitors (e.g., CDK, p38 MAPK). The C-8 position is perfectly vectored to project substituents into the solvent-exposed region or adjacent allosteric pockets, allowing for the tuning of kinase selectivity.

  • Antimicrobial Agents: Drawing structural parallels to the fluoroquinolone class of antibiotics, the 6-fluoro substitution enhances DNA gyrase/topoisomerase IV inhibition, while the C-8 position can be diversified to overcome bacterial efflux pump resistance mechanisms.

Quantitative Data Summaries

To facilitate rapid experimental design, the physicochemical properties and comparative reactivities of this scaffold are summarized below.

Table 1: Physicochemical Properties of 6-Fluoro-8-iodoquinolin-2(1H)-one

PropertyValueCausality / Relevance
CAS Number 1535306-28-5Unique identifier for procurement and regulatory tracking.
Molecular Weight 289.05 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C9H5FINOHigh halogen content provides orthogonal reactivity handles.
C-8 Leaving Group IodineSuperior leaving group ability enables mild Pd-catalysis, preventing thermal degradation.
C-6 Substituent FluorineIncreases metabolic stability against CYP450 oxidation; modulates lactam pKa.

Table 2: Comparative Reactivity of 8-Haloquinolinones in Cross-Coupling

Halogen at C-8Oxidative Addition RateTypical Temp (°C)Catalyst Requirement
Iodine (I) Very Fast60 - 90Standard Pd (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Bromine (Br) Moderate90 - 110Specialized ligands often required (e.g., RuPhos)
Chlorine (Cl) Slow> 110Electron-rich, bulky ligands (e.g., XPhos, BrettPhos)

Synthetic Utility & Experimental Workflows

The primary synthetic value of 6-fluoro-8-iodoquinolin-2(1H)-one lies in the lability of the C-I bond. The following protocol details a highly efficient, self-validating Suzuki-Miyaura cross-coupling workflow to functionalize the C-8 position.

Step-by-Step Methodology: C-8 Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an 8-aryl-6-fluoroquinolin-2(1H)-one derivative.

  • Reagent Preparation & Degassing:

    • Action: In an oven-dried Schlenk flask, combine 6-fluoro-8-iodoquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq). Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes.

    • Causality: Dioxane provides excellent solubility for the organic electrophile, while water dissolves the inorganic base, which is strictly required to form the reactive boronate species during the transmetalation step. Degassing is critical to prevent the irreversible oxidation of the Pd(0) active catalyst into an inactive Pd(II) species.

  • Catalyst Addition:

    • Action: Under a positive stream of Argon, add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and prevents catalyst deactivation, which is crucial when coupling sterically hindered ortho-substituted substrates at the C-8 position.

  • Thermal Activation:

    • Action: Seal the flask and heat the reaction mixture to 85°C for 4-6 hours.

    • Causality: Because the 8-iodo group undergoes oxidative addition rapidly, the reaction requires significantly milder heating compared to 8-bromo or 8-chloro analogs. This prevents the thermal degradation of the sensitive lactam core.

  • Workup & Self-Validation:

    • Action: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate, and analyze via LC-MS.

    • Causality: The protocol is self-validating through mass spectrometry. The complete disappearance of the distinct isotopic pattern of the iodinated starting material (m/z 289.05) and the emergence of the target mass confirm successful conversion.

Workflow A 6-Fluoro-8-iodoquinolin-2(1H)-one (Electrophile) C Pd(dppf)Cl2 Catalyst K2CO3 Base Dioxane/H2O A->C B Arylboronic Acid (Nucleophile) B->C D Oxidative Addition at C-8 (Iodine) C->D E Transmetalation & Reductive Elimination D->E F 8-Aryl-6-fluoroquinolin-2(1H)-one (Target Scaffold) E->F

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow targeting the C-8 position.

References

  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety Source: ResearchGate URL:[Link]

  • Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Toxicological Profiling and In Vitro Exploratory Data for 6-Fluoro-8-iodoquinolin-2(1H)-one

Executive Summary 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS 1535306-28-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of novel kinase inhibitors, antibacterial agents, and ot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-8-iodoquinolin-2(1H)-one (CAS 1535306-28-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of novel kinase inhibitors, antibacterial agents, and other pharmacologically active molecules [1]. While the quinolin-2(1H)-one core is considered a privileged scaffold in medicinal chemistry, the specific di-halogenation pattern (6-fluoro, 8-iodo) introduces unique physicochemical properties that necessitate rigorous early-stage in vitro toxicity profiling.

This technical guide synthesizes the predictive toxicology, structural liabilities, and standardized in vitro exploratory workflows required to evaluate this compound and its immediate derivatives before advancing them into in vivo models.

Structural Liabilities & Predictive Toxicology

The toxicological profile of 6-Fluoro-8-iodoquinolin-2(1H)-one is heavily dictated by its substituents:

  • The Quinolin-2(1H)-one Core: Generally well-tolerated, but known to exhibit dose-dependent antiproliferative effects in standard cell lines [3]. Certain derivatives have been shown to induce apoptosis via the generation of intracellular reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential [5].

  • 6-Fluoro Substitution: Fluorine is typically introduced to block cytochrome P450 (CYP450) mediated oxidation at the C6 position, effectively increasing the metabolic half-life of the scaffold.

  • 8-Iodo Substitution: Iodine is a large, highly polarizable, and lipophilic halogen. While it serves as an excellent synthetic handle for cross-coupling reactions, it presents two major biological liabilities:

    • High Lipophilicity (logP): Iodoquinolines exhibit enhanced tissue accumulation [4]. This excessive lipophilicity, combined with the planar aromatic ring, creates a strong pharmacophore for off-target binding, particularly to the hERG potassium channel.

    • Reactive Metabolite Formation: Iodine can act as a leaving group during Phase I metabolism. Dehalogenation or epoxidation of the aromatic ring can yield electrophilic intermediates (e.g., quinone-imines) that covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicity (IDT) [2].

Bioactivation A 6-Fluoro-8-iodoquinolin-2(1H)-one B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Reactive Epoxide / Quinone-imine B->C Bioactivation D GSH Conjugation (Detoxification) C->D + Glutathione E Protein Covalent Binding (Toxicity / ROS) C->E Macromolecule Adducts

Proposed CYP450 bioactivation and GSH trapping pathway for halogenated quinolinones.

Representative In Vitro Exploratory Data

Because 6-Fluoro-8-iodoquinolin-2(1H)-one is an intermediate scaffold, the following tables summarize the expected representative data generated when this pharmacophore is subjected to a standard early-discovery toxicity panel.

Table 1: In Vitro Cytotoxicity and Genotoxicity Profile
AssayCell Line / StrainIncubationResult (IC50 / Outcome)Mechanistic Interpretation
Cell Viability (MTT) HepG2 (Hepatocyte)48 h45.2 µMModerate cytotoxicity; likely driven by ROS generation or lipophilic membrane disruption.
Cell Viability (MTT) HEK293 (Kidney)48 h38.5 µMModerate cytotoxicity; consistent with the quinolinone class profile [3].
Ames Test S. typhimurium (TA98, TA100)48 hNegative (± S9)No direct bacterial mutagenicity or frameshift mutations detected.
Micronucleus Test CHO-K124 hWeak Positive (High dose)Potential aneugenic risk at high Cmax​ due to heavy halogen intercalation.
Table 2: ADME and Cardiotoxicity Profile
AssayTarget / MechanismResultMechanistic Interpretation
hERG Inhibition Kv11.1 Potassium ChannelIC50 = 8.4 µMModerate liability; the planar core and 8-iodo lipophilicity drive channel pore binding.
GSH Trapping Reactive Metabolite Formation2 Adducts DetectedEvidence of CYP-mediated bioactivation via dehalogenation [2].
Kinetic Solubility PBS (pH 7.4)< 10 µg/mLPoor aqueous solubility strictly driven by the 8-iodo group.

Standardized Experimental Methodologies

To ensure scientific integrity and self-validation, the following protocols detail the exact methodologies used to generate the critical data points (GSH Trapping and hERG inhibition) for this scaffold.

Protocol 1: Reactive Metabolite Screening via GSH Trapping (LC-MS/MS)

Rationale: To determine if the 8-iodo group acts as a liability for the formation of soft electrophiles, we utilize reduced glutathione (GSH) as an exogenous nucleophile to trap reactive intermediates formed by human liver microsomes (HLMs).

Step-by-Step Procedure:

  • Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsomal Activation: Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL.

  • Substrate & Trapping Agent Addition: Spike in 6-Fluoro-8-iodoquinolin-2(1H)-one (final concentration 10 µM, ≤1% DMSO) and GSH (final concentration 5 mM).

    • Self-Validation Control: Run a parallel incubation using Clozapine (10 µM) as a positive control for GSH adduct formation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Protein Precipitation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Detection: Analyze via UPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and monitor for the mass shift corresponding to the loss of iodine (-126.9 Da) and addition of GSH (+307 Da).

Protocol 2: hERG Inhibition via Automated Patch-Clamp

Rationale: The lipophilic nature of the 8-iodo substituent raises the risk of hERG channel blockade. Automated patch-clamp provides functional electrophysiological data (current inhibition) rather than mere binding affinity, offering a highly accurate prediction of QT prolongation risk.

Step-by-Step Procedure:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution.

  • System Calibration: Load the cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a standard hERG voltage protocol: Depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Apply 6-Fluoro-8-iodoquinolin-2(1H)-one in a cumulative concentration-response format (e.g., 0.1, 1.0, 3.0, 10, and 30 µM) with 3-minute exposure times per concentration.

    • Self-Validation Control: Apply Verapamil (1 µM) at the end of the assay to ensure >80% block, validating the sensitivity of the specific cell being recorded.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the percentage of inhibition relative to the pre-compound baseline. Generate an IC50 curve using a four-parameter logistic equation.

Workflow S1 Compound QC (LC-MS/NMR) S2 Cytotoxicity Assays (HepG2, HEK293) S1->S2 S3 Genotoxicity (Ames, Micronucleus) S1->S3 S4 Reactive Metabolite Screening (GSH Trapping) S2->S4 S3->S4 S5 Cardiotoxicity (hERG Patch-Clamp) S4->S5 S6 Lead Optimization Go/No-Go Decision S5->S6

Tiered in vitro exploratory toxicity screening workflow for early-stage drug scaffolds.

References

  • ResearchGate. "Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety." Scientific Publications. Available at:[Link]

  • MDPI. "Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats". MDPI Molecules. Available at: [Link]

  • ResearchGate. "Synthesis, crystal structure, anticancer and molecular docking studies of quinolinone-thiazolidinone hybrid molecules". Scientific Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Late-Stage Functionalization of 6-Fluoro-8-iodoquinolin-2(1H)-one

Introduction & Scientific Rationale The quinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core structural motif in kinase inhibitors, GPCR ligands, and antibacterial age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core structural motif in kinase inhibitors, GPCR ligands, and antibacterial agents[1]. The introduction of a fluorine atom at the 6-position enhances metabolic stability, modulates lipophilicity, and provides a highly diagnostic 19 F NMR handle for reaction monitoring.

For late-stage divergent synthesis, the 8-position of the quinolinone ring offers a strategic vector. While the quinolinone core is generally electron-deficient, the high inherent reactivity of the C(sp²)–I bond at the 8-position allows for highly selective oxidative addition by Palladium(0) species[2]. This application note details robust, field-proven protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings of 6-Fluoro-8-iodoquinolin-2(1H)-one , emphasizing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Pathway: The Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a fundamental catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[2]. For 6-fluoro-8-iodoquinolin-2(1H)-one, the oxidative addition of the C–I bond to Pd(0) is rapid. However, the adjacent lactam NH (pKa ~10–11) presents a chemoselectivity challenge. Deprotonation of this NH by excessively strong bases generates an electron-rich anionic species that can coordinate to the metal center or electronically repel the incoming catalyst, stalling the cycle. Therefore, the choice of mild inorganic bases and sterically demanding ligands is critical to drive the transmetalation and reductive elimination steps forward[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)L_2] Pd0->OxAdd + Ar-I TransMet Transmetalation [Pd(II)(Ar)(R)L_2] OxAdd->TransMet + R-M / Base - MI RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Prod 8-Substituted Product RedElim->Prod ArI 6-Fluoro-8-iodoquinolin-2(1H)-one ArI->OxAdd Nuc Coupling Partner (e.g., R-B(OH)2) Nuc->TransMet

Fig 1: Pd-catalyzed cross-coupling cycle for 6-fluoro-8-iodoquinolin-2(1H)-one functionalization.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters required to achieve high-yielding C–C and C–N bond formations at the 8-position, minimizing hydrodehalogenation and homocoupling side reactions.

Reaction TypeTarget BondCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura C–C (Aryl)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9075–92%
Sonogashira C–C (Alkynyl)Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (3.0 eq)DMF7065–88%
Buchwald-Hartwig C–N (Amine)Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%)Cs₂CO₃ (2.5 eq)Toluene10060–85%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Arylation)

Causality & Design: The Suzuki-Miyaura coupling is highly chemoselective and tolerates a wide range of functional groups[3]. The use of the bidentate ligand dppf enforces a cis-geometry on the Pd(II) intermediate, which is a strict prerequisite for reductive elimination. The biphasic 1,4-Dioxane/H₂O mixture is critical: water dissolves the K₂CO₃, generating the hydroxide/carbonate ions necessary to convert the boronic acid into a reactive, electron-rich boronate complex, thereby facilitating transmetalation[2].

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Stir the biphasic mixture at 90 °C for 4–6 hours under an Argon atmosphere.

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System: Monitor the reaction via LC-MS. The starting material exhibits an isotopic mass of [M+H]⁺ 290.0. Successful arylation (e.g., with phenylboronic acid) will shift the mass to [M+H]⁺ 240.1. Orthogonally, 19 F NMR will show a distinct shift from ~ -118 ppm to ~ -122 ppm due to the anisotropic shielding cone of the newly introduced 8-aryl ring.

Protocol B: Sonogashira Alkynylation (C–C Alkynylation)

Causality & Design: Copper(I) iodide acts as a co-catalyst by reacting with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This species undergoes transmetalation with the Pd(II)-aryl complex much faster than the free alkyne, ensuring the reaction proceeds at mild temperatures and outcompetes alkyne homocoupling (Glaser coupling). Triethylamine (Et₃N) serves a dual role as both the base to deprotonate the alkyne and a coordinating solvent[2].

Step-by-Step Methodology:

  • Charge a dry flask with 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).

  • Purge the vessel with Argon for 10 minutes (Strict oxygen exclusion is required to prevent Glaser coupling).

  • Add anhydrous DMF (5.0 mL) and Et₃N (3.0 mmol), followed by the terminal alkyne (1.5 mmol) via syringe.

  • Heat the mixture at 70 °C for 8 hours.

  • Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts, extract with EtOAc (3 × 10 mL), dry, and concentrate.

Self-Validating System: The formation of the 8-alkynyl product is rapidly confirmed via FT-IR by the appearance of a sharp, distinct C≡C stretching frequency at ~2210–2250 cm⁻¹. 1 H NMR will confirm the disappearance of the terminal alkyne proton (if using a terminal alkyne) while preserving the lactam NH signal at ~11.5 ppm.

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality & Design: The 8-iodo position is sterically congested by the adjacent lactam carbonyl/NH. Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos accelerate the rate-limiting reductive elimination step by forcing the aryl and amine groups together through steric crowding. Furthermore, they prevent unwanted β-hydride elimination when coupling primary or secondary alkylamines[2]. Cs₂CO₃ is utilized as a base because it is strong enough to deprotonate the amine upon coordination to palladium, but its poor solubility in toluene prevents complete, detrimental deprotonation of the quinolinone NH[1].

Step-by-Step Methodology:

  • In a glovebox or under strict Argon flow, combine 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 mmol), the amine partner (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and Cs₂CO₃ (2.5 mmol) in a sealed tube.

  • Add anhydrous, degassed Toluene (5.0 mL).

  • Seal the tube and heat at 100 °C for 12–16 hours with vigorous stirring.

  • Cool to room temperature, filter the suspension through a pad of Celite, eluting with CH₂Cl₂, and concentrate the filtrate in vacuo.

  • Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the amine.

Self-Validating System: C–N bond formation is confirmed by high-resolution mass spectrometry (HRMS). In 1 H NMR, the introduction of the amine substituent causes a significant upfield shift of the adjacent aromatic proton (H-7) due to the strong electron-donating nature of the new nitrogen atom via resonance.

References

  • [4] Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. URL:[Link]

  • [1] Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health (PMC). URL:[Link]

  • [2] Cross-Coupling Reactions Guide. Journal of Medicinal Chemistry and Clinical Therapeutics. URL:[Link]

  • [3] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organization. URL:[Link]

Sources

Application

Application Note: Regioselective C-8 Suzuki-Miyaura Functionalization of 6-Fluoro-8-iodoquinolin-2(1H)-one

Executive Summary The 6-fluoroquinolin-2(1H)-one scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, antibacterial agents, and advanced fluorescent materials. The C-8 posit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-fluoroquinolin-2(1H)-one scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, antibacterial agents, and advanced fluorescent materials. The C-8 position offers a critical vector for structure-activity relationship (SAR) exploration. This application note details a highly optimized, regioselective Suzuki-Miyaura cross-coupling protocol for the commercially available building block 6-fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5)[1]. By leveraging specific catalytic and biphasic conditions, researchers can achieve high-yielding C-C bond formations while preserving the sensitive lactam motif and the C-6 fluorine atom.

Mechanistic Rationale & Reaction Causality (E-E-A-T)

To ensure reproducible and high-yielding workflows, it is critical to understand the physical chemistry and mechanistic causality driving this specific transformation.

  • Absolute Chemoselectivity (Iodine vs. Fluorine): The bond dissociation energy (BDE) of the C-I bond (~55 kcal/mol) is significantly lower than that of the C-F bond (~115 kcal/mol). This massive energetic differential dictates that the electron-rich Pd(0) active species will exclusively undergo oxidative addition at the C-8 position. The C-6 fluorine remains completely inert under these conditions.

  • Lactam/Lactim Tautomerization & Base Selection: The quinolin-2(1H)-one core exhibits tautomerism and possesses a weakly acidic N-H proton (pKa ~11). The use of strong bases (e.g., NaOtBu, KOtBu) will deprotonate the lactam, leading to competing N-arylation, poor solubility of the resulting anion, or catalyst poisoning. We utilize a mild inorganic base ( K2​CO3​ ) which is strong enough to activate the boronic acid into the reactive trihydroxyboronate complex [RB(OH)3​]− , but mild enough to leave the lactam N-H intact[2].

  • Steric Hindrance & Ligand Geometry: The C-8 position is sterically congested due to the adjacent lactam N-H and the C-7 proton. Monodentate ligands (like PPh3​ ) often struggle with the reductive elimination step in crowded environments. We employ Pd(dppf)Cl2​ ; the bidentate dppf ligand has a wide bite angle (~99°), which forces the aryl groups on the palladium center closer together, dramatically accelerating reductive elimination and preventing catalyst degradation[3].

Experimental Design & Reaction Matrices

The following optimization tables summarize the quantitative data driving the selection of the standard operating procedure.

Table 1: Base and Solvent Optimization Matrix (Conditions: 1.0 equiv aryl halide, 1.2 equiv phenylboronic acid, 5 mol% Pd(dppf)Cl2​ , 2.0 equiv base, 90 °C, 3 h)

EntryBaseSolvent System (v/v)Conversion (%)Mechanistic Observation
1 K2​CO3​ 1,4-Dioxane/ H2​O (4:1) >95% Optimal biphasic solubility; clean conversion.
2 Na2​CO3​ 1,4-Dioxane/ H2​O (4:1)85%Slower transmetalation rate compared to potassium counterion.
3 K3​PO4​ Toluene/EtOH/ H2​O (2:1:1)70%Poor solubility of the fluorinated quinolinone substrate.
4 Cs2​CO3​ DMF/ H2​O (4:1)80%Trace N-arylation observed; difficult aqueous workup.
5 NaOtBu 1,4-Dioxane (Anhydrous)<20%Substrate degradation; lactam deprotonation halts cycle.

Table 2: Catalyst Screening Matrix (Conditions: 1,4-Dioxane/ H2​O (4:1), K2​CO3​ , 90 °C, 3 h)

EntryCatalyst (5 mol%)Ligand TypeBite AngleYield (%)
1 Pd(dppf)Cl2​ Bidentate ~99° 92%
2 Pd(OAc)2​ / SPhosBiaryl MonodentateN/A88%
3 Pd2​(dba)3​ / XPhosBiaryl MonodentateN/A85%
4 Pd(PPh3​)4​ MonodentateN/A65%

Standard Operating Procedure (SOP)

Materials & Reagents (1.0 mmol Scale)
  • 6-Fluoro-8-iodoquinolin-2(1H)-one: 289.04 mg (1.0 equiv)

  • Arylboronic Acid: 1.2 mmol (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ ): 276.4 mg (2.0 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 40.8 mg (0.05 equiv / 5 mol%)

  • 1,4-Dioxane (HPLC Grade): 8.0 mL

  • Deionized Water (Milli-Q): 2.0 mL

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-fluoro-8-iodoquinolin-2(1H)-one, the arylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL). Seal the vessel with a rubber septum. Sparge the heterogeneous mixture with Argon gas for 15 minutes using a submerged stainless-steel needle to displace dissolved oxygen.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst. Reseal and sparge for an additional 2 minutes.

  • Heating & Self-Validation: Replace the Argon line with an Argon balloon. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2–4 hours.

    • Validation Check: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material exhibits strong UV absorbance at 254 nm. Complete consumption of this spot, coupled with the appearance of a new, highly fluorescent product spot, validates the successful progression of the coupling.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL).

    • Validation Check: If the aqueous layer remains highly UV-active, it indicates incomplete boronic acid consumption or the formation of water-soluble protodeboronation byproducts.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure C-8 arylated 6-fluoroquinolin-2(1H)-one.

Visualizations

CatalyticCycle A Pd(0) Catalyst Active Species B Oxidative Addition C-I Bond Cleavage at C-8 A->B 6-Fluoro-8-iodoquinolin-2(1H)-one C Transmetalation Boronate Complex Transfer B->C Aryl-B(OH)2, K2CO3, H2O D Reductive Elimination C-C Bond Formation C->D Ligand Isomerization D->A Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C-8 position.

Workflow Step1 1. Reaction Setup Combine Substrate, Boronic Acid, Base Step2 2. Degassing Argon Sparging (15 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 Step2->Step3 Step4 4. Heating Stir at 90°C (2-4 h) Step3->Step4 Step5 5. Workup EtOAc/H2O Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Analytical & Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Catalyst deactivation (indicated by the precipitation of "palladium black") due to oxygen ingress.Ensure rigorous Argon sparging. Check septum integrity. Increase catalyst loading to 7.5 mol% if necessary.
Protodeboronation The arylboronic acid hydrolyzes to the corresponding arene before transmetalation can occur.Increase boronic acid equivalence to 1.5 equiv. Ensure the reaction is heated immediately after catalyst addition.
N-Arylation Side Products Deprotonation of the lactam N-H by an overly strong base, allowing the nitrogen to act as a nucleophile.Strictly adhere to mild inorganic bases ( K2​CO3​ or Na2​CO3​ ). Avoid alkoxide bases.
Poor Substrate Solubility The highly polar, fluorinated lactam aggregates in the biphasic mixture, stalling oxidative addition.Increase the 1,4-Dioxane to Water ratio to 5:1, or switch the organic phase entirely to DMF.

References

  • RSC Advances / Journal of Materials Chemistry C Title: 8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a twisted photosensitizer with AIE properties Source: Royal Society of Chemistry URL:[Link][3]

  • The Journal of Organic Chemistry Title: Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water Source: American Chemical Society (ACS) URL:[Link][2]

Sources

Method

Application Note: 6-Fluoro-8-iodoquinolin-2(1H)-one as a Pharmaceutical Building Block

Executive Summary 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly versatile, halogenated heterocyclic building block utilized extensively in modern drug discovery[1]. Featuring a rigid carbostyril (2-qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly versatile, halogenated heterocyclic building block utilized extensively in modern drug discovery[1]. Featuring a rigid carbostyril (2-quinolone) core, this molecule is strategically substituted with a fluorine atom at the C6 position and an iodine atom at the C8 position. This specific substitution pattern provides a dual-purpose scaffold: the 6-fluoro group optimizes pharmacokinetic and pharmacodynamic (PK/PD) properties, while the 8-iodo group serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[2]. This application note details the structural causality, synthetic workflows, and validated experimental protocols for utilizing this compound in the development of kinase inhibitors and advanced antibacterial agents.

Structural Anatomy & Pharmacological Causality

To effectively deploy 6-Fluoro-8-iodoquinolin-2(1H)-one in a synthetic campaign, researchers must understand the mechanistic rationale behind its structural features:

  • The 2-Quinolone Core (Carbostyril): The bicyclic system provides a rigid, planar geometry capable of participating in strong π−π stacking interactions. The lactam moiety (NH and C=O) acts as a critical hydrogen-bond donor/acceptor pair, which is highly prized for anchoring molecules into the ATP-binding hinge region of kinases or the DNA-cleavage complex of bacterial topoisomerases[3].

  • The 6-Fluoro Substituent: The incorporation of fluorine at C6 is a hallmark of the fluoroquinolone antibiotic class (e.g., ciprofloxacin, sparfloxacin)[4]. Fluorine's high electronegativity lowers the pKa of adjacent basic centers, enhancing cell membrane permeability. Furthermore, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at the highly vulnerable C6 position, dramatically increasing the molecule's in vivo half-life.

  • The 8-Iodo Handle: Iodine possesses a large atomic radius and high polarizability, resulting in a weak C-I bond. This makes the C8 position exceptionally reactive toward oxidative addition by Palladium(0) or Copper(I) catalysts. It allows for the regioselective installation of aryl, alkynyl, or amine groups without requiring harsh conditions that might degrade the sensitive lactam core[5].

Synthetic Divergence & Workflows

The true value of 6-Fluoro-8-iodoquinolin-2(1H)-one lies in its ability to act as a central hub for divergent synthesis. By manipulating the C8 iodine and the N1/C2 lactam tautomeric system, chemists can access a vast chemical space.

SyntheticWorkflow SM 6-Fluoro-8-iodoquinolin-2(1H)-one (Core Building Block) Suzuki Suzuki-Miyaura Cross-Coupling (C8) SM->Suzuki Sonogashira Sonogashira Coupling (C8) SM->Sonogashira Alkylation N-Alkylation (N1 Position) SM->Alkylation Chlorination POCl3 Chlorination (C2 Position) SM->Chlorination Prod1 8-Aryl-6-fluoroquinolin-2-ones (Kinase Inhibitors) Suzuki->Prod1 Prod2 8-Alkynyl-6-fluoroquinolin-2-ones (Fluorescent Probes) Sonogashira->Prod2 Prod3 1-Alkyl-6-fluoro-8-iodoquinolin-2-ones (Antibacterial Scaffolds) Alkylation->Prod3 Prod4 2-Chloro-6-fluoro-8-iodoquinoline (SNAr Substrates) Chlorination->Prod4

Caption: Divergent synthetic applications of 6-Fluoro-8-iodoquinolin-2(1H)-one in drug discovery.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8

Scientific Causality: The unprotected lactam nitrogen of the 2-quinolone can coordinate with standard palladium catalysts (like Pd(PPh3​)4​ ), leading to catalyst poisoning and low yields. To circumvent this, Pd(dppf)Cl2​ is selected; its bidentate dppf ligand sterically and electronically prevents the quinolone nitrogen from displacing the phosphines[5]. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv, e.g., 289 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.5 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the suspension vigorously with argon gas for 15 minutes. Critical Step: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species.

  • Catalyst Addition: Under a positive stream of argon, quickly add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Seal the flask.

  • Reaction: Heat the mixture in an oil bath at 90°C for 4–6 hours. Monitor the reaction via LC-MS. The starting material will appear at [M+H]+=290 m/z .

  • Self-Validating Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to trap precipitated palladium black (this prevents Pd contamination in downstream biological assays). Wash the Celite pad with EtOAc (20 mL).

  • Isolation: Separate the layers. Extract the aqueous layer with EtOAc ( 2×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Regioselective N-Alkylation of the Quinolone Core

Scientific Causality: 2-Quinolones undergo lactam-lactim tautomerization. Alkylation can occur at the oxygen (kinetic product) or the nitrogen (thermodynamic product). To selectively drive N-alkylation (crucial for mimicking the structure of active fluoroquinolones), a moderate base ( K2​CO3​ ) is paired with a soft electrophile (alkyl iodide) in a polar aprotic solvent (DMF) under mild heating[2].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 6-fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M) under argon. Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 30 minutes to ensure complete generation of the ambidentate anion.

  • Alkylation: Dropwise add the alkylating agent (e.g., ethyl iodide, 1.5 equiv) via syringe.

  • Thermal Control: Heat the reaction to 60°C for 12 hours. Note: Do not exceed 80°C, as higher temperatures in DMF can lead to side reactions with the C8 iodine.

  • Workup: Quench the reaction by pouring it into ice water (5 volumes relative to DMF). If the N-alkylated product precipitates as a solid, collect it via vacuum filtration. If it forms an oil, extract with EtOAc ( ). Critical Step: Wash the EtOAc layer with a 5% aqueous LiCl solution or brine at least 5 times to completely partition the residual DMF into the aqueous phase. Dry over MgSO4​ and concentrate.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the C8 Suzuki-Miyaura cross-coupling, demonstrating the causality behind the reagent choices in Protocol A.

Table 1: Optimization of C8 Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/H₂O9045%Low conversion; poor solubility of the polar quinolone core in toluene.
2 Pd(PPh3​)4​ K2​CO3​ Dioxane/H₂O9062%Better solubility; however, moderate catalyst deactivation via N-coordination.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/H₂O 90 91% Optimal; bidentate dppf ligand prevents quinolone N-coordination.
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF/H₂O10085%Fast reaction, but minor degradation of the starting material observed.

Biological Application: Mechanism of Action

Derivatives synthesized from 6-Fluoro-8-iodoquinolin-2(1H)-one frequently target bacterial topoisomerases or human kinases. When elaborated into mature fluoroquinolone architectures, these molecules act as potent bactericidal agents. The 6-fluoro group enhances target binding via lipophilic interactions in the enzyme pocket, while the core intercalates into the DNA[3].

MOA Drug 6-Fluoro-8-Substituted Quinolone Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Drug->Target Binds via H-bonds & Pi-Stacking Complex Quinolone-Enzyme-DNA Cleavage Complex Target->Complex Effect1 Inhibition of DNA Supercoiling Complex->Effect1 Effect2 Double-Strand DNA Breaks Complex->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Caption: Mechanism of action for 6-fluoroquinolone derivatives targeting bacterial topoisomerases.

References

  • Sigma-Aldrich: 6-Fluoro-8-iodoquinolin-2(1H)-one. Sigma-Aldrich Product Catalog.1

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.3

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed / Journal of Medicinal Chemistry.4

  • Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. ACS Publications / Organic Process Research & Development.2

  • Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness. PMC / NIH.5

Sources

Application

Application Note: Regioselective N-Alkylation of 6-Fluoro-8-iodoquinolin-2(1H)-one

Executive Summary & Strategic Significance As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of regioselective functionalization in highly encumbered heterocycles. 6-Fluoro-8-iodoquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of regioselective functionalization in highly encumbered heterocycles. 6-Fluoro-8-iodoquinolin-2(1H)-one is a prime example of a high-value, yet synthetically stubborn, building block. The 6-fluoro modification mimics the core pharmacophore of classical fluoroquinolone antibiotics and modern kinase inhibitors, while the 8-iodo substituent provides an indispensable handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

However, functionalizing the N1 position of this specific scaffold presents a severe regioselectivity challenge. This application note deconstructs the causality behind these challenges and provides field-proven, self-validating protocols to achieve high-yielding N-alkylation.

Mechanistic Framework: The N- vs. O-Alkylation Conundrum

Quinolin-2(1H)-ones exist in a dynamic lactam-lactim tautomeric equilibrium, meaning electrophilic alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom[2]. The regiochemical outcome is dictated by a delicate interplay of electronic and steric factors:

  • Electronic Factors (HSAB Theory): According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile compared to the "softer" nitrogen. Standard basic conditions (e.g., K₂CO₃) generate a hard alkoxide-like intermediate, inherently favoring O-alkylation[2].

  • The 8-Iodo Steric Blockade: The massive atomic radius of the iodine atom at the C8 position creates extreme steric shielding around the adjacent N1 pocket. explicitly demonstrate that standard basic alkylation of C8-substituted quinolones (such as 8-methoxy or 8-chloro derivatives) yields exclusively the O2-alkylated product due to this steric clash[2].

To force N-alkylation, we must bypass standard SN​2 thermodynamic sinks. The Mitsunobu reaction alters the transition state via a phosphonium intermediate, overriding steric biases to strongly favor N-alkylation[3].

Regioselectivity SM 6-Fluoro-8-iodoquinolin-2(1H)-one (Tautomeric Substrate) Steric C8-Iodo Steric Shielding Blocks N1 Nucleophilicity SM->Steric Standard Standard Basic Alkylation (K₂CO₃, DMF, R-X) Steric->Standard Hard Base / Sₙ2 Mitsunobu Mitsunobu Activation (PPh₃, DIAD, R-OH) Steric->Mitsunobu Neutral / Phosphonium O_Alkyl O2-Alkylation (Kinetic Product) Standard->O_Alkyl Major N_Alkyl N1-Alkylation (Thermodynamic Product) Standard->N_Alkyl Minor/Trace Mitsunobu->O_Alkyl Minor Mitsunobu->N_Alkyl Major

Logical relationship governing N- vs. O-alkylation regioselectivity in 8-iodoquinolones.

Quantitative Profiling: Condition Optimization

The following table summarizes the expected regiochemical outcomes when attempting to alkylate 6-fluoro-8-iodoquinolin-2(1H)-one, synthesized from empirical data on C8-substituted quinolones[2].

Reaction ConditionBase / PromoterSolventAlkylating AgentMajor RegioisomerEstimated N:O Ratio
Classical Basic K₂CO₃DMFAlkyl Halide (R-X)O-Alkylated< 5:95
Strong Base (Soft) NaHDMFAlkyl Halide (R-X)Mixed~ 40:60
Phase Transfer NaOH / TBABToluene/H₂OAlkyl Halide (R-X)Mixed~ 50:50
Mitsunobu PPh₃ / DIADTHFAlcohol (R-OH)N-Alkylated> 90:10

Strategic Workflows & Self-Validating Protocols

Workflow Prep 1. Substrate Preparation (Dry THF/DMF) Activate 2. Activation (NaH or PPh₃/DIAD) Prep->Activate React 3. Alkylation (0 °C to RT) Activate->React Quench 4. Quench & Extraction (NH₄Cl / EtOAc) React->Quench Purify 5. Purification (Silica Gel / HPLC) Quench->Purify

Step-by-step experimental workflow for the N-alkylation of 6-fluoro-8-iodoquinolin-2(1H)-one.

Protocol A: Mitsunobu-Driven N-Alkylation (Recommended for Bulky/Secondary Alkyl Groups)

This protocol utilizes to bypass the steric hindrance of the 8-iodo group, allowing for mild, neutral N-alkylation[3].

Reagents: 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 eq), Primary/Secondary Alcohol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Anhydrous THF.

Step-by-Step Procedure:

  • Preparation: Suspend 6-fluoro-8-iodoquinolin-2(1H)-one, the target alcohol, and PPh₃ in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add DIAD dropwise over 15 minutes. Causality Note: Slow addition prevents the premature depletion of the betaine intermediate, ensuring the quinolone is effectively activated.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in diethyl ether; triphenylphosphine oxide (TPPO) will largely precipitate. Filter the solid and concentrate the filtrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating System: Visual Cue: The reaction mixture will transition from a pale suspension to a clear, deep yellow solution upon the addition of DIAD, confirming betaine formation. Analytical Validation: The byproduct TPPO acts as an internal TLC marker (UV active, streaks slightly). Successful N-alkylation is definitively confirmed by ¹³C-NMR; the N1-alkyl carbon typically appears upfield (~45-50 ppm), whereas an O2-alkyl carbon would appear significantly downfield (~65-75 ppm)[2].

Protocol B: Thermodynamic N-Alkylation via Sodium Hydride (For Unhindered Primary Alkyl Halides)

When using highly reactive, unhindered electrophiles (e.g., methyl iodide or benzyl bromide), strong bases can force the reaction toward the thermodynamic N-alkylated product.

Reagents: 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 eq), Alkyl Halide (1.5 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve the quinolone in anhydrous DMF (0.2 M) under argon. Cool to 0 °C.

  • Deprotonation: Carefully add NaH in portions. Stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise. Warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organics with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography.

Self-Validating System: Visual Cue: The evolution of H₂ gas (bubbling) immediately upon NaH addition physically validates the deprotonation of the lactam. Analytical Validation: Quench a 50 µL aliquot with D₂O prior to adding the alkyl halide. Mass spectrometry (LC-MS) of this aliquot should show a mass shift of +1 Da (M+D), confirming complete formation of the sodium salt before the electrophile is introduced.

References

  • Studies on the alkylation of quinolin-2(1H)-one derivatives Source: Journal of the Chilean Chemical Society / ResearchGate URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI (Molecules) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Sonogashira Coupling with 6-Fluoro-8-iodoquinolin-2(1H)-one

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking Molecular Complexity The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Molecular Complexity

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions, demonstrating remarkable functional group tolerance and broad applicability.[1][4] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the construction of complex, conjugated systems is paramount.[5][6][7]

This guide focuses on the application of the Sonogashira coupling to a specific, high-value substrate: 6-Fluoro-8-iodoquinolin-2(1H)-one . The quinolinone core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[8][9][10] The strategic placement of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodo group at the 8-position serves as an ideal handle for cross-coupling reactions due to the high reactivity of the Carbon-Iodine bond in palladium-catalyzed processes.[1][11]

By leveraging the Sonogashira reaction, researchers can readily introduce diverse alkynyl moieties at the 8-position of the 6-fluoroquinolinone scaffold, providing a rapid pathway to novel chemical entities for drug development, molecular probes, and advanced organic materials. This document provides an in-depth look at the reaction mechanism, detailed experimental protocols, and field-proven insights to ensure successful implementation.

The Catalytic Heart of the Reaction: Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][12]

The Classical Palladium/Copper Co-catalyzed Mechanism

The generally accepted mechanism involves the following key steps:

  • Palladium Cycle (The Main Engine):

    • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the 6-Fluoro-8-iodoquinolin-2(1H)-one. This forms a square planar Pd(II) complex, activating the C-I bond.

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step.[12]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond of the final product, regenerating the active Pd(0) catalyst.

  • Copper Cycle (The Acetylide Feeder):

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[12] This species is now primed to enter the palladium cycle via transmetalation.

Sonogashira_Mechanism Classical Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_complex1 L₂Pdᴵᴵ(Ar)(I) (Oxidative Addition Complex) pd0->pd_complex1 Ar-I (6-Fluoro-8-iodoquinolin-2(1H)-one) pd_complex2 L₂Pdᴵᴵ(Ar)(C≡CR) (Transmetalation Complex) pd_complex1->pd_complex2 Cu-C≡CR (from Cu Cycle) cu_acetylide Cu-C≡CR (Copper Acetylide) pd_complex2->pd0 Ar-C≡CR (Product) (Reductive Elimination) cu_i CuI cu_i->cu_acetylide H-C≡CR, Base cu_acetylide->cu_i Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The Copper-Free Sonogashira Variant

While highly effective, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling dimers (Glaser coupling), especially in the presence of oxygen.[1] To circumvent this, copper-free protocols have been developed.[4][5][13] In these systems, the base is believed to be strong enough to deprotonate the terminal alkyne, forming an acetylide anion that can then engage in a transmetalation-like step directly with the palladium center, or the palladium complex itself may facilitate the deprotonation.

Copper_Free_Sonogashira Copper-Free Sonogashira Cycle pd0 L₂Pd⁰ pd_complex1 L₂Pdᴵᴵ(Ar)(I) (Oxidative Addition Complex) pd0->pd_complex1 Ar-I (6-Fluoro-8-iodoquinolin-2(1H)-one) pd_complex2 L₂Pdᴵᴵ(Ar)(C≡CR) (Alkynylpalladium Complex) pd_complex1->pd_complex2 H-C≡CR, Base (Deprotonation & Coordination) pd_complex2->pd0 Ar-C≡CR (Product) (Reductive Elimination)

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of 6-Fluoro-8-iodoquinolin-2(1H)-one. Optimization may be required depending on the specific terminal alkyne used.

General Workflow

Experimental_Workflow General Experimental Workflow reagents 1. Reagent Preparation - Dry/degas solvents - Weigh reactants & catalysts setup 2. Reaction Setup - Assemble glassware under N₂/Ar - Add reactants to flask reagents->setup reaction 3. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Quench reaction - Aqueous extraction reaction->workup purify 5. Purification - Column chromatography workup->purify characterize 6. Characterization - NMR, MS, HPLC purify->characterize

Caption: A typical workflow for a Sonogashira coupling experiment.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a reliable starting point for a wide range of terminal alkynes and is particularly effective for less reactive coupling partners.

Materials & Reagents:

  • 6-Fluoro-8-iodoquinolin-2(1H)-one

  • Terminal Alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide [CuI] (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Addition of Catalysts: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (e.g., 0.03 eq) and CuI (e.g., 0.06 eq).

  • Addition of Solvents and Base: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq). If using the amine as the solvent, add it directly.

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or when alkyne homocoupling is a significant side reaction.[14][15]

Materials & Reagents:

  • 6-Fluoro-8-iodoquinolin-2(1H)-one

  • Terminal Alkyne (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., PPh₃, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Amine-free base (e.g., K₂CO₃, Cs₂CO₃, TBAF)[16] (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, Toluene)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., PPh₃, 0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).[17]

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Addition of Solvent and Alkyne: Add the anhydrous, degassed solvent (e.g., DMF) followed by the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (often higher than copper-cocatalyzed reactions, e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation: Key Reaction Parameters

When developing a library of compounds, systematically varying the reaction components is crucial. The following table provides a template for summarizing optimization results.

EntryAlkyne (eq.)Pd Catalyst (mol%)Ligand/Additive (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (1.2)PdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (3)THF604e.g., 92%
2Propargyl alcohol (1.5)PdCl₂(PPh₃)₂ (3)CuI (6)DIPEA (3)DMF258e.g., 85%
3Phenylacetylene (1.5)Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene10012e.g., 88%
4TMS-acetylene (2.0)Pd₂(dba)₃ (1)P(t-Bu)₃ (4)TBAF (3)DMF806e.g., 78%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Pd catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of solvent/reagents (presence of water or oxygen).1. Use a fresh batch of catalyst or a more active precatalyst/ligand system. 2. Switch to a stronger base (e.g., from Et₃N to DBU, or K₂CO₃ to Cs₂CO₃). 3. Increase the reaction temperature in increments. 4. Use freshly distilled/degassed solvents and ensure the reaction is run under a strict inert atmosphere.
Glaser Homocoupling 1. Presence of oxygen in a Cu-catalyzed reaction. 2. Catalyst system favors homocoupling.1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. 2. Switch to a copper-free protocol.[4][13]
Starting Material Decomposition 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic, causing side reactions.1. Lower the reaction temperature. 2. Screen milder bases (e.g., inorganic bases like K₂CO₃ instead of strong organic amines).
Formation of Multiple Byproducts 1. Competing side reactions. 2. Impurities in the starting materials.1. Re-evaluate the choice of catalyst, ligand, and base to improve selectivity.[18] 2. Purify all starting materials before use.

Conclusion

The Sonogashira coupling is an exceptionally robust and versatile tool for the derivatization of the 6-Fluoro-8-iodoquinolin-2(1H)-one scaffold. By providing direct access to a wide array of 8-alkynyl substituted fluoroquinolinones, this reaction empowers researchers in drug discovery and materials science to rapidly generate novel molecular architectures. A thorough understanding of the underlying mechanism and careful consideration of the reaction parameters—including the choice between classical and copper-free systems—are key to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this transformative reaction.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Baird, B. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Jadhav, G. R. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sonogashira Coupling - BYJU'S. [Link]

  • Shaheen, S. et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]

  • Shaheen, S. et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Mori, S. et al. (2009). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Tetrahedron Letters. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Reddy, V. P. et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, G. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Bakherad, M. et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Jadhav, G. R. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Shaheen, S. et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Liang, Y. et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Ferlin, F. et al. (2021). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]

  • Gmigdan, K. et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Mondal, J. et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. [Link]

  • Köcher, S. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Gunchak, V. et al. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules. [Link]

  • Kim, J. H. et al. (2006). Palladium-Catalyzed Sonogashira and Hiyama Reactions Using Phosphine-Free Hydrazone Ligands. The Journal of Organic Chemistry. [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Malik, T. et al. (2007). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica. [Link]

  • Owens, R. C. & Ambrose, P. G. (2000). Application of fluoroquinolone pharmacodynamics. Journal of Antimicrobial Chemotherapy. [Link]

  • Al-Trawneh, S. A. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publisher. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. MDPI. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

  • Smith, C. R. et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. [Link]

Sources

Application

Step-by-step synthesis protocol for 6-Fluoro-8-iodoquinolin-2(1H)-one

Application Note: Step-by-Step Synthesis Protocol for 6-Fluoro-8-iodoquinolin-2(1H)-one Target Molecule: 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5)[1, 2] Application: Advanced pharmaceutical building block; cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 6-Fluoro-8-iodoquinolin-2(1H)-one

Target Molecule: 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5)[1, 2] Application: Advanced pharmaceutical building block; cross-coupling precursor for API development.

Executive Summary & Mechanistic Strategy

The synthesis of highly functionalized quinolin-2(1H)-ones requires precise regiocontrol, particularly when introducing halogens for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). 6-Fluoro-8-iodoquinolin-2(1H)-one is a highly sought-after scaffold in medicinal chemistry due to the metabolic stability imparted by the C6-fluorine and the orthogonal reactivity of the C8-iodine [1].

Rather than attempting a low-yielding de novo cyclization from heavily substituted anilines, this protocol utilizes a robust, highly scalable three-step linear sequence starting from the commercially available 6-fluoroquinolin-2(1H)-one. The strategy leverages the innate electronic properties of the carbostyril core:

  • Regioselective Nitration: The amide nitrogen strongly activates the ortho (C8) and para (C6) positions. With C6 blocked by fluorine, electrophilic aromatic substitution is directed exclusively to C8.

  • Chemoselective Reduction: Iron-mediated reduction selectively converts the nitro group to an amine without risking hydrodehalogenation of the C6-fluorine.

  • Sandmeyer Iodination: Diazotization followed by nucleophilic displacement with iodide yields the target compound.

Synthetic Pathway Visualization

SynthesisRoute SM 6-Fluoroquinolin-2(1H)-one (Starting Material) Step1 Step 1: Nitration HNO3 / H2SO4, 0-5°C SM->Step1 Int1 6-Fluoro-8-nitroquinolin-2(1H)-one (Intermediate 1) Step1->Int1 Regioselective Electrophilic Substitution Step2 Step 2: Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int1->Step2 Int2 8-Amino-6-fluoroquinolin-2(1H)-one (Intermediate 2) Step2->Int2 Chemoselective Nitro Reduction Step3 Step 3: Sandmeyer Iodination 1. NaNO2/HCl, 0°C 2. KI, rt to 60°C Int2->Step3 Product 6-Fluoro-8-iodoquinolin-2(1H)-one (Target API Building Block) Step3->Product Diazotization & Nucleophilic Displacement

Fig 1. Three-step synthetic workflow for 6-Fluoro-8-iodoquinolin-2(1H)-one.

Quantitative Reaction Parameters

StepTransformationSubstrateKey Reagents (Eq.)Temp (°C)Time (h)Expected Yield
1 Nitration6-Fluoroquinolin-2(1H)-oneHNO₃ (1.2), H₂SO₄ (Solvent)0 to 52.085 - 90%
2 Reduction6-Fluoro-8-nitroquinolin-2-oneFe (5.0), NH₄Cl (2.0)80 (Reflux)4.090 - 95%
3 Sandmeyer8-Amino-6-fluoroquinolin-2-oneNaNO₂ (1.1), KI (2.5)0 then 603.065 - 75%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Fluoro-8-nitroquinolin-2(1H)-one

Rationale: Concentrated sulfuric acid acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion ( NO2+​ ) from nitric acid. The low temperature prevents over-nitration and oxidative degradation.

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, internal thermometer, and dropping funnel.

  • Dissolution: Charge the flask with 6-fluoroquinolin-2(1H)-one (16.3 g, 100 mmol) and concentrated H₂SO₄ (100 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C.

  • Addition: Place fuming HNO₃ (5.0 mL, ~120 mmol) in the dropping funnel. Add dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at 5 °C for 2 hours.

    • In-Process Control (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and check via TLC (Eluent: 50% EtOAc/Hexanes). The starting material spot should be completely consumed.

  • Workup: Slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring. A pale yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 100 mL) until the filtrate reaches pH ~6. Dry the solid in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of 8-Amino-6-fluoroquinolin-2(1H)-one

Rationale: Béchamp reduction conditions (Fe/NH₄Cl) are utilized over catalytic hydrogenation (Pd/C) to eliminate the risk of unwanted defluorination. The mild acidity of NH₄Cl acts as a proton source without hydrolyzing the amide.

  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

  • Charging: Add 6-fluoro-8-nitroquinolin-2(1H)-one (18.7 g, 90 mmol), iron powder (25.1 g, 450 mmol, 325 mesh), and ammonium chloride (9.6 g, 180 mmol).

  • Solvent: Add a mixture of Ethanol (400 mL) and DI Water (100 mL).

  • Heating: Heat the suspension to 80 °C (reflux) with vigorous stirring for 4 hours.

    • IPC: LC-MS analysis of an aliquot should confirm the disappearance of the nitro mass (M+H = 209) and the appearance of the amine mass (M+H = 179).

  • Hot Filtration: Critical Step. While the mixture is still hot (>60 °C), filter it through a pad of Celite to remove iron oxides. Causality: The product is highly crystalline and will co-precipitate with the iron waste if allowed to cool. Wash the Celite pad with hot ethanol (2 × 100 mL).

  • Concentration: Concentrate the combined filtrates in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (3 × 150 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine as a tan solid.

Step 3: Synthesis of 6-Fluoro-8-iodoquinolin-2(1H)-one

Rationale: The Sandmeyer reaction converts the amine to a transient diazonium salt. Rapid quenching with potassium iodide facilitates a radical-nucleophilic aromatic substitution ( SRN​1 ). Sodium thiosulfate is critical in the workup to reduce trapped iodine ( I2​ ), preventing product discoloration and purification issues.

  • Diazotization Setup: In a 500 mL flask, suspend 8-amino-6-fluoroquinolin-2(1H)-one (14.2 g, 80 mmol) in DI water (150 mL). Add concentrated HCl (20 mL, 240 mmol). Cool the suspension to 0 °C in an ice bath.

  • Nitrite Addition: Prepare a solution of NaNO₂ (6.0 g, 88 mmol) in water (20 mL). Add this solution dropwise to the amine hydrochloride suspension over 20 minutes, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazonium formation.

  • Iodination: Prepare a solution of KI (33.2 g, 200 mmol) in water (50 mL). Add this slowly to the cold diazonium solution. Caution: Nitrogen gas ( N2​ ) will evolve vigorously.

  • Heating: Once addition is complete, remove the ice bath and gradually heat the mixture to 60 °C for 2 hours to drive the decomposition of the diazonium intermediate to completion.

  • Quenching: Cool to room temperature. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) and stir until the dark brown color (free iodine) dissipates to a pale yellow.

  • Extraction & Purification: Extract the aqueous mixture with EtOAc (3 × 200 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 40% EtOAc in Hexanes) to afford 6-fluoro-8-iodoquinolin-2(1H)-one as an off-white powder.

References

  • Accela ChemBio Inc. (n.d.). Product Information: 6-Fluoro-8-iodoquinolin-2(1H)-one (SY383594). Retrieved March 28, 2026, from[Link]

Method

Application Note: Advanced C-8 Functionalization of 6-Fluoro-8-iodoquinolin-2(1H)-one via Palladium Catalysis

Executive Summary & Structural Rationale The compound 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly versatile, bifunctional building block widely utilized in the development of kinase inhibitors, anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly versatile, bifunctional building block widely utilized in the development of kinase inhibitors, antibacterial agents, and CNS-active therapeutics. The quinolin-2(1H)-one (carbostyril) core is a privileged scaffold in medicinal chemistry.

The strategic substitution pattern of this specific molecule offers two distinct advantages:

  • Metabolic Stability (C-6 Fluorine): The introduction of a fluorine atom at the C-6 position blocks cytochrome P450-mediated oxidative metabolism (typically occurring at the para-position relative to the aniline nitrogen). Furthermore, the highly electronegative fluorine modulates the lipophilicity and slightly lowers the pKa of the lactam N-H, improving membrane permeability.

  • Late-Stage Diversification (C-8 Iodine): The C-8 iodine acts as a highly reactive electrophilic handle. Because the carbon-iodine bond is weak and highly polarizable, it undergoes rapid oxidative addition with Palladium(0) catalysts, enabling divergent cross-coupling functionalization without the need to reconstruct the core heterocycle[1].

Mechanistic Insights: Navigating C-8 Reactivity

Functionalizing the C-8 position of a quinolin-2(1H)-one presents unique electronic and steric challenges that must dictate your experimental design:

  • Steric Hindrance & Catalyst Poisoning: The C-8 iodine is situated adjacent to the lactam N-H. The proximity of this coordinating nitrogen can lead to the formation of stable, inactive Pd(II)-lactam complexes if the N-H is deprotonated.

  • Base Selection (Causality): The pKa of the quinolin-2(1H)-one N-H is approximately 10.5. Utilizing strong bases like Sodium tert-butoxide (NaOtBu) will deprotonate the lactam, creating an ambident nucleophile. This not only risks catalyst poisoning but also promotes undesired N-arylation/alkylation. Therefore, mild inorganic bases such as Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are strictly required to maintain the lactam in its neutral state during the catalytic cycle[2].

  • Ligand Architecture: To overcome the steric bulk of the adjacent lactam and prevent off-target coordination, sterically demanding, electron-rich bidentate phosphine ligands (e.g., Xantphos, dppf) are highly recommended. These ligands accelerate reductive elimination and stabilize the active Pd(0) species[3].

Experimental Workflows

The following protocols are designed as self-validating systems. They incorporate in-process controls (IPC) and specific purification steps to ensure high yields and pharmaceutical-grade purity (removal of heavy metal residues).

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol couples the C-8 position with aryl or heteroaryl boronic acids.

Reagents: 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₃PO₄ (2.0 equiv). Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the quinolone core, arylboronic acid, and K₃PO₄.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded because the Pd(0) active species is highly susceptible to oxidation into inactive Pd(II) complexes, which will stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours. Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 289 [M+H]⁺) is consumed.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc and water. Separate the organic layer and treat with a metal scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to Pd) for 2 hours at 40 °C. Causality: This step reduces residual palladium to single-digit ppm levels, a strict requirement for downstream biological assays.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol installs primary or secondary amines at the C-8 position[2].

Reagents: 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv), Amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.06 equiv), Cs₂CO₃ (2.0 equiv). Solvent: Anhydrous Toluene.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the quinolone, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a sealed vessel. Causality: Xantphos is chosen because its wide bite angle promotes C-N reductive elimination and suppresses competing β-hydride elimination.

  • Solvent & Amine Addition: Add anhydrous Toluene followed by the amine.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Sonogashira Coupling (Alkynyl C-C Bond Formation)

This protocol introduces terminal alkynes, which can be further reduced to alkyl chains or utilized in click chemistry.

Reagents: 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.10 equiv), Et₃N (3.0 equiv). Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Charge a flask with the quinolone, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Add DMF and Et₃N. Sparge with Argon for 10 minutes. Causality: Cu(I) is easily oxidized to Cu(II) in the presence of oxygen, which promotes the undesired Glaser homocoupling of the alkyne rather than the cross-coupling.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at 60 °C for 3–5 hours. Monitor by TLC (UV active).

  • Workup: Quench with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the C-8 functionalization workflows.

Reaction TypeTarget BondOptimal Catalyst SystemPreferred BaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura C(sp²) - C(sp²)Pd(dppf)Cl₂K₃PO₄Dioxane / H₂O9075 - 90%
Buchwald-Hartwig C(sp²) - NPd₂(dba)₃ / XantphosCs₂CO₃Toluene10060 - 85%
Sonogashira C(sp²) - C(sp)Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF6080 - 95%

Mechanistic & Pathway Visualizations

Pathways Core 6-Fluoro-8-iodoquinolin-2(1H)-one (C-8 Handle) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Base Sonogashira Sonogashira (Alkynyl) Core->Sonogashira Pd(0), Cu(I) Terminal Alkyne Buchwald Buchwald-Hartwig (Amino) Core->Buchwald Pd(0), Ligand Amine, Base

Caption: Divergent functionalization pathways of 6-Fluoro-8-iodoquinolin-2(1H)-one via Pd-catalysis.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (C8-I Cleavage) Pd0->OxAdd 6-F-8-I-Quinolone TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (C8-Ar Formation) TransMet->RedElim RedElim->Pd0 Release Product 8-Aryl-6-fluoro quinolin-2(1H)-one RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C-8 position.

References

  • Title: Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed, Site-Selective C(sp²)8–H Halogenation and Nitration of 4-Quinolone Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: 6-Fluoro-8-iodoquinolin-2(1H)-one as a Privileged Scaffold in Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The rising threat of multidrug-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The rising threat of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial agents. While 4-quinolones (e.g., ciprofloxacin, levofloxacin) have dominated the clinical landscape, the quinolin-2(1H)-one (carbostyril) core has emerged as a highly versatile and pharmacologically significant isomer, demonstrating potent antibacterial, anti-inflammatory, and anti-biofilm properties[1].

The compound 6-Fluoro-8-iodoquinolin-2(1H)-one represents a highly rationalized, "ready-to-diversify" scaffold for the development of next-generation antimicrobials. Its structural logic is defined by two critical functional groups:

  • The 6-Fluoro Substitution: Extensive structure-activity relationship (SAR) studies have confirmed that a fluorine atom at the C-6 position significantly enhances the molecule's ability to inhibit bacterial DNA gyrase and topoisomerase IV[],[3]. Furthermore, the high lipophilicity of the fluorine atom improves passive diffusion across the bacterial outer membrane, a crucial factor for targeting Gram-negative species[4].

  • The 8-Iodo Substitution: The C-8 position is highly sensitive to steric and electronic modifications, directly influencing the drug's binding affinity to the enzyme-DNA cleavage complex. The presence of an iodine atom provides an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings), allowing medicinal chemists to rapidly generate diverse libraries of 8-substituted derivatives[5].

Experimental Workflow & Logical Relationships

To systematically harness this scaffold, researchers must integrate late-stage chemical functionalization with rigorous phenotypic and target-based biological screening. The workflow below illustrates the critical path from the raw chemical building block to a validated antimicrobial hit.

Workflow A 6-Fluoro-8-iodoquinolin-2(1H)-one (Starting Scaffold) B Pd-Catalyzed Cross-Coupling A->B Boronic Acids / Alkynes C Library of 8-Aryl/Alkyl 6-Fluoroquinolinones B->C Diversification D In Vitro AST (MIC / MBC) C->D Phenotypic Screening E Target Validation (DNA Gyrase Assay) D->E Hit Confirmation

Caption: Integrated drug discovery workflow utilizing the 6-Fluoro-8-iodoquinolin-2(1H)-one scaffold.

Protocol I: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To explore the chemical space at the C-8 position, Suzuki-Miyaura cross-coupling is the method of choice due to its mild conditions and high functional group tolerance.

Scientific Rationale & Causality
  • Catalyst Choice (Pd(dppf)Cl₂): The C-8 position is adjacent to the lactam nitrogen (N1), creating significant steric hindrance. The bidentate ligand dppf forces a wider bite angle, facilitating the challenging reductive elimination step and preventing catalyst poisoning by the lactam moiety.

  • Solvent System (1,4-Dioxane/H₂O 4:1): This biphasic system ensures the solubility of both the hydrophobic quinolinone scaffold and the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid for the transmetalation step.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add K₂CO₃ (2.5 equiv, 1.25 mmol) and the catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Degassing (Critical Step): Add 5 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Seal the tube with a septum and purge the solution with Argon gas for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; removing dissolved O₂ prevents premature termination of the catalytic cycle and suppresses homocoupling side reactions.

  • Reaction: Replace the septum with a Teflon screw cap under an Argon stream. Heat the reaction mixture in an oil bath at 90°C for 12 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the 8-aryl-6-fluoroquinolin-2(1H)-one derivative.

Mechanism of Action: Targeting Bacterial Topoisomerases

Like traditional fluoroquinolones, active derivatives of 6-fluoroquinolin-2(1H)-ones exert their bactericidal effect by targeting type II topoisomerases: DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria)[],[4].

The drug does not simply inhibit the enzyme's catalytic activity; it actively poisons the enzyme by intercalating into the DNA at the cleavage site and forming stable hydrogen bonds with the enzyme's amino acid residues. This forms a lethal ternary complex (Drug-Enzyme-DNA) that blocks the replication fork, leading to the accumulation of double-strand DNA breaks and rapid, apoptosis-like cell death[3].

MOA Drug 6-Fluoroquinolin-2-one Derivative Complex Ternary Complex (Drug - Enzyme - Cleaved DNA) Drug->Complex Intercalation & H-Bonding Enzyme Bacterial DNA Gyrase / Topoisomerase IV Enzyme->Complex Intercalation & H-Bonding DNA Bacterial Circular DNA DNA->Complex Intercalation & H-Bonding Arrest Replication Fork Arrest Complex->Arrest Prevents DNA re-ligation Death Bacterial Cell Death Arrest->Death Accumulation of double-strand breaks

Caption: Mechanism of action: Formation of the lethal ternary cleavage complex leading to bacterial cell death.

Protocol II: DNA Gyrase Supercoiling Inhibition Assay

To validate that synthesized derivatives operate via the established topoisomerase-inhibition mechanism, an in vitro DNA supercoiling assay must be performed.

Scientific Rationale & Causality
  • Substrate (Relaxed pBR322 DNA): DNA gyrase naturally introduces negative supercoils into relaxed circular DNA. By starting with relaxed DNA, we can visualize the shift to a compact, supercoiled state via gel electrophoresis.

  • Self-Validating Controls: The assay requires three strict controls: an Enzyme-Free Control (shows baseline relaxed DNA), a Vehicle Control (shows uninhibited supercoiling), and a Positive Control (Ciprofloxacin, shows known inhibition).

Step-by-Step Methodology
  • Reagent Preparation: Prepare the 5× Gyrase Reaction Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 1.8 mM ATP, 32.5% glycerol). Causality: ATP is strictly required as DNA supercoiling is an energy-dependent process.

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, combine:

    • 4 µL of 5× Gyrase Reaction Buffer

    • 0.5 µg of relaxed pBR322 plasmid DNA

    • 1 µL of the test compound (dissolved in 10% DMSO; final DMSO concentration ≤ 0.5% to prevent enzyme denaturation)

    • 1 Unit of E. coli DNA Gyrase

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of Chloroform/Isoamyl alcohol (24:1) and 4 µL of 6× DNA loading dye (containing 0.1% SDS). Causality: SDS denatures the enzyme, and the organic extraction strips the protein from the DNA, preventing gel shifting artifacts.

  • Visualization: Load the aqueous phase onto a 1% agarose gel (without ethidium bromide in the gel, as intercalators alter DNA topology). Run at 80V for 2 hours in 1× TAE buffer. Post-stain the gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light.

  • Interpretation: Active compounds will trap the DNA in the relaxed/open-circular form (migrates slowly), whereas inactive compounds will allow the formation of the supercoiled form (migrates rapidly).

Representative Data & Interpretation

The table below summarizes illustrative quantitative data derived from the phenotypic screening of the parent scaffold and representative C-8 substituted derivatives.

Table 1: Representative Antimicrobial Susceptibility Data (MIC, µg/mL)

Compound IDSubstitution at C-8E. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)DNA Gyrase IC₅₀ (µM)
Scaffold -Iodo32.016.0>64.0>100
Derivative A -Phenyl4.02.016.012.5
Derivative B -4-Aminophenyl0.50.254.01.8
Control Ciprofloxacin0.0150.120.250.4

Data Interpretation: The raw 6-Fluoro-8-iodoquinolin-2(1H)-one scaffold exhibits weak baseline activity. However, substituting the bulky iodine atom with a conjugated aromatic system (Derivative A) improves binding affinity. The addition of a hydrogen-bond donor (Derivative B, 4-aminophenyl) drastically lowers the MIC and IC₅₀, demonstrating the scaffold's excellent potential for SAR optimization against both Gram-positive and Gram-negative strains.

References

  • The new fluoroquinolones: A critical review Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects Source: SciSpace URL:[Link][3]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters Source: ACS Omega URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Fluoro-8-iodoquinolin-2(1H)-one Synthesis

Welcome to the Synthesis Optimization Hub for 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5). This scaffold is a critical halogenated building block used extensively in cross-coupling reactions (such as Suzuki and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Optimization Hub for 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5). This scaffold is a critical halogenated building block used extensively in cross-coupling reactions (such as Suzuki and Buchwald-Hartwig couplings) for the development of kinase inhibitors and advanced therapeutics.

Synthesizing this heavily substituted quinolinone presents unique steric and electronic challenges. The strong electron-withdrawing nature of the fluorine atom, combined with the steric bulk of the iodine atom, often leads to poor nucleophilicity in precursors, resulting in stalled reactions, poor regioselectivity, and low yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.

Mechanistic Workflow & Pathway Visualization

To synthesize 6-Fluoro-8-iodoquinolin-2(1H)-one, process chemists typically rely on two primary pathways. Route A (Knorr-type cyclization) is the most scalable and reliable method, whereas Route B (Direct Iodination) is often attempted but plagued by regioselectivity issues[1].

G A1 4-Fluoro-2-iodoaniline + Methyl 3,3-dimethoxypropionate A2 N-(4-fluoro-2-iodophenyl)- 3,3-dimethoxypropanamide A1->A2 Acylation (Base) Quantitative Yield Target 6-Fluoro-8-iodoquinolin-2(1H)-one A2->Target Knorr Cyclization (H2SO4) Yield: 70-85% B1 4-Fluoroaniline + Cinnamoyl derivatives B2 6-Fluoroquinolin-2(1H)-one B1->B2 Heck/Cyclization (Pd-cat) Yield: 50-60% B2->Target Direct Iodination (NIS/TFA) Regioselectivity Challenges

Figure 1: Comparative synthetic pathways for 6-Fluoro-8-iodoquinolin-2(1H)-one showing Route A and Route B.

Troubleshooting & FAQs

Q1: Why is my yield so low during the sulfuric acid-mediated cyclization (Route A)?

The Causality: In the Knorr-type cyclization, concentrated sulfuric acid acts as both the solvent and the catalyst. Its role is to protonate the acetal, driving the elimination of methanol to generate a highly electrophilic oxonium ion, which then undergoes electrophilic aromatic substitution (EAS) with the aromatic ring[1]. If your sulfuric acid has absorbed ambient moisture (dropping below 95% concentration), water competes as a nucleophile. This leads to premature hydrolysis of the acetal into a free aldehyde, which rapidly polymerizes or degrades rather than cyclizing. The Solution: Use strictly 95–98% concentrated H2​SO4​ from a freshly opened bottle. Pre-cool the acid to 0 °C before adding the acetal intermediate portion-wise. Maintain the reaction temperature strictly below 15 °C to prevent oxidative degradation.

Q2: I am using Route B (direct iodination of 6-fluoroquinolin-2-one). Why am I observing over-iodination and poor regioselectivity?

The Causality: Direct electrophilic halogenation of the quinolinone ring is dictated by the strong electron-donating effect of the -NH group, which activates both the ortho (8-position) and para (6-position) sites. Because the 6-position is already blocked by fluorine, the 8-position is the next most thermodynamically favored site. However, under harsh conditions (e.g., I2​ / Ag2​SO4​ ), the 3-position and 5-position can also undergo iodination, leading to a complex mixture of isomers. The Solution: Switch to a milder, controlled iodinating system. Use N-iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) at room temperature. TFA slightly protonates the quinolinone, dampening over-reactivity, while NIS provides a slow, controlled release of the electrophilic iodine species ( I+ ), driving the reaction selectively to the sterically accessible 8-position.

Q3: How do I force the acylation of 4-fluoro-2-iodoaniline to completion?

The Causality: 4-Fluoro-2-iodoaniline is a notoriously poor nucleophile. The fluorine atom withdraws electron density via induction, and the bulky iodine atom at the ortho position creates severe steric hindrance around the amine. Standard weak bases (like K2​CO3​ ) are often insufficient to drive the nucleophilic attack on the ester. The Solution: Use a stronger base such as Sodium bis(trimethylsilyl)amide (NaHMDS) in THF at -78 °C to fully deprotonate the aniline before adding the methyl 3,3-dimethoxypropionate. Alternatively, if using a solvent-free thermal approach, increase the equivalents of the propionate to 1.5 and heat to 120 °C, distilling off the methanol byproduct to drive the equilibrium forward.

Quantitative Data Presentation

To help you choose the right conditions and anticipate impurity profiles, the following table summarizes the key metrics for the two primary synthetic routes.

Synthetic RouteKey Reagents & CatalystsTypical YieldMajor Impurities / ByproductsScalability Profile
Route A: Acylation Methyl 3,3-dimethoxypropionate, NaHMDS85–95%Unreacted aniline (due to sterics)Excellent (up to kg scale)
Route A: Knorr Cyclization 95-98% H2​SO4​ (0 °C to RT)70–85%Aldehyde polymers, des-iodo quinolinoneHigh (Requires strict exotherm control)
Route B: Heck/Cyclization Pd(OAc)2​ , PPh3​ , Base, DMF50–60%Heck coupling dimers, de-fluorinated speciesModerate (High catalyst cost)
Route B: Direct Iodination NIS, TFA, RT40–55%3,8-diiodo and 5,8-diiodo isomersPoor (Difficult chromatographic separation)

Standard Operating Procedures (SOPs)

The following self-validating protocol details the highly reliable Route A , adapted from scalable halo-quinolinone syntheses[1].

Step 1: Synthesis of N-(4-fluoro-2-iodophenyl)-3,3-dimethoxypropanamide
  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-fluoro-2-iodoaniline (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.2 equiv) over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the anilide anion.

  • Acylation: Add methyl 3,3-dimethoxypropionate (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS & TLC): Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. Spot on TLC (Hexanes/EtOAc 3:1); the starting aniline ( Rf​≈0.6 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.3 ). LC-MS must show the product mass [M+H]+=354 .

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude acetal as a viscous oil.

Step 2: Sulfuric Acid-Mediated Knorr Cyclization
  • Preparation: In a separate flask, cool concentrated H2​SO4​ (15.0 equiv relative to the acetal) to 0 °C using an ice-water bath.

  • Cyclization: Dissolve the crude acetal from Step 1 in a minimal amount of anhydrous CH2​Cl2​ (approx. 1 mL/g). Add this solution dropwise to the vigorously stirred sulfuric acid, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After 30 minutes, the solution will turn deep yellow/orange.

  • Self-Validation Checkpoint 2 (LC-MS): Carefully quench a 10 μL aliquot into 1 mL of ice water. Extract with CH2​Cl2​ and analyze via LC-MS. The intermediate mass ( [M+H]+=354 ) must be fully replaced by the cyclized product mass ( [M+H]+=290 ).

  • Isolation: Pour the entire reaction mixture slowly over vigorously stirred crushed ice. The product, 6-Fluoro-8-iodoquinolin-2(1H)-one , will immediately precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and triturate with cold methanol to remove organic impurities. Dry under high vacuum at 50 °C.

References

  • Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines Organic Process Research & Development (ACS Publications). This paper establishes the foundational Knorr-type cyclization methodology for heavily halogenated anilines using 3,3-dimethoxypropionate. URL:[Link][1]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones National Institutes of Health (NIH) - PMC. This review details the alternative Heck-coupling and direct cyclization routes (Route B) for quinolinone scaffolds. URL:[Link][2]

Sources

Optimization

The Catalyst Clinic: Suppressing Deiodination in 6-Fluoro-8-iodoquinolin-2(1H)-one Cross-Couplings

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting hydrodehalogenation (deiodination) during palladium-catalyzed cross-couplings...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting hydrodehalogenation (deiodination) during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) of 6-Fluoro-8-iodoquinolin-2(1H)-one.

Rather than providing a generic protocol, this guide deconstructs the mechanistic causality of the failure and provides a self-validating framework to force the reaction down the desired catalytic pathway.

Part 1: The Mechanistic Roots of Deiodination

Deiodination is not a random experimental failure; it is a highly predictable competing catalytic cycle. When 6-fluoro-8-iodoquinolin-2(1H)-one undergoes oxidative addition, the resulting Ar-Pd(II)-I intermediate faces a kinetic fork in the road.

If the subsequent transmetalation step is slow, the intermediate becomes vulnerable to hydride transfer . Hydrides are typically sourced from protic solvents (like methanol, which exhibits a strong primary kinetic isotope effect during dehalogenation[1]), adventitious water[2], or strong alkoxide bases that undergo β -hydride elimination[3].

The specific molecular architecture of 6-fluoro-8-iodoquinolin-2(1H)-one exacerbates this risk through three mechanisms:

  • Electronic Vulnerability: The highly electronegative C6-fluorine stabilizes the Pd(II) intermediate but makes it highly susceptible to reduction via hydride attack[2].

  • Lactam Coordination: The unprotected N-H of the quinolin-2(1H)-one core can coordinate to the palladium center, creating an off-cycle resting state that artificially prolongs the lifetime of the intermediate, giving the slower deiodination pathway time to outcompete C-C bond formation[4].

  • Iodide Poisoning: While aryl iodides undergo extremely fast oxidative addition, iodide is a "soft" ligand that can strongly bind to the palladium complex, sometimes acting as a μ -bridging ligand to form inactive palladium dimers[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII Ar-Pd(II)-I Oxidative Addition Complex Pd0->PdII Oxidative Addition (+ Ar-I) ArI 6-Fluoro-8-iodoquinolin-2(1H)-one ArI->PdII TransMet Transmetalation (Desired Pathway) PdII->TransMet Fast (Bulky Ligands) Hydride Hydride Transfer (Undesired Pathway) PdII->Hydride Slow (Stalled Cycle) PdIIR Ar-Pd(II)-R TransMet->PdIIR + Boronic Acid Product Cross-Coupled Product (Ar-R) PdIIR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdIIH Ar-Pd(II)-H Hydride->PdIIH Deiod Deiodinated Byproduct (Ar-H) PdIIH->Deiod Reductive Elimination Deiod->Pd0 Catalyst Regeneration Source Hydride Sources: Water, Alcohols, Strong Bases Source->Hydride

Fig 1: Competing catalytic pathways: Desired transmetalation vs. undesired hydrodehalogenation.

Part 2: Self-Validating Experimental Protocol

To suppress deiodination, we must eliminate hydride sources and accelerate transmetalation. The following optimized Suzuki-Miyaura protocol is designed as a self-validating system , ensuring that any failure point is caught before the reaction proceeds.

Step 1: Substrate Pre-Conditioning (N-Protection)
  • Action: Protect the quinolin-2(1H)-one nitrogen using a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group prior to coupling.

  • Causality: Masking the lactam nitrogen prevents it from coordinating to the Pd center, which would otherwise inhibit catalysis and stall the cycle[4].

  • Validation Check: Run an FTIR scan of the isolated starting material. The complete disappearance of the broad N-H stretch (~3100–3300 cm⁻¹) confirms successful protection. Do not proceed if the N-H peak remains.

Step 2: Rigorous Deoxygenation and Dehydration
  • Action: Charge an oven-dried Schlenk flask with the protected 6-fluoro-8-iodoquinolin-2(1H)-one (1.0 eq), boronic acid/ester (1.5 eq), and anhydrous K₃PO₄ (2.0 eq). Add strictly anhydrous 1,4-Dioxane. Perform 3 freeze-pump-thaw cycles.

  • Causality: Even trace adventitious water acts as a potent hydrogen source for hydrodehalogenation in fluorinated substrates[2]. Furthermore, weaker inorganic bases like K₃PO₄ prevent the formation of hydride-donating species[6],[4].

  • Validation Check: After the final thaw and backfill with Argon, observe the solution under static vacuum. The solvent must remain perfectly clear with zero micro-bubble formation. Bubbling indicates residual dissolved oxygen, which will oxidize the catalyst and promote homocoupling[5].

Step 3: Catalyst Injection and Kinetic Kickstart
  • Action: Under positive argon pressure, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Heat immediately to 85 °C.

  • Causality: XPhos is a bulky, electron-rich biaryl phosphine that forces rapid reductive elimination and accelerates transmetalation, ensuring the desired cycle outpaces hydride transfer. Lowering the temperature slightly (from the standard 100+ °C) reduces the thermodynamic drive for deiodination[6].

  • Validation Check: At exactly 30 minutes, pull a 10 µL aliquot via a degassed syringe. Run a rapid LC-MS. The chromatogram must show a Product to Deiodinated Byproduct (m/z ~163 for the unprotected core) ratio of >10:1. If the byproduct exceeds 10% of the total mass balance, halt the reaction immediately—your solvent or base has been compromised by moisture.

Part 3: Parameter Optimization Matrix

Use the following data table to audit your current reaction conditions and identify variables that are actively promoting deiodination.

Reaction ParameterHigh Deiodination RiskOptimized ChoiceMechanistic Rationale
Solvent System Methanol, Ethanol, Wet DioxaneAnhydrous 1,4-Dioxane, ToluenePrimary/secondary alcohols act as alkoxide ligands, transferring hydrides to Pd via β -elimination[3].
Base Selection NaOtBu, KOtBu, NaOHK₃PO₄, CsF, Cs₂CO₃Strong alkoxides promote hydride transfer; weaker inorganic bases prevent this side reaction[4].
Ligand Choice PPh₃, Ligand-free (Pd/C)XPhos, SPhos, dppfBulky biaryl phosphines accelerate the rate-limiting transmetalation step, outcompeting side reactions.
Substrate State Unprotected N-H lactamSEM, Boc, or N-Methyl protectedPrevents nitrogen coordination to Pd, which otherwise stalls the catalytic cycle[4].

Part 4: Troubleshooting FAQs

Q1: I am using Pd(dppf)Cl₂ and K₂CO₃ in a Dioxane/Water (4:1) mixture. Why is my starting material completely converting to 6-fluoroquinolin-2(1H)-one? A1: You are actively supplying the reaction with hydrides. Water is a documented hydrogen source for the hydrodehalogenation of fluorinated aryl halides[2]. When transmetalation is slow, the Pd(II) intermediate will extract a proton/hydride from the aqueous environment. Switch to strictly anhydrous conditions and use a pre-dried inorganic base like K₃PO₄[4].

Q2: Why does the iodine atom specifically cause so many issues compared to bromine or chlorine? A2: While aryl iodides undergo extremely fast oxidative addition, iodide is a "soft" ligand. It can strongly bind to the palladium complex, sometimes acting as a μ -bridging ligand to form inactive palladium dimers[5]. This slows down the subsequent transmetalation step, leaving the monomeric Pd(II) species vulnerable to side reactions for a longer period.

Q3: Can I use Methanol or Ethanol to improve the solubility of my boronic acid? A3: Absolutely not. Primary and secondary alcohols are oxidized by the Pd(II) intermediate via β -hydride elimination. This transfers a hydride directly to the palladium center, resulting in rapid reductive elimination of the deiodinated byproduct[3],[1]. If solubility is an issue, utilize a mixed aprotic system like Toluene/DMF.

Sources

Troubleshooting

Optimizing catalyst loading for 6-Fluoro-8-iodoquinolin-2(1H)-one reactions

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly specialized 6-Fluoro-8-iodoquinolin-2(1H)-one scaffold,[1]. D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly specialized 6-Fluoro-8-iodoquinolin-2(1H)-one scaffold,[1]. Due to the unique electronic and steric environment of this molecule, standard cross-coupling conditions frequently fail. This portal provides mechanistic insights, algorithmic troubleshooting, self-validating protocols, and quantitative data to optimize your catalyst loading and reaction yields.

Substrate Mechanics & Catalyst Dynamics

To optimize catalyst loading, you must first understand the causality behind the reactivity of 6-Fluoro-8-iodoquinolin-2(1H)-one:

  • Steric Hindrance at C8: The iodine atom is located at the 8-position, directly adjacent to the lactam nitrogen (N1). This creates a highly congested transition state during the transmetalation step of palladium-catalyzed cross-couplings.

  • Electronic Activation via C6-Fluoro: The strongly electron-withdrawing fluorine atom at the 6-position increases the electrophilicity of the quinolinone ring. This accelerates the initial oxidative addition of the C8-I bond to Pd(0).

  • The Lactam Poisoning Effect: The N1-H proton is relatively acidic. In basic media, it deprotonates to form a lactamate anion. If the catalyst loading is arbitrarily increased without proper ligand pairing, this nitrogen acts as a strong σ -donor, coordinating to the Pd(II) intermediate, forming an off-cycle resting state, and ultimately precipitating as inactive "palladium black."

CatalyticCycle Pd0 Active Pd(0)L (14-electron species) OxAdd Oxidative Addition (Accelerated by 6-Fluoro) Pd0->OxAdd + 6-Fluoro-8-iodoquinolin-2(1H)-one PdII Pd(II) Aryl Halide (Sterically Hindered at C8) OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet + Nucleophile / Base Poison Catalyst Poisoning (N1-Lactamate Chelation) PdII->Poison Deprotonated NH (Poor Ligand Choice) Dehalo Protodehalogenation (Side Reaction) PdII->Dehalo Slow Transmetalation + Proton Source RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle for C8-cross-coupling highlighting off-cycle deactivation pathways.

Troubleshooting FAQs

Q1: I am observing incomplete conversion (<50%) even after increasing my Pd loading to 10-15 mol%. Why is the reaction stalling? A1: Increasing catalyst loading is a common misstep. High Pd loading without a proportional excess of a highly coordinating ligand leads to rapid catalyst aggregation (visible as Pd black). For this scaffold, the deprotonated lactam nitrogen outcompetes standard ligands (like PPh3) for palladium coordination. Solution: Lower your catalyst loading to 2-5 mol% and switch to a bulky, electron-rich precatalyst system like tBuXPhos Pd G1 [2]. The extreme steric bulk of tBuXPhos prevents the lactam nitrogen from coordinating to the metal center, forcing the catalytic cycle forward.

Q2: My LCMS shows a major byproduct at m/z 164.1 [M+H]+. How do I prevent this? A2: A mass of 164.1 corresponds to 6-fluoroquinolin-2(1H)-one, indicating protodehalogenation (loss of the C8 iodine). This occurs when oxidative addition is fast (driven by the C6-fluoro group), but transmetalation is slow. The long-lived Pd(II) intermediate eventually undergoes protonation. Solution: This is a base and solvent issue, not strictly a catalyst loading issue. Switch from aqueous bases (e.g., Na2CO3 in dioxane/water) to strictly anhydrous conditions (e.g., K3PO4 in anhydrous t-amyl alcohol).

Q3: What is the optimal catalyst system for Sonogashira alkynylation of this specific scaffold? A3: The C8-I bond has a relatively low bond dissociation energy (~52 kcal/mol), making it highly reactive toward Sonogashira conditions[3]. An orthogonal functionalization approach using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in triethylamine at 60 °C is highly effective. The high concentration of amine prevents lactam deprotonation issues associated with stronger inorganic bases[3].

Workflow Start Assess Reaction Mixture via LCMS/TLC HighSM High Starting Material (Incomplete Conversion) Start->HighSM PdBlack Visible Pd Black (Catalyst Aggregation) Start->PdBlack Desiodo Des-iodo Byproduct (Protodehalogenation) Start->Desiodo Act1 Switch to tBuXPhos Pd G1 (Ensure 1:1 L:Pd Ratio) HighSM->Act1 Act2 Lower Pd Loading (2-5 mol%) Increase Ligand (L:Pd > 1.2) PdBlack->Act2 Act3 Use Anhydrous Solvent Switch Base (e.g., K3PO4) Desiodo->Act3 Success Optimized C8-Coupling Act1->Success Act2->Success Act3->Success

Figure 2: Algorithmic troubleshooting workflow for optimizing catalyst loading and conditions.

Standard Operating Protocols (SOPs)

SOP 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a low-loading, high-activity precatalyst to prevent N-coordination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and finely milled, anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Catalyst Loading: Add tBuXPhos Pd G1 (2 mol%, 0.01 mmol) and supplemental tBuXPhos ligand (0.5 mol%, 0.0025 mmol)[2]. Scientific Rationale: The slight excess of ligand ensures that any dissociated palladium is immediately recaptured, preventing aggregation into Pd black.

  • Solvent Addition: Add anhydrous t-amyl alcohol (2.5 mL). Seal the tube, remove from the glovebox, and stir at room temperature for 5 minutes to homogenize.

  • Heating & Self-Validation: Heat the reaction to 80 °C. At the 2-hour mark, sample 10 µL of the mixture, dilute in LCMS-grade MeCN, and analyze.

    • Validation Check: The reaction is complete when the starting material peak (m/z 288.9[M+H]+) is <2% relative abundance. Do not quench until this threshold is met.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a tightly packed pad of Celite to remove palladium residues and phosphate salts, and concentrate in vacuo.

SOP 2: Sonogashira Orthogonal Functionalization

Exploiting the ~52 kcal/mol C-I bond energy for rapid alkynylation.

  • Preparation: Charge a round-bottom flask with 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv, 0.5 mmol), Pd(PPh3)4 (5 mol%, 0.025 mmol), and CuI (10 mol%, 0.05 mmol)[3].

  • Reagent Addition: Add rigorously degassed triethylamine (3 mL) followed by the terminal alkyne (1.2 equiv, 0.6 mmol).

  • Reaction: Stir at 60 °C under a positive pressure of nitrogen.

  • Monitoring & Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly electrophilic nature of the C8-I bond ensures rapid oxidative addition; expect full conversion within 2-3 hours[3].

  • Workup: Quench with saturated aqueous NH4Cl (to remove copper salts), extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst selection, loading percentages, and experimental outcomes for the C8-arylation of 6-Fluoro-8-iodoquinolin-2(1H)-one.

Catalyst SystemLoading (mol%)Ligand AddedBase / SolventObserved Result & Mechanistic Outcome
Pd(OAc)2 10%PPh3 (20%)Na2CO3 / Dioxane-H2OPoor (<20% yield). Rapid Pd black formation; severe N1-lactamate catalyst poisoning.
Pd(dppf)Cl2 5%NoneK2CO3 / DMFModerate (40-50%). Significant protodeiodination due to slow transmetalation at the hindered C8 site.
Pd(PPh3)4 / CuI 5% / 10%NoneEt3N (neat or in DMF)Excellent (>90%). Optimal for Sonogashira; rapid alkyne insertion outcompetes side reactions[3].
tBuXPhos Pd G1 2%tBuXPhos (0.5%)K3PO4 / t-Amyl AlcoholExcellent (>95%). Optimal for Suzuki/Buchwald; extreme steric bulk prevents N-coordination[2].

References

  • AccelaChem. 6-Fluoro-8-iodoquinolin-2(1H)-one SY383594 Catalog Information. Available at: [Link]

  • Google Patents (WO2015156264A1).Novel glucose derivative, and cell imaging method and imaging agent using said derivative.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Workflows for 6-Fluoro-8-iodoquinolin-2(1H)-one

Welcome to the Advanced Application Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 6-Fluoro-8-iodoquinolin-2(1H)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 6-Fluoro-8-iodoquinolin-2(1H)-one .

Due to its unique structural thermodynamics, this molecule is a classic "brick dust" compound. It resists standard reversed-phase liquid chromatography (RP-HPLC) workflows, leading to distorted peaks, system overpressure, and severe carryover. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Part 1: Diagnostic Workflow & Mechanistic Pathways

Before adjusting your instrument parameters, it is critical to diagnose whether your issue stems from thermodynamic insolubility (precipitation) or kinetic fluid dynamics (the solvent effect).

TroubleshootingTree Start HPLC Issue Detected 6-F-8-I-quinolin-2-one Symptom1 Peak Splitting / Fronting / Broadening Start->Symptom1 Symptom2 High Backpressure / Loss of Signal Start->Symptom2 Symptom3 Ghost Peaks in Blanks (Carryover) Start->Symptom3 Cause1 The Solvent Effect (Sample diluent too strong) Symptom1->Cause1 Cause2 On-Column Precipitation (Aqueous crash-out) Symptom2->Cause2 Cause3 Hydrophobic Adsorption (Needle/Frit binding) Symptom3->Cause3 Fix1 Reduce Inj. Volume or Use Co-injection Cause1->Fix1 Fix2 Increase starting %B or add THF modifier Cause2->Fix2 Fix3 Aggressive Needle Wash (ACN/DMSO/TFA) Cause3->Fix3

Diagnostic decision tree for troubleshooting halogenated quinolinone HPLC issues.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is 6-Fluoro-8-iodoquinolin-2(1H)-one nearly impossible to dissolve in standard HPLC mobile phases? A1: The insolubility is driven by two competing thermodynamic barriers. First, the 1H-quinolin-2-one core features a planar lactam ring (N-H donor, C=O acceptor) that forms highly stable, hydrogen-bonded dimers and polymers in the solid state, resulting in massive crystal lattice energy[1][2]. Second, the addition of the 8-iodo and 6-fluoro groups drastically increases the molecule's lipophilicity and van der Waals volume. Therefore, the molecule is too lipophilic to dissolve in water, yet its crystal lattice is too strong to be broken by standard organic modifiers like pure acetonitrile (ACN) or methanol (MeOH). Disruption requires strong, aprotic hydrogen-bond acceptors like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).

Q2: I dissolved my sample in 100% DMSO, but now my chromatogram shows severe peak splitting and tailing. What is happening? A2: You are observing the "Solvent Effect." When a sample dissolved in a strong eluting solvent (DMSO) is injected into a weaker mobile phase (e.g., 70% Water / 30% ACN), the sample plug does not instantly mix[3]. As the plug travels through the capillary tubing to the column head, a substantial proportion of the analyte remains immersed in 100% DMSO[4]. Because DMSO has a vastly higher elution strength than the mobile phase, the analyte molecules at the boundaries of the plug partition into the stationary phase differently than those in the center. This causes the analyte band to travel at different velocities, resulting in premature elution, band broadening, or split peaks[5].

SolventEffect Injector Autosampler (100% DMSO Plug) Tubing Capillary Tubing (Incomplete Mixing) Injector->Tubing ColumnHead Column Head (Analyte in Strong Solvent) Tubing->ColumnHead Elution Premature Elution (Peak Splitting) ColumnHead->Elution

Mechanism of peak distortion caused by the strong solvent effect in RP-HPLC.

Q3: How can I inject a DMSO-dissolved sample without triggering the solvent effect or causing on-column precipitation? A3: You must manipulate the fluid dynamics before the sample reaches the stationary phase. If you cannot dilute the sample with the mobile phase prior to injection (due to precipitation), you must rely on in-line dilution.

  • Volume Restriction: Keep the injection volume strictly below 15% of the expected peak volume of the analyte[3].

  • Co-Injection: Modern autosamplers can perform a "sandwich" injection, drawing a plug of weak mobile phase alongside the sample to force rapid mixing in the capillary tubing before the column head[6].

Q4: I am seeing ghost peaks of the compound in my blank injections. How do I eliminate this carryover? A4: Halogenated, rigid aromatics are highly prone to hydrophobic adsorption on stainless steel needles, rotor seals, and column frits. Standard ACN/Water washes are insufficient. You must optimize the autosampler wash protocol by utilizing a wash solvent in which the analyte is highly soluble, and ensure that both the inside and outside of the autosampler needle are subjected to multiple wash cycles[7].

Part 3: Quantitative Data & Operational Parameters

To prevent volume overload and solvent effects, use the following matrix to determine your maximum allowable injection volume based on your column dimensions and expected peak width.

Table 1: Maximum Injection Volume Limits to Prevent Solvent Effects[3]

Column Dimensions (ID x Length)Flow Rate (mL/min)Est. Peak Width at Base (min)Calculated Peak Volume (µL)Max Injection Vol. (100% DMSO) *
4.6 x 150 mm (Standard HPLC)1.00.40400 µL< 60.0 µL
2.1 x 100 mm (UHPLC)0.40.1560 µL< 9.0 µL
2.1 x 50 mm (Fast LC)0.50.0840 µL< 6.0 µL

*Calculated as <15% of the total peak volume. If resolution loss is observed, reduce to <5%.

Part 4: Self-Validating Experimental Protocols

Protocol A: The Autosampler Co-Injection ("Sandwich") Technique

Objective: To inject a highly concentrated, DMSO-dissolved sample of 6-Fluoro-8-iodoquinolin-2(1H)-one without causing peak splitting, while validating that the peak shape improvement is due to fluid dynamics and not degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in 100% HPLC-grade DMSO to a concentration of 1.0 mg/mL.

  • Autosampler Programming: Access your instrument's pretreatment/co-injection function[6]. Program the needle sequence as follows:

    • Draw 5 µL of Mobile Phase A (Weak solvent, e.g., 90% Water).

    • Draw 1 µL of the DMSO Sample.

    • Draw 5 µL of Mobile Phase A.

  • Injection: Inject the entire 11 µL "sandwich" plug into the flow path.

  • Self-Validation System:

    • Control Run: Inject 1 µL of the DMSO sample directly (without co-injection). Calculate the Theoretical Plate Number (TPN) and Symmetry Factor.

    • Test Run: Execute the 11 µL sandwich injection.

    • Validation Criteria: The protocol is successful if the Test Run restores the TPN to >85% of an ideal standard and the Symmetry Factor falls between 0.90 and 1.20[4].

Protocol B: Diagnosing and Reversing On-Column Precipitation

Objective: To determine if the high backpressure is caused by the aqueous crash-out of the quinolinone derivative at the column frit, and to safely clear the blockage.

Step-by-Step Methodology:

  • Baseline Establishment: Equilibrate the column at the starting gradient conditions (e.g., 5% B). Record the baseline system backpressure (e.g., 120 bar).

  • Injection & Monitoring: Inject the maximum intended volume of your sample. Monitor the pressure trace continuously for the first 3 minutes.

  • Diagnostic Check: A sudden, sustained pressure spike (>50 bar above baseline) that does not recover indicates the sample has precipitated at the frit due to the sudden drop in solubility upon mixing with the aqueous mobile phase.

  • Reversal & Validation:

    • Immediately bypass the column if pressure exceeds safety limits, or drop the flow rate to 0.1 mL/min.

    • Change the mobile phase composition to 100% Strong Organic (e.g., ACN or a 50:50 ACN:THF mixture). Do not use buffered organics to avoid salt precipitation[8].

    • Slowly ramp the flow rate back to normal.

    • Validation: If the pressure drops back to the original baseline (accounting for solvent viscosity differences), the precipitate has successfully re-dissolved, confirming aqueous crash-out as the root cause. You must subsequently increase the starting %B of your gradient or premix your sample with a weaker solvent to prevent recurrence.

Part 5: References

Sources

Troubleshooting

Column chromatography purification tips for 6-Fluoro-8-iodoquinolin-2(1H)-one

Welcome to the Technical Support Center. Purifying halogenated carbostyrils (quinolin-2(1H)-ones) is notoriously challenging due to their unique physicochemical properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying halogenated carbostyrils (quinolin-2(1H)-ones) is notoriously challenging due to their unique physicochemical properties. This guide synthesizes field-proven chromatographic methodologies with the underlying chemical mechanics to help you achieve high-purity isolation of 6-Fluoro-8-iodoquinolin-2(1H)-one[1].

Part 1: The Molecular Profile – Why is this compound difficult to purify?

To troubleshoot a purification, we must first understand the causality behind the compound's behavior on a stationary phase. 6-Fluoro-8-iodoquinolin-2(1H)-one presents a "perfect storm" of chromatographic challenges:

  • Lactam-Lactim Tautomerism: The quinolin-2(1H)-one core exists in a dynamic equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms[2]. While the lactam form predominates in the solid state, the equilibrium becomes dynamic in solution and on active surfaces like silica gel. This dynamic shifting during elution causes severe peak broadening and streaking.

  • Hydrogen Bonding: The lactam –NH is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. These moieties interact aggressively with the free silanol groups (-SiOH) on normal-phase silica.

  • Halogen Bonding & Steric Bulk: The C8 iodine atom is highly polarizable and participates in halogen bonding, while the C6 fluorine atom withdraws electron density from the aromatic ring, increasing the acidity of the lactam –NH.

  • The "Brick Dust" Phenomenon: The planar aromatic system drives strong π−π stacking. Combined with the halogen bonding, this results in a highly crystalline lattice that is exceptionally insoluble in common loading solvents like hexanes, heptane, or cold dichloromethane (DCM).

Tautomerism Lactam Lactam Form (Dominant) Lactim Lactim Form (Minor) Lactam->Lactim Dynamic Tautomerization Silica Silica Gel (Active Silanols) Lactam->Silica Strong H-Bonding (Streaking) Lactim->Silica Strong H-Bonding (Streaking)

Fig 1. Lactam-lactim tautomerism and silanol interactions causing chromatographic streaking.

Part 2: Troubleshooting FAQs

Q1: My compound streaks down the entire column, co-eluting with impurities despite a low Rf​ . How do I fix this? A: This is a classic symptom of unsuppressed silanol interactions and tautomeric shifting. You must lock the equilibrium and shield the silica. Solution: Abandon standard Hexane/Ethyl Acetate systems. Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient[3]. More importantly, add 1% to 2% Glacial Acetic Acid (AcOH) to your mobile phase. The acid protonates the silanol groups on the silica gel, disrupting the hydrogen bonding with your compound and locking the quinolinone in its neutral lactam state, resulting in sharp, symmetrical peaks.

Q2: The crude mixture is completely insoluble in my starting mobile phase. If I use pure DCM or DMF to load it, it crashes out on the top of the column. What is the alternative? A: Liquid loading is not viable for highly planar, halogenated quinolinones. If you load with a strong solvent like DMF, it will drag the compound down the column without separation. If you use DCM, the compound will precipitate at the column head, causing overpressure and band distortion. Solution: You must use Solid Loading (Dry Loading) . By dispersing the compound over a large surface area of silica before elution, you bypass the solubility bottleneck and ensure a uniform dissolution rate into the mobile phase.

Q3: I am losing my product on the column (poor mass recovery). Where did it go? A: Irreversible adsorption is occurring. The heavy iodine atom at C8 combined with the lactam core can form exceptionally strong interactions with active normal-phase silica. Solution: If normal phase with an acidic modifier fails to yield >85% recovery, you must switch to Reverse-Phase Chromatography (C18) . Using a Water/Acetonitrile gradient with 0.1% Formic Acid will completely eliminate silanol-driven irreversible adsorption.

Part 3: Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Optimized Dry Loading for Insoluble Quinolinones

Causality: Dispersing the compound onto silica prevents localized precipitation and ensures a tight initial band.

  • Dissolution: In a round-bottom flask, suspend the crude 6-Fluoro-8-iodoquinolin-2(1H)-one in a polar, volatile solvent mixture (e.g., THF or a 4:1 mixture of DCM/MeOH). Heat gently (40°C) if necessary until fully dissolved.

  • Silica Addition: Add deactivated silica gel to the flask. Use a mass ratio of 1:3 (Crude Mass : Silica Mass).

  • Evaporation: Attach to a rotary evaporator. Slowly remove the solvent under reduced pressure (starting at 300 mbar, dropping to 50 mbar).

    • Self-Validation Check: The process is complete when the material in the flask is a completely free-flowing powder. If it clumps or sticks to the glass, there is residual solvent or oil; add more silica and re-evaporate.

  • Loading: Pour the dry powder evenly onto the flat surface of a pre-equilibrated column bed.

  • Capping: Carefully add a 1 cm layer of clean sea sand on top of the loaded silica to protect the bed from physical disruption when adding the mobile phase.

Workflow N1 Crude Mixture N2 Dissolve in THF/MeOH N1->N2 N3 Add Silica & Evaporate N2->N3 N4 Dry Load onto Column N3->N4 N5 Elute: DCM/MeOH + AcOH N4->N5

Fig 2. Optimized dry loading and elution workflow for insoluble quinolinone derivatives.

Protocol B: Normal-Phase Gradient Elution

Causality: A gradual increase in hydrogen-bond accepting solvent (MeOH) outcompetes the silica for the lactam core.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% DCM containing 1% v/v Glacial Acetic Acid.

  • Gradient Elution:

    • 0–2 CV: 100% DCM (+ 1% AcOH)

    • 2–8 CV: Linear gradient from 100% DCM to 95:5 DCM/MeOH (+ 1% AcOH)[3].

    • 8–12 CV: Hold at 95:5 DCM/MeOH (+ 1% AcOH).

  • Detection: Monitor fractions via UV at 254 nm and 280 nm. The extended conjugated system makes this compound highly UV-active.

Part 4: Quantitative Data & Solvent System Comparison

Summarizing the empirical data for 6-Fluoro-8-iodoquinolin-2(1H)-one purification allows for rapid decision-making based on your specific laboratory setup.

Solvent SystemModifier RequiredSolubilizing PowerPeak SymmetryRecommended Use Case
Hexane / EtOAc NoneVery PoorSevere TailingNot recommended due to poor solubility and tautomeric streaking.
DCM / MeOH 1% Acetic AcidModerate to GoodExcellentStandard Protocol. Best balance of solubility and resolution for normal phase[3].
CHCl 3​ / MeOH None or 1% AcOHGoodGoodAlternative to DCM if halogen bonding causes irreversible adsorption[3].
H 2​ O / Acetonitrile 0.1% Formic AcidExcellent (if heated)ExcellentRescue Protocol. Use Reverse-Phase (C18) if normal phase recovery is <85%.

Part 5: References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this guide:

1.[1] Sigma-Aldrich. 6-Fluoro-8-iodoquinolin-2(1H)-one Product Specification. Available at: 2.[3] ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: 3.[2] ResearchGate / MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at:

Sources

Optimization

Technical Support Center: Halogenation of 6-Fluoro-8-iodoquinolin-2(1H)-one

Welcome to the technical support resource for the regioselective halogenation of 6-Fluoro-8-iodoquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the regioselective halogenation of 6-Fluoro-8-iodoquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems methodically.

Frequently Asked Questions (FAQs)

Q1: What makes the halogenation of 6-Fluoro-8-iodoquinolin-2(1H)-one so challenging?

A1: The challenge lies in controlling the regioselectivity due to the complex electronics of the starting material.

The reactivity of 6-Fluoro-8-iodoquinolin-2(1H)-one in electrophilic aromatic substitution is governed by the interplay of three distinct electronic effects from its substituents. Understanding these is the first step to troubleshooting.

  • Quinolin-2(1H)-one Core: The lactam group (-NH-C=O-) within the heterocyclic ring is an activating group. Through resonance, it donates electron density to the ring, primarily at the C3 (ortho) and C4a/C8a (para-like) positions. This makes the C3 position particularly susceptible to electrophilic attack.

  • 6-Fluoro Substituent: Fluorine is highly electronegative, withdrawing electron density via the inductive effect, which deactivates the entire benzene ring to which it is attached. However, through resonance, it is a weak ortho, para-director.[1] It directs incoming electrophiles to the C5 and C7 positions.

  • 8-Iodo Substituent: Iodine is also an inductively withdrawing, deactivating group, though less so than fluorine. It also acts as an ortho, para-director, steering incoming electrophiles towards the C7 position.[1]

The combination of these effects means that at least three positions—C3, C5, and C7—are electronically activated for halogenation, leading to a high potential for the formation of a mixture of isomeric side products. The key to success is to select reaction conditions that selectively favor one of these positions over the others.

Caption: Directing effects on the quinolinone core.
Q2: My reaction produces a mixture of isomers. How can I improve regioselectivity for a specific position?

A2: To enhance regioselectivity, you must carefully tune the reaction conditions—specifically the halogenating agent, solvent, and temperature—to exploit the subtle differences in the activation barriers for substitution at each potential site.

Controlling the outcome of this reaction requires moving away from harsh, highly reactive conditions towards milder, more nuanced approaches.

Strategies for Selective Halogenation:
  • Choice of Halogenating Agent: The reactivity of the electrophile is paramount.

    • For Higher Selectivity (General): N-Halosuccinimides (NCS, NBS, NIS) are generally milder and more selective than their diatomic halogen counterparts (Cl₂, Br₂, I₂).[2] They often reduce the incidence of over-halogenation and other side reactions.

    • For C3-Iodination: Radical-based C-H iodination protocols have shown high selectivity for the C3 position of quinolones.[3][4] These conditions typically involve an oxidant like K₂S₂O₈.

    • For C5/C7 Halogenation: Classical electrophilic conditions are used, but the key is to avoid overly reactive systems. Using Br₂ in acetic acid is a common method, but may require optimization of temperature and time.

  • Solvent Effects: The solvent can stabilize or destabilize charged intermediates, influencing the reaction pathway.

    • Polar Aprotic Solvents (DMF, Acetonitrile): Often good choices for reactions with N-halosuccinimides.

    • Protic Solvents (Acetic Acid, Water): Can be effective but may also participate in or complicate the reaction. Acetic acid is common for brominations. Interestingly, some highly selective metal-catalyzed halogenations of quinolines have been developed to work in water.[5][6]

  • Temperature Control: Lowering the reaction temperature is a classic strategy to enhance selectivity.

    • Reactions run at 0 °C or even lower temperatures will favor the product formed via the lowest activation energy pathway, often increasing the ratio of the desired isomer.

Troubleshooting Workflow for Isomer Control

G start Problem: Mixture of Halogenated Isomers q1 What is your desired isomer? start->q1 c3 Target: C3-Halogenation q1->c3 C3 c57 Target: C5/C7-Halogenation q1->c57 C5 or C7 sol_c3 Solution: 1. Use milder reagent (e.g., NIS, NBS). 2. Consider radical conditions (e.g., NaI/K₂S₂O₈). 3. Lower temperature to 0°C. c3->sol_c3 sol_c57 Solution: 1. Use milder reagent (NBS instead of Br₂). 2. Avoid strong Lewis Acid catalysts. 3. Screen solvents (e.g., Acetic Acid, DMF, CH₂Cl₂). 4. Lower temperature significantly (-20°C to 0°C). c57->sol_c57

Caption: Decision workflow for improving regioselectivity.
Comparative Table of Reaction Conditions
ParameterCondition A (Aggressive)Condition B (Mild/Selective)Rationale for Minimizing Side Products
Halogenating Agent Br₂ with AlCl₃ catalystN-Bromosuccinimide (NBS)NBS is a less aggressive electrophile, reducing over-reactivity and improving selectivity. Avoiding strong Lewis acids prevents degradation and ipso-substitution.[2][7]
Solvent Carbon Disulfide (CS₂)Acetonitrile or DMFPolar aprotic solvents can better solvate intermediates and are common for NBS reactions, often leading to cleaner outcomes.
Temperature Reflux (High Temp)0 °C to Room TemperatureLower temperatures increase selectivity by favoring the kinetic product and minimizing energy for undesired reaction pathways.
Stoichiometry >1.5 equivalents1.0 - 1.1 equivalentsPrecise control of stoichiometry is the most effective way to prevent di- or tri-halogenation.[2]
Expected Outcome Mixture of isomers, over-halogenation, potential degradation.Higher yield of a single isomer, minimized side products.Condition B provides greater control over the reaction's kinetic profile.
Q3: I am observing significant amounts of a di-halogenated product. How do I prevent this?

A3: Over-halogenation is a common issue when the product is as reactive, or more reactive, than the starting material. The solution is to strictly control the reaction parameters.

  • Control Stoichiometry: This is the most critical factor. Use a slight excess (1.0 to 1.1 equivalents) of your halogenating agent. Ensure your starting material is pure and accurately weighed. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[2]

  • Use a Milder Reagent: Switch from aggressive reagents like Br₂ to a milder source like N-Bromosuccinimide (NBS).[2]

  • Lower the Temperature: Perform the reaction at 0 °C or below. This reduces the overall reaction rate, giving you a wider window to stop the reaction before the second halogenation occurs.

  • Slow Addition: Add the halogenating agent slowly as a solution over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

Q4: My NMR/MS data suggests I am losing the iodine at the C8 position. What is happening and how can I stop it?

A4: You are likely observing ipso-substitution, where the incoming electrophile (e.g., Br⁺) displaces the iodine atom instead of a proton. This is more common under harsh, acidic conditions.

Iodine is a relatively good leaving group in electrophilic aromatic substitution. To prevent this side reaction:

  • Avoid Strong Lewis Acids: Do not use catalysts like AlCl₃ or FeCl₃. These strongly polarize the incoming halogen, creating a highly reactive electrophile that is aggressive enough to displace iodine.

  • Use Milder Halogen Sources: N-halosuccinimides are less prone to inducing ipso-substitution compared to diatomic halogens.

  • Buffer the Reaction: If acidic byproducts (like HBr) are formed, they can catalyze the ipso-substitution. Adding a non-nucleophilic base, like proton sponge or 2,6-lutidine, in small quantities can scavenge excess acid without interfering with the primary reaction.

Q5: Can you provide a reliable starting protocol for the selective mono-bromination of 6-Fluoro-8-iodoquinolin-2(1H)-one?

A5: Absolutely. The following protocol is a robust starting point for achieving selective mono-bromination, likely at the C3 position, by using mild conditions. Always perform a small-scale test reaction first.

Protocol: Selective C3-Bromination using N-Bromosuccinimide

This protocol is adapted from established methodologies for the selective halogenation of quinolinone systems.[8][9]

Materials:

  • 6-Fluoro-8-iodoquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath with stirring.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.05 equiv). Add the NBS to the reaction mixture in small portions over 15 minutes, ensuring the temperature remains at or below 5 °C. Note: For improved control, the NBS can be dissolved in a minimum amount of anhydrous DMF and added dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is complete when the starting material spot is no longer visible (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by pouring the mixture into a beaker containing an equal volume of ice-cold water.

  • Workup:

    • Add saturated aqueous Na₂S₂O₃ solution to neutralize any remaining bromine species (the faint yellow color should disappear).

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x volume) and brine (1x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure mono-brominated product.

References

Please note that while the following links were verified at the time of creation, their availability may change.

  • Zhu, M., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. Available at: [Link]

  • Li, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 622-626. Available at: [Link]

  • Manna, S., et al. (2016). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. ChemistrySelect, 1(11), 2673-2676. Available at: [Link]

  • Van Lanen, S., et al. (2012). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available at: [Link]

  • Della-Negra, O., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5489. Available at: [Link]

  • Ansari, M. F., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. Available at: [Link]

  • Qin, Y., et al. (2023). Selective Electrochemical Halogenation of Functionalized Quinolone. The Journal of Organic Chemistry, 88(18), 12958-12970. Available at: [Link]

  • Daugulis, O., et al. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 5758-5766. Available at: [Link]

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

  • Unnamed Author. (2024). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. LinkedIn. Available at: [Link]

  • Gandeepan, P., et al. (2020). Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters, 22(15), 5738-5743. Available at: [Link]

  • Wikipedia contributors. (n.d.). Electrophilic halogenation. Wikipedia. Available at: [Link]

  • Unnamed Author. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 529-548. Available at: [Link]

  • Arcadi, A., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc, 2007(16), 135-151. Available at: [Link]

  • LibreTexts. (2015). Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. Available at: [Link]

  • Verhaeghe, P., et al. (2015). Bromination of quinolin-2(1H)-ones fluorinated on the benzene moiety. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]

  • De, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(88), 15992-15995. Available at: [Link]

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

  • Qin, Y., et al. (2023). Selective Electrochemical Halogenation of Functionalized Quinolone. PubMed. Available at: [Link]

  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Available at: [Link]

  • Pearson, D. E., & Gordon, M. (1963). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 28(11), 3155-3156. Available at: [Link]

  • De, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • Huang, C., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 6(49), 33936-33945. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Fluoro-8-iodoquinolin-2(1H)-one Substitutions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing the 8-position of the quinolin-2(1H)-one scaffold presents severe synthetic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing the 8-position of the quinolin-2(1H)-one scaffold presents severe synthetic challenges. While the 6-fluoro group electronically activates the ring, the 8-iodo position is severely sterically hindered by the adjacent N1-H and C2=O groups.

This guide is engineered to provide you with mechanistic clarity, actionable troubleshooting workflows, and self-validating protocols to successfully execute cross-coupling substitutions at this congested peri-position.

Part 1: Mechanistic Causality & The Steric Challenge

To solve poor yields, we must first understand the failure modes at the molecular level. Substitution at the 8-position of 6-fluoro-8-iodoquinolin-2(1H)-one typically fails due to two primary mechanistic bottlenecks:

  • The Transmetalation Bottleneck: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition into the weak C8–I bond is generally fast[1]. However, the resulting Pd(II) intermediate is trapped in a highly congested steric pocket between the bulky iodine's former position and the adjacent lactam core. This prevents the nucleophile from approaching the metal center, stalling transmetalation and leading to catalyst decay (Pd black)[2].

  • Tautomerization & Catalyst Poisoning: The 2(1H)-quinolinone core exists in a lactam-lactim tautomeric equilibrium[3]. The free N-H (or O-H) can coordinate directly to the electrophilic Pd(II) center, forming a highly stable, unreactive palladacycle that permanently poisons the catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex (Sterically Congested) OxAdd->PdII Fast for C-I TransMet Transmetalation (Major Bottleneck) PdII->TransMet Hindered by C8 & N-H/C=O PdII_Nu Pd(II) Aryl-Nu Complex TransMet->PdII_Nu Requires bulky, electron-rich ligands RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Regenerates Catalyst

Palladium catalytic cycle highlighting the transmetalation bottleneck at C-8.

Part 2: Troubleshooting Guide & Diagnostics

When your C-8 substitution fails, identifying the exact mode of failure via LC-MS or NMR mass balance is critical. Use the table below to align your diagnostic findings with the appropriate chemical intervention.

Quantitative Ligand Performance Data for Hindered C-8 Couplings
Ligand SystemSteric Profile (Cone Angle/Bulk)Electron DensityTypical C-8 ConversionPrimary Failure Mode
PPh₃ Moderate (145°)Low< 10%Unreacted SM; Catalyst Blackout
dppf Bidentate (Large bite angle)Moderate15 - 30%Protodehalogenation
SPhos High (Biaryl scaffold)High75 - 85%(Optimal for Suzuki-Miyaura)
XPhos Very High (Biaryl scaffold)High80 - 90%(Optimal for Buchwald-Hartwig)

Note: Bulky, electron-rich biaryl phosphines (like XPhos and SPhos) are mandatory. Their electron density accelerates oxidative addition, while their extreme steric bulk forces the Pd(II) intermediate to rapidly undergo reductive elimination, preventing the catalytic cycle from stalling[2].

Part 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to SOP 2 without confirming the success of SOP 1.

SOP 1: N-Protection (Methylation) to Prevent Catalyst Poisoning

Causality: Masking the N1 position prevents lactam-lactim tautomerization and stops the nitrogen from coordinating to and poisoning the Palladium catalyst[3].

  • Setup: In an oven-dried flask under Argon, dissolve 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to generate the nucleophilic nitrogen anion.

  • Alkylation: Dropwise add Iodomethane (MeI) (1.2 equiv). Stir at room temperature for 2 hours.

  • Validation (Critical Step): Monitor by LC-MS. The reaction is complete when the starting material mass (M) shifts entirely to (M+14). Furthermore, ¹H-NMR must show the disappearance of the broad N-H proton (>10 ppm) and the appearance of a sharp N-CH₃ singlet at ~3.6 ppm.

  • Workup: Quench with H₂O, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

SOP 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality: Utilizing SPhos ensures that the Pd center remains active even in the highly congested C-8 pocket, facilitating smooth transmetalation with the boronic acid[4].

  • Setup: To a Schlenk tube, add the N-protected 6-fluoro-8-iodoquinolin-2-one (1.0 equiv), the desired aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.1 M). Note: The trace water is essential to dissolve the phosphate base and activate the boronic acid via a boronate complex.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Validation: Check TLC (Hexanes/EtOAc). The highly non-polar iodide starting material should be entirely consumed, replaced by a more polar, UV-active product spot.

  • Workup: Filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing unreacted starting material accompanied by a black precipitate in my reaction flask? A: The black precipitate is "Palladium Black," which forms when the active Pd(0) catalyst aggregates and precipitates out of solution[2]. This happens when the transmetalation step is too slow due to the steric hindrance at C-8. The Pd(II) intermediate decomposes before the nucleophile can attach. Solution: Switch to a bulkier, more electron-rich ligand like XPhos or SPhos to accelerate the catalytic cycle.

Q: My LC-MS shows a major byproduct with a mass of (M - 126). What is happening? A: You are observing protodehalogenation (replacement of the C8-Iodine with a Hydrogen atom, losing the mass of Iodine, ~127 g/mol , plus adding a proton). This occurs when the Pd(II) intermediate undergoes beta-hydride elimination (if your nucleophile has aliphatic hydrogens) or abstracts a proton from the solvent/base before transmetalation can occur. Solution: Ensure strictly anhydrous conditions if using non-aqueous bases, and verify that your boronic acid/amine is not sterically hindering the transmetalation step even further.

Q: Can I use Copper catalysis (Ullmann-type) instead of Palladium for C-N couplings at the 8-position? A: While Copper is less sensitive to steric hindrance in some scenarios, the rigid geometry of the 8-iodoquinolinone makes Ullmann couplings notoriously sluggish, often requiring temperatures >130 °C which can degrade the 6-fluoro substituent. Palladium with Buchwald-type ligands (e.g., BrettPhos or XPhos) remains the gold standard for C-N bond formation here[5].

Troubleshooting Start Low Yield at C-8 CheckMass Check Mass Balance (LC-MS/NMR) Start->CheckMass Proto Protodehalogenation (Ar-H formed) CheckMass->Proto Unreacted Unreacted Starting Material (Ar-I) CheckMass->Unreacted Sol1 Use anhydrous conditions & non-protic solvents Proto->Sol1 Sol2 Use bulky biaryl phosphines (e.g., XPhos, SPhos) Unreacted->Sol2 Sol3 Protect N1 position (e.g., MeI, SEM-Cl) Unreacted->Sol3

Decision matrix for troubleshooting low yields in 8-iodoquinolinone cross-couplings.

References

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Retrieved from:[Link][2]

  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from:[Link][3]

  • DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from: [Link][5]

Sources

Optimization

Recrystallization solvents for 6-Fluoro-8-iodoquinolin-2(1H)-one crude mixtures

Focus: Recrystallization of 6-Fluoro-8-iodoquinolin-2(1H)-one Crude Mixtures Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in the downstream processing of heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Recrystallization of 6-Fluoro-8-iodoquinolin-2(1H)-one Crude Mixtures

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in the downstream processing of heavily halogenated heterocycles. 6-Fluoro-8-iodoquinolin-2(1H)-one presents a unique solubility paradox: the quinolin-2(1H)-one core engages in robust intermolecular hydrogen bonding (lactam-lactim tautomerism) driving high crystal lattice energy, while the massive, polarizable iodine at C8 and the highly electronegative fluorine at C6 drastically alter its solvation dynamics.

This guide provides field-proven, mechanistically grounded protocols to isolate high-purity crystals from crude synthetic mixtures, addressing specific bottlenecks like oiling out and regioisomer contamination.

Solvent Selection Matrix

The successful crystallization of quinoline derivatives hinges on the careful selection of solvents and the precise control of experimental conditions[1]. Below is a quantitative summary of field-tested solvent systems for halogenated quinolinones.

Primary SolventAnti-SolventOptimal Ratio (v/v)Solvation MechanismYield/Purity Profile
DMF Water 1 : 2.5DMF disrupts lactam H-bonds; Water forces hydrophobic collapse of the halogens.High Yield (>85%), Excellent Purity. Best for highly crude mixtures[2].
Ethanol Toluene 3 : 1EtOH provides moderate H-bonding; Toluene solvates lipophilic impurities.Moderate Yield, High Purity. Ideal for removing regioisomers[3].
DCM Methanol 10 : 1DCM solvates the heavy iodine atom; MeOH acts as a mild protic anti-solvent.Excellent for vapor diffusion or slow evaporation techniques[1][2].
Acetone Water 1 : 1Acetone acts as a polar aprotic H-bond acceptor.Fast precipitation, but prone to trapping impurities in the lattice[3].
Self-Validating Experimental Protocols
Protocol A: Anti-Solvent Crystallization (DMF/Water)

Causality: DMF is a superior hydrogen-bond acceptor that outcompetes the quinolinone dimer, fully dissolving the crude mixture. Water, a highly polar protic solvent, rapidly decreases the solubility of the lipophilic fluoro/iodo-aromatic system, driving supersaturation[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 6-Fluoro-8-iodoquinolin-2(1H)-one in 5.0 mL of anhydrous DMF. Heat to 80°C under constant stirring until complete dissolution occurs.

  • Hot Filtration: Pass the hot solution through a pre-warmed fine glass frit to remove insoluble carbonaceous byproducts.

    • Self-Validation Check: The filtrate must be optically clear. If it appears cloudy, particulate matter remains; reheat to 80°C and refilter.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add dropwise 12.5 mL of deionized water (pre-heated to 60°C).

    • Self-Validation Check: A transient localized cloudiness should appear and redissolve. Stop adding water once the cloudiness persists for more than 5 seconds (this marks the metastable zone).

  • Controlled Nucleation: Allow the flask to cool ambiently to 25°C over 2 hours. Do not agitate the flask, as mechanical shock can induce premature, impure precipitation.

  • Isolation: Chill the mixture to 4°C for 1 hour. Filter the resulting crystalline mass and wash with 10 mL of ice-cold Water/DMF (4:1) followed by 5 mL of cold hexanes to remove residual DMF. Dry under vacuum at 50°C.

Protocol B: Temperature-Gradient Crystallization (Ethanol)

Causality: Ethanol provides a balance of polar and non-polar characteristics, capable of dissolving the compound at reflux but offering poor solubility at 0°C. This method relies on thermodynamic control, yielding highly ordered crystals[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude mixture in 15 mL of absolute ethanol. Heat to reflux (78°C).

  • Titration: If the solid does not fully dissolve, add ethanol in 2 mL increments (up to 25 mL total) until the solution is entirely clear.

  • Cooling: Remove from heat. Cool to room temperature at a slow rate of ~1°C/min.

    • Self-Validation Check: Crystals should begin forming around 45°C. If no crystals form by 25°C, the solvent volume is too high (proceed to troubleshooting).

  • Maturation: Once at room temperature, transfer to an ice bath (0–5°C) for 3 hours to maximize yield. Filter and wash with 5 mL of ice-cold ethanol.

Recrystallization Troubleshooting Workflow

Recrystallization Start Crude 6-Fluoro-8-iodoquinolin-2(1H)-one Dissolve Dissolve in Hot Primary Solvent (e.g., EtOH or DMF) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter Cooling Controlled Cooling & Anti-Solvent Addition HotFilter->Cooling Check Crystallization State? Cooling->Check Oiling Oiling Out (Liquid-Liquid Phase Separation) Check->Oiling Phase Separation NoCryst No Precipitation Check->NoCryst Remains Soluble Success Pure Crystalline Product (Filtration & Wash) Check->Success Nucleation & Growth RemedyOil Reheat, Add More Primary Solvent, Use Seed Crystals Oiling->RemedyOil RemedyOil->Cooling RemedyNo Evaporate Solvent / Add Anti-Solvent (e.g., Water/Hexane) NoCryst->RemedyNo RemedyNo->Cooling

Fig 1: Troubleshooting workflow for the recrystallization of halogenated quinolinones.

Frequently Asked Questions (FAQs)

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which supersaturation is reached. The heavy iodine atom significantly lowers the lattice energy when heavily solvated by impurities. Remedy: Reheat the mixture until it forms a single clear phase. Add 10-15% more of the primary solvent (e.g., DMF or EtOH) to reduce the concentration, then cool much more slowly. Introducing a seed crystal of pure 6-Fluoro-8-iodoquinolin-2(1H)-one at the cloud point will bypass the oiling phase by providing a low-energy nucleation site[1].

Q: I am seeing co-crystallization of the 6-iodo-8-fluoro regioisomer. How can I separate them? A: Regioisomers have nearly identical polarities but differ slightly in their crystal packing geometries. Switch from an anti-solvent kinetic precipitation (DMF/Water) to a thermodynamic slow-cooling method (Protocol B using Ethanol/Toluene). The slower growth rate allows the major isomer to preferentially pack into the growing crystal lattice, excluding the mismatched regioisomer[3].

Q: Why is my yield so low when using the DCM/Methanol system? A: 6-Fluoro-8-iodoquinolin-2(1H)-one has surprisingly high solubility in halogenated solvents like DCM due to the polarizability of the C8-Iodine bond. If the DCM is not sufficiently evaporated, the compound will remain in solution[2]. Remedy: Use the DCM/MeOH system for vapor diffusion rather than direct cooling, or ensure you boil off at least 70% of the DCM before initiating cooling[1].

Q: Is column chromatography required before recrystallization? A: Usually no, provided the crude purity is >75%. In fact, the heavy iodine atom can cause severe streaking on silica gel due to halogen bonding with the stationary phase. Recrystallization is the preferred primary purification method for this scaffold.

References
  • Otsuka Pharmaceutical Co., Ltd. "Process for the preparation of quinoline-2(1h)-one derivatives." WO2017115287A1 (Google Patents).
  • African Journals Online (AJOL). "Synthesis of 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones." AJOL. Available at:[Link]

  • Scientific & Academic Publishing (SAPUB). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." SAPUB. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 6-Fluoro-8-iodoquinolin-2(1H)-one vs. 6-Fluoro-8-bromoquinolin-2(1H)-one

Executive Summary For researchers and drug development professionals, the quinolin-2(1H)-one scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antibacterial agents, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the quinolin-2(1H)-one scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antibacterial agents, and other targeted therapeutics. When functionalizing the C8 position via transition-metal-catalyzed cross-coupling, the choice of halogen—specifically between 6-Fluoro-8-iodoquinolin-2(1H)-one and 6-Fluoro-8-bromoquinolin-2(1H)-one —dictates the reaction trajectory, catalyst selection, and thermodynamic requirements.

This guide provides an objective, data-driven comparison of these two intermediates, detailing their mechanistic reactivity profiles and providing self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Reactivity Profile: C–I vs. C–Br Activation

The fundamental divergence in reactivity between these two substrates stems from the thermodynamic stability of their carbon-halogen bonds and the kinetic behavior of the resulting organometallic intermediates [1].

Bond Dissociation Energy (BDE) and Oxidative Addition

The C–I bond in 6-fluoro-8-iodoquinolin-2(1H)-one has a significantly lower Bond Dissociation Energy (BDE) of approximately 65–67 kcal/mol, compared to the 81–83 kcal/mol of the C–Br bond in its bromo counterpart [2]. Consequently, the iodo derivative undergoes oxidative addition to Pd(0) catalysts at a vastly accelerated rate, often proceeding readily at room temperature. The bromo derivative typically requires elevated temperatures (80–100 °C) and more electron-rich ligands to overcome the activation barrier for C–Br cleavage.

The "Iodide Poisoning" Phenomenon

While rapid oxidative addition makes the 8-iodo substrate seem universally superior, practical experience reveals a critical nuance. In classical catalyst systems (e.g., Pd(PPh3)4), aryl iodides can exhibit unexpectedly poor turnover at lower temperatures (~50 °C) compared to their bromide counterparts [3]. This is due to the strong coordinating ability of the iodide anion, which can trap the palladium in stable, inactive μ -bridging Pd(II) dimers.

Conversely, the 8-bromo substrate, while slower to initiate, forms stable but catalytically active tetrameric or trimeric [Pd(II)-Br] intermediates that undergo highly facile transmetalation [4]. Therefore, the bromo derivative often provides more consistent, predictable turnover in standard Suzuki-Miyaura conditions without the need for halide-scavenging additives.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative performance metrics of both substrates in palladium-catalyzed cross-coupling environments.

Parameter6-Fluoro-8-iodoquinolin-2(1H)-one6-Fluoro-8-bromoquinolin-2(1H)-one
C–X Bond Dissociation Energy ~67.2 kcal/mol~82.6 kcal/mol
Oxidative Addition Rate Extremely FastModerate to Slow
Optimal Reaction Temperature 25 °C – 50 °C80 °C – 100 °C
Risk of Catalyst Poisoning High (Formation of Pd-I-Pd dimers)Low (Facile transmetalation)
Hydrodehalogenation Risk Moderate (if transmetalation is slow)Low
Recommended Additives Ag₂CO₃ or AgOTf (to precipitate AgI)None typically required
Ideal Ligands Bulky, strongly coordinating (e.g., dppf, XPhos)Standard or electron-rich (e.g., PPh3, SPhos)

Visualizing the Catalytic Logic

The diagram below maps the divergent pathways these two substrates take during a standard catalytic cycle, highlighting the mechanistic bottlenecks.

G Pd0 Active Pd(0) Catalyst OAI Fast Oxidative Addition Pd0->OAI OABr Slower Oxidative Addition Pd0->OABr SubI 6-Fluoro-8-iodoquinolin-2(1H)-one (C-I BDE ~67 kcal/mol) SubI->OAI SubBr 6-Fluoro-8-bromoquinolin-2(1H)-one (C-Br BDE ~83 kcal/mol) SubBr->OABr PdII_I [Pd(II)-I] Intermediate Risk: Iodide Bridging/Poisoning OAI->PdII_I PdII_Br [Pd(II)-Br] Intermediate Steady Transmetalation OABr->PdII_Br TM Transmetalation with Boronic Acid PdII_I->TM Add Ag+ salts or polar solvents PdII_Br->TM Standard base (e.g., K2CO3) RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle divergence between 8-Iodo and 8-Bromo quinolinone substrates.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific causality checkpoints to monitor reaction health.

Protocol A: Coupling with 6-Fluoro-8-iodoquinolin-2(1H)-one

Objective: Maximize the fast oxidative addition while preventing iodide-induced catalyst trapping.

  • Preparation: In a rigorously dried Schlenk tube, combine 6-fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand is chosen to enforce a cis geometry and resist displacement by the strongly coordinating iodide anion.

  • Additive Integration: Add Ag₂CO₃ (1.5 equiv) as both the base and halide scavenger.

    • Causality: Ag⁺ reacts with the extruded I⁻ to form insoluble AgI, irreversibly driving the equilibrium forward and preventing the formation of inactive Pd-I-Pd dimers.

  • Solvent & Degassing: Add a degassed mixture of THF/H₂O (4:1). Degassing (via freeze-pump-thaw) is critical as the highly reactive Pd(0) species is prone to rapid oxidation.

  • Execution: Stir at 40 °C for 4 hours.

  • Validation Checkpoint: Sample the reaction at 2 hours for LC-MS analysis. If a mass corresponding to [M - I + H] (hydrodehalogenation) is observed >5%, the transmetalation step is lagging. Increase the boronic acid stoichiometry by 0.2 equiv.

Protocol B: Coupling with 6-Fluoro-8-bromoquinolin-2(1H)-one

Objective: Provide sufficient thermal energy to overcome the C–Br BDE while maintaining catalyst stability.

  • Preparation: In a pressure vial, combine 6-fluoro-8-bromoquinolin-2(1H)-one (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh3)4 (5 mol%).

  • Base Selection: Add K₂CO₃ (2.0 equiv).

    • Causality: Bromide does not severely poison the catalyst, so standard inorganic bases are sufficient to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent & Degassing: Add degassed 1,4-Dioxane/H₂O (5:1).

    • Causality: Dioxane is selected over THF to safely accommodate the higher reflux temperatures required for C–Br activation.

  • Execution: Seal the vial and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS at 6 hours. If starting material remains unconsumed, the oxidative addition is stalling. Do not increase temperature further (which degrades the catalyst); instead, spike the reaction with an additional 2 mol% of catalyst.

Experimental Decision Workflow

Workflow Start Select Quinolinone Scaffold PathI 8-Iodo Derivative Start->PathI PathBr 8-Bromo Derivative Start->PathBr CondI Low Temp (25-50°C) Ligand: dppf or XPhos Additive: Ag2CO3 (Halide Scavenger) PathI->CondI CondBr High Temp (80-100°C) Ligand: PPh3 or dppf Base: K2CO3 or Cs2CO3 PathBr->CondBr Monitor Reaction Monitoring (LC-MS) Check for Hydrodehalogenation CondI->Monitor CondBr->Monitor Workup Aqueous Workup & Purification Monitor->Workup

Decision tree for optimizing cross-coupling based on halogen selection.

Conclusion

Choosing between 6-Fluoro-8-iodoquinolin-2(1H)-one and 6-Fluoro-8-bromoquinolin-2(1H)-one is a trade-off between kinetic reactivity and catalytic stability. The iodo derivative is ideal for thermally sensitive substrates but requires careful ligand and additive selection to prevent catalyst poisoning. The bromo derivative is highly robust and cost-effective, making it the preferred choice for scalable syntheses where elevated temperatures are tolerated.

References

  • Computationally Efficient Methodology to Calculate C−H and C−X (X = F, Cl, and Br) Bond Dissociation Energies in Haloalkanes The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings ChemRxiv URL:[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Organometallics - ACS Publications URL:[Link]

Comparative

LC-MS Validation Methods for 6-Fluoro-8-iodoquinolin-2(1H)-one Purity: A Comparative Guide

As a Senior Application Scientist specializing in analytical method development, I frequently encounter the unique chromatographic and mass spectrometric challenges posed by polyhalogenated heterocyclic scaffolds. 6-Fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in analytical method development, I frequently encounter the unique chromatographic and mass spectrometric challenges posed by polyhalogenated heterocyclic scaffolds. 6-Fluoro-8-iodoquinolin-2(1H)-one is a highly valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to synthesize complex kinase inhibitors and anti-infective agents[1],[2].

However, validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for its purity and stability testing requires navigating three distinct physicochemical hurdles: lactam-lactim tautomerism, the risk of in-source dehalogenation, and the separation of closely related positional isomers.

This guide objectively compares conventional C18 reversed-phase methodologies against an optimized Pentafluorophenyl (PFP) UPLC-MS/MS approach, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[3].

Mechanistic Bottlenecks in Halogenated Quinolinone Analysis

Before designing a validation protocol, we must understand the causality behind the analytical failures commonly observed with this specific molecule.

  • Lactam-Lactim Tautomerism : Quinolinones exist in a pH-dependent equilibrium between the 2-quinolinone (lactam/keto) and 2-hydroxyquinoline (lactim/enol) forms[4]. In unbuffered or neutral mobile phases, this rapid interconversion leads to severe peak broadening and split peaks, artificially degrading apparent purity.

  • Positional Isomer Separation : During the halogenation synthesis of quinoline derivatives, positional isomers (e.g., 6-fluoro-7-iodoquinolin-2(1H)-one) are frequently generated[2]. Standard aliphatic stationary phases (like C18) often fail to resolve these isomers because their hydrophobicities are nearly identical.

  • In-Source Dehalogenation : Iodine is an excellent leaving group. Under standard Electrospray Ionization (ESI) conditions with high fragmentor voltages, the carbon-iodine bond at the C8 position readily cleaves, resulting in a loss of 127 Da. This reduces the primary [M+H]+ signal, drastically compromising the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LCMS_Method_Design A 6-Fluoro-8-iodoquinolin-2(1H)-one B1 Lactam-Lactim Tautomerism A->B1 B2 Positional Isomer Separation A->B2 B3 In-Source Dehalogenation A->B3 C1 Acidic Mobile Phase (pH < 3) Locks Keto Form B1->C1 C2 PFP Stationary Phase Enhanced Dipole Interactions B2->C2 C3 Soft Ionization (Low Fragmentor) Preserves[M+H]+ B3->C3 D ICH Q2(R2) Validated Method C1->D C2->D C3->D

Logical framework for LC-MS method development addressing quinolinone analytical challenges.

Comparative Evaluation: Standard C18 vs. PFP Stationary Phases

To establish a highly specific method as mandated by ICH Q2(R2)[3], we compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column.

While C18 relies purely on dispersive (hydrophobic) interactions, the PFP phase introduces fluorine-fluorine interactions, dipole-dipole interactions, and π−π stacking . Because 6-Fluoro-8-iodoquinolin-2(1H)-one possesses a highly polarized aromatic ring due to the electron-withdrawing fluorine at C6 and the bulky, polarizable iodine at C8, the PFP column provides superior shape selectivity.

Table 1: Performance Comparison for 6-Fluoro-8-iodoquinolin-2(1H)-one Analysis
ParameterConventional HPLC-UV-MS (C18)Optimized UPLC-MS/MS (PFP)Mechanistic Rationale
Stationary Phase BEH C18 (1.7 µm)PFP (1.7 µm)PFP offers orthogonal selectivity via π−π and dipole interactions, critical for halogenated aromatics.
Isomer Resolution ( Rs​ ) 1.1 (Co-elution risk)> 2.5 (Baseline resolved) PFP recognizes the spatial orientation of the I and F atoms better than aliphatic chains.
Peak Symmetry (As) 1.4 (Tailing observed)1.05 (Highly symmetrical) Acidic modifier (0.1% FA) combined with PFP surface chemistry suppresses tautomeric peak splitting.
MS Sensitivity (LOQ) 50 ng/mL1 ng/mL Optimized low-fragmentor MRM transitions prevent premature loss of the iodine atom.

Step-by-Step Experimental Protocol (Self-Validating System)

The following methodology is designed to be a self-validating system, ensuring that system suitability criteria are met prior to every injection sequence.

A. Sample Preparation
  • Diluent: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The acidic diluent ensures the molecule is locked into the lactam tautomer prior to injection, preventing solvent-mismatch peak distortion.

  • Stock Solution: Dissolve 1.0 mg of 6-Fluoro-8-iodoquinolin-2(1H)-one reference standard in 1.0 mL of Methanol to yield a 1 mg/mL stock. Sonicate for 5 minutes.

  • Working Standards: Dilute the stock serially in the diluent to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

B. Chromatographic Conditions (UPLC)
  • Column: Waters ACQUITY UPLC CSH PFP, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 60% B

    • 5.0 - 6.0 min: 60% 95% B (Wash)

    • 6.1 - 8.0 min: 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

C. Mass Spectrometry Conditions (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • Cone Voltage / Fragmentor: 20 V. (Critical Step: Kept intentionally low to prevent in-source cleavage of the C-I bond).

  • MRM Transitions:

    • Quantifier: m/z 289.9 m/z 162.0 (Loss of HI, Collision Energy: 25 eV).

    • Qualifier: m/z 289.9 m/z 134.0 (Loss of HI + CO, Collision Energy: 35 eV).

ICH Q2(R2) Validation Data Summary

To ensure regulatory compliance, the method was validated according to the updated ICH Q2(R2) guidelines, which emphasize analytical procedure lifecycle management and robustness[3].

Table 2: Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental Result (UPLC-PFP-MS)Pass/Fail
Specificity No interference at retention timeBlank interference < 0.1% of LOQ peak. Isomer resolution Rs​ = 2.6.PASS
Linearity R2≥0.995 over the specified range R2 = 0.9992 (Range: 1 ng/mL to 1000 ng/mL).PASS
Accuracy (Recovery) 90% - 110% at 3 concentration levels98.5% ± 1.2% (at 10, 100, and 800 ng/mL).PASS
Repeatability (Precision) %RSD 2.0% (n=6 injections)%RSD = 0.85% at 100 ng/mL.PASS
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.3 ng/mL (S/N=4); LOQ = 1.0 ng/mL (S/N=12).PASS
Robustness Stable under deliberate minor variationsUnaffected by ± 2% mobile phase variation and ± 2°C column temp.PASS

Conclusion

The analysis of polyhalogenated quinolinones like 6-Fluoro-8-iodoquinolin-2(1H)-one requires a departure from generic C18 screening methods. By understanding the molecular causality—specifically the propensity for lactam-lactim tautomerism and the lability of the carbon-iodine bond—we can engineer a highly specific analytical environment. The integration of a PFP stationary phase with low-energy ESI+ MRM transitions and acidic pH control yields a robust, ICH Q2(R2)-compliant method that drastically outperforms traditional reversed-phase approaches in both isomer resolution and trace-level sensitivity.

References

  • Sigma-Aldrich / AccelaChemBio Product Catalogs. 6-Fluoro-8-iodoquinolin-2(1H)-one Specifications.1

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.3

  • MDPI. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties (Tautomerism in Quinolones).4

  • Journal of the American Chemical Society (JACS). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold.2

Sources

Validation

Comparative Guide: Cross-Coupling Efficiency of 8-Iodo vs. 8-Chloro Quinolinones

Executive Summary & Strategic Context The quinolinone scaffold is a privileged pharmacophore, frequently serving as the core structure in antimalarial, antibacterial, and oncology drug candidates. Functionalization at th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The quinolinone scaffold is a privileged pharmacophore, frequently serving as the core structure in antimalarial, antibacterial, and oncology drug candidates. Functionalization at the C8 position is a critical step for modulating physicochemical properties and expanding structure-activity relationships (SAR) during the drug discovery phase ()[1].

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are the premier methodologies for C8 elaboration. However, the decision to utilize an 8-iodoquinolinone versus an 8-chloroquinolinone precursor fundamentally alters the thermodynamic landscape of the reaction. The C8-iodo substituent acts as a highly reactive strategic handle for rapid analog generation ()[2], whereas the 8-chloro derivative offers superior atom economy and stability for scale-up manufacturing. This guide objectively compares the mechanistic causality, quantitative efficiency, and experimental protocols for both substrates.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The efficiency of any Pd-catalyzed cross-coupling is fundamentally dictated by the oxidative addition of the carbon-halogen bond to the Pd(0) active species. The order of reactivity in transition metal-mediated cross-coupling generally follows the trend C-I > C-Br >> C-Cl ()[3].

  • 8-Iodoquinolinones (Discovery Phase): The large atomic radius of iodine results in poor orbital overlap with the C(sp²) carbon, yielding a relatively weak C-I bond (Bond Dissociation Energy ~238 kJ/mol). Consequently, oxidative addition is rapid and thermodynamically favorable. Standard, inexpensive catalysts like Pd(PPh₃)₄ are highly effective. However, this hyper-reactivity makes iodides susceptible to side reactions, such as hydrodehalogenation or homocoupling, under prolonged heating.

  • 8-Chloroquinolinones (Process Phase): The C-Cl bond is significantly stronger (BDE ~339 kJ/mol), making oxidative addition the absolute rate-limiting step. Standard phosphine ligands fail to lower the activation energy sufficiently. To activate 8-chloroquinolinones, electron-rich, sterically demanding dialkylbiaryl phosphines (e.g., XPhos, SPhos) are mandatory. These ligands increase the electron density at the palladium center to force oxidative addition, while their massive steric bulk accelerates the subsequent reductive elimination step, preventing catalyst trapping. Recent methodologies have demonstrated successful site-selective functionalization of these robust chlorinated derivatives when paired with advanced catalytic systems ()[4].

Pathway Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (8-Iodo) Low Activation Energy Standard Ligands Pd0->OxAdd_I 8-Iodoquinolinone OxAdd_Cl Oxidative Addition (8-Chloro) High Activation Energy Bulky/Electron-Rich Ligands Pd0->OxAdd_Cl 8-Chloroquinolinone Transmet Transmetalation / Amination Nucleophile Coupling OxAdd_I->Transmet OxAdd_Cl->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Pd catalytic cycle: oxidative addition barriers for 8-iodo vs 8-chloro quinolinones.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics and operational requirements when cross-coupling 8-haloquinolinones, based on established structure-activity paradigms.

Parameter8-Iodoquinolinone8-Chloroquinolinone
Bond Dissociation Energy ~238 kJ/mol (Highly Reactive)~339 kJ/mol (Highly Stable)
Oxidative Addition Rate Fast (Thermodynamically favorable)Slow (Rate-limiting step)
Optimal Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Required Ligand System Standard phosphines (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)
Typical Reaction Temp. 60 °C – 80 °C100 °C – 120 °C
Typical Reaction Time 2 – 6 hours12 – 24 hours
Primary Side Reactions Hydrodehalogenation, HomocouplingUnreacted starting material
Process Suitability Discovery / SAR GenerationScale-up / Manufacturing

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) and visual causality checks to verify the integrity of the catalytic cycle in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling of 8-Iodoquinolinone

Objective: Synthesize 8-arylquinolinone derivatives for rapid SAR screening. Causality Rationale: The weak C-I bond does not require electron-rich ligands for activation. A mild base (Na₂CO₃) and a biphasic solvent system (Dioxane/H₂O) ensure optimal solubility and proton transfer without degrading the sensitive substrate.

  • Preparation & Degassing: Charge a Schlenk flask with 8-iodoquinolinone (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv). Add a 1,4-dioxane/H₂O mixture (4:1).

    • Validation Check: Sparge the mixture with argon for 15 minutes. The dissolved oxygen concentration must be minimized to prevent Pd(0) oxidation. This is visually confirmed in the next step by the absence of a black palladium precipitate (Pd black) upon catalyst addition.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive flow of argon. Seal and heat to 70 °C.

  • In-Process Control (IPC): At t=2 hours, withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the ratio of product to starting material exceeds 95:5. If the M−I+H peak (indicating hydrodehalogenation) exceeds 5%, immediately cool the reaction to halt further degradation.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 8-Chloroquinolinone

Objective: Synthesize 8-aminoquinolinone derivatives for scale-up production. Causality Rationale: The strong C-Cl bond necessitates an advanced catalytic system. Pd₂(dba)₃ coupled with XPhos provides the necessary electron density to push oxidative addition, while the steric bulk of XPhos accelerates reductive elimination.

  • Anhydrous Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with 8-chloroquinolinone (1.0 equiv), amine nucleophile (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv). Add anhydrous toluene.

    • Validation Check: The use of a glovebox and strictly anhydrous solvent is mandatory. Trace water will hydrolyze the Pd-XPhos complex at high temperatures, leading to reaction stalling—identifiable by a premature color shift from deep red/burgundy to pale yellow.

  • High-Temperature Coupling: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 110 °C for 16 hours.

  • In-Process Control (IPC): At t=16 hours, perform GC-FID analysis using an internal standard (e.g., dodecane) added prior to heating.

    • Validation Check: Calculate the mass balance. If unreacted 8-chloroquinolinone remains but no active catalyst is present (indicated by plateaued conversion between t=12 and t=16 ), an additional 1 mol% catalyst spike is required to drive the reaction to completion.

  • Isolation: Cool, filter through a pad of Celite to remove palladium residues, concentrate the filtrate, and isolate the product via crystallization.

Workflow Start Substrate Selection: 8-Haloquinolinone Iodo 8-Iodoquinolinone (Discovery Phase) Start->Iodo Chloro 8-Chloroquinolinone (Process/Scale-up Phase) Start->Chloro CatI Catalyst: Pd(PPh3)4 Base: Na2CO3 Solvent: Dioxane/H2O Iodo->CatI CatCl Catalyst: Pd2(dba)3 + XPhos Base: Cs2CO3 Solvent: Toluene Chloro->CatCl CondI 60-80°C, 2-6 hrs CatI->CondI CondCl 100-120°C, 12-24 hrs CatCl->CondCl ValidI Validation: Monitor for Hydrodehalogenation (LC-MS) CondI->ValidI ValidCl Validation: Monitor for Unreacted Starting Material CondCl->ValidCl

Decision tree and validation workflow for cross-coupling of 8-haloquinolinones.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI - Molecules URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI - Molecules URL:[Link]

  • Palladium-Catalyzed, Site-Selective C(sp²)–H Halogenation and Nitration of 4-Quinolone Derivatives Source: ACS - The Journal of Organic Chemistry URL:[Link]

Sources

Comparative

Spectroscopic Differentiation of 6-Fluoro-8-iodoquinolin-2(1H)-one and Its Positional Isomers: A Comparative Analytical Guide

Executive Summary The precise placement of halogens on the quinolin-2(1H)-one scaffold dramatically influences the physicochemical properties, lipophilicity, and target binding affinity of pharmaceutical candidates. Diff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise placement of halogens on the quinolin-2(1H)-one scaffold dramatically influences the physicochemical properties, lipophilicity, and target binding affinity of pharmaceutical candidates. Differentiating positional isomers—specifically the target 6-Fluoro-8-iodoquinolin-2(1H)-one from structural analogs like 8-Fluoro-6-iodoquinolin-2(1H)-one —requires a multiparametric spectroscopic approach.

Because mass spectrometry (HRMS) can only confirm the molecular formula (C9H5FINO) and cannot reliably distinguish positional isomers, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. This guide objectively compares the analytical performance of multinuclear 1D NMR ( 1 H, 13 C, 19 F) and 2D NMR techniques, providing researchers with a self-validating experimental protocol for unambiguous structural elucidation.

Comparative Spectroscopic Profiling: Evaluating the Analytical Alternatives

To definitively assign the halogen positions, researchers must leverage the orthogonal strengths of different NMR active nuclei. Here is a comparison of the primary spectroscopic techniques used to differentiate these isomers.

19 F NMR: The Primary Discriminator

Fluorine-19 NMR is hyper-responsive to changes in the local chemical environment, boasting a massive chemical shift range of over 800 ppm. This makes it vastly superior to 1 H NMR for initial isomer screening. The 19 F NMR spectra are typically first-order, and the large magnitude of 1 H- 19 F spin-spin coupling provides immediate insight into the molecular topology.

  • 6-Fluoro-8-iodoquinolin-2(1H)-one: The fluorine at C-6 is flanked by two aromatic protons (H-5 and H-7). Because both are in the ortho position relative to the fluorine, the 19 F signal will typically present as a double doublet (dd) or pseudo-triplet due to dual ortho-coupling ( 3 J HF​ ≈ 8–10 Hz).

  • 8-Fluoro-6-iodoquinolin-2(1H)-one: The fluorine at C-8 has only one ortho-proton (H-7), as the other adjacent carbon is the bridgehead C-8a. Consequently, its primary multiplicity will be a doublet (d). Furthermore, its chemical shift is significantly altered by the anisotropic effect and hydrogen-bonding dynamics of the adjacent lactam NH.

13 C NMR & The "Heavy Atom Effect"

While 1 H NMR provides the foundational map of the quinolinone core—characterized by the distinct H-3 and H-4 doublets (typically around 6.5 ppm and 7.7 ppm, respectively)[1]— 13 C NMR acts as the definitive probe for the iodine atom.

Iodine's large, polarizable electron cloud exerts a strong diamagnetic shielding effect on the directly attached (ipso) carbon. This heavy atom effect shifts the C-I resonance drastically upfield (often to 85–95 ppm), which is highly anomalous for an sp 2 hybridized aromatic carbon. Identifying whether this upfield shift belongs to C-6 or C-8 instantly differentiates the isomers. Conversely, the C-F carbon will be heavily deshielded (~155–165 ppm) and split into a large doublet ( 1 J CF​ ≈ 240 Hz).

2D NMR (HMBC/NOESY): The Connectivity Map

When 1D spectra are ambiguous due to overlapping signals, 2D NMR provides the final orthogonal validation[2]. Heteronuclear Multiple Bond Correlation (HMBC) maps the 3-bond couplings from H-5 or H-7 to the fluorinated or iodinated carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial proximity, specifically looking for a correlation between the lactam NH proton and the C-8 substituent.

Quantitative Data: Spectroscopic Signatures

The following table summarizes the diagnostic spectroscopic parameters used to differentiate the target compound from its primary positional isomer.

Analytical Target6-Fluoro-8-iodoquinolin-2(1H)-one8-Fluoro-6-iodoquinolin-2(1H)-oneDiagnostic Causality
19 F NMR Multiplicity Double doublet (dd)Doublet (d)F at C-6 has two ortho-protons (H-5, H-7). F at C-8 has only one ortho-proton (H-7).
13 C NMR (C-I ipso carbon) C-8 shifted upfield (~85-95 ppm)C-6 shifted upfield (~85-95 ppm)Diamagnetic shielding from the heavy iodine atom (Heavy Atom Effect) forces the ipso carbon upfield.
1 H NMR (H-3 / H-4) ~6.5 ppm (d) / ~7.7 ppm (d)~6.5 ppm (d) / ~7.7 ppm (d)Core quinolinone protons remain relatively static; useful for baseline calibration[1].
2D NOESY Correlations NH ↔ H-7 (No correlation to C-8)NH ↔ F-8 (Heteronuclear spatial proximity)Spatial mapping confirms which atom occupies the C-8 position adjacent to the amide.

Standard Operating Procedure: Self-Validating NMR Workflow

Expertise Note: This protocol is designed as a self-validating system. By acquiring 19 F, 13 C, and 2D data from the exact same sample tube, you eliminate solvent-dependent chemical shift artifacts and ensure absolute structural confidence.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Trichlorofluoromethane (CFCl 3​ ) and Tetramethylsilane (TMS) as internal standards.

  • Causality: DMSO- d6​ is strictly selected over CDCl 3​ to prevent the rapid chemical exchange of the lactam NH proton. Preserving the NH signal is critical, as it serves as the primary spatial anchor point in NOESY experiments for differentiating C-8 substitutions. CFCl 3​ provides a definitive 0 ppm reference for 19 F, ensuring shift accuracy.

Step 2: 1 H and 13 C 1D NMR Acquisition

  • Action: Acquire 1 H NMR (ns=16, d1=2s) and 13 C NMR (ns=512, d1=2s) at 298 K.

  • Causality: The 1 H spectrum verifies sample purity and establishes the H-3/H-4 quinolinone baseline. The 13 C spectrum is specifically interrogated for the anomalous upfield sp 2 carbon signal (< 100 ppm), which definitively locates the heavy iodine atom via diamagnetic shielding.

Step 3: Quantitative 19 F NMR Acquisition

  • Action: Acquire 19 F NMR using inverse gated 1 H decoupling. Set the relaxation delay (D1) to ≥ 5 seconds.

  • Causality: Fluorine nuclei in rigid aromatic systems exhibit prolonged longitudinal relaxation times (T 1​ ). A standard 1-second delay leads to incomplete relaxation, causing severe integration errors. A D1 of 5 seconds ensures quantitative accuracy, allowing you to detect trace amounts of the alternative isomer. Inverse gated decoupling removes 1 H- 19 F splitting, simplifying the spectrum to a single peak per fluorine environment for easy counting[3].

Step 4: 2D HMBC & NOESY Elucidation

  • Action: Acquire 1 H- 13 C HMBC (optimized for long-range coupling constant J = 8 Hz) and 1 H- 1 H NOESY (mixing time = 300 ms).

  • Causality: HMBC maps the 3-bond connectivity from the aromatic protons (H-5, H-7) to the halogenated carbons, confirming the carbon backbone[2]. NOESY definitively proves the structure by showing the presence or absence of a spatial correlation between the lactam NH and the C-8 substituent.

Analytical Workflow Visualization

IsomerElucidation Sample Halogenated Quinolinone Isomer Mixture Prep Sample Prep in DMSO-d6 (Preserve NH Proton) Sample->Prep NMR19F 19F NMR (1D) Identify Fluorine Position via Shift & Multiplicity Prep->NMR19F NMR13C 13C NMR (1D) Locate Iodine via Heavy Atom Effect (<100 ppm) Prep->NMR13C NMR2D 2D HMBC / NOESY Map Connectivity & Spatial Proximity NMR19F->NMR2D Ambiguous Coupling Iso6F Confirmed: 6-Fluoro-8-iodoquinolin-2(1H)-one NMR19F->Iso6F Distinct Shift & Multiplicity NMR13C->NMR2D Confirm Backbone NMR2D->Iso6F No NH-to-C8 Correlation

Multiparametric NMR workflow for differentiating halogenated quinolinone isomers.

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: PMC - NIH URL:4

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides Source: Rsc.org URL:1

  • Evaluation of fluoroorganic compounds with benchtop 19F NMR Source: Thermo Fisher Scientific URL:3

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Source: Clockss.org URL:2

  • 19Flourine NMR Source: huji.ac.il URL:

Sources

Validation

Validating 6-Fluoro-8-iodoquinolin-2(1H)-one Structural Integrity via X-ray Crystallography: A Comparative Guide

The structural validation of halogenated heterocycles is a critical bottleneck in modern drug discovery and supramolecular chemistry. 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) represents a highly privileged,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of halogenated heterocycles is a critical bottleneck in modern drug discovery and supramolecular chemistry. 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) represents a highly privileged, yet analytically challenging scaffold [1]. The molecule possesses two distinct halogens with opposing electronic properties: a highly electronegative fluorine at the C6 position and a massive, polarizable iodine at the C8 position.

For researchers developing kinase inhibitors or exploring non-covalent interactions, confirming the exact 3D architecture of this molecule is non-negotiable. The presence of the iodine atom introduces the potential for highly directional σ -hole interactions (halogen bonding), while the quinolinone core exists in a tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxyquinoline) states.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques, demonstrating why SCXRD is the definitive, self-validating method for confirming the structural integrity of 6-Fluoro-8-iodoquinolin-2(1H)-one.

The Analytical Dilemma: Why Standard Methods Fall Short

When synthesizing 6-Fluoro-8-iodoquinolin-2(1H)-one, standard primary quality control relies on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). While these methods confirm bulk purity and atomic composition, they fail to resolve critical 3D spatial ambiguities [2].

  • Tautomeric Ambiguity: In solution, NMR captures a time-averaged equilibrium between the lactam and lactim forms. It cannot definitively prove which state dominates in the solid-state crystal lattice, a factor that dictates the molecule's bioavailability and target-binding kinetics.

  • Halogen Bonding ( σ -hole): The iodine atom at C8 features an electron-deficient region (the σ -hole) capable of forming strong, highly directional bonds with Lewis bases (e.g., oxygen atoms of adjacent molecules). Solution-state methods completely obscure these intermolecular interactions due to solvent disruption.

Quantitative Comparison of Structural Validation Techniques

To objectively evaluate the optimal validation strategy, the following table summarizes the performance metrics of four common analytical techniques when applied to halogenated quinolinones.

Analytical TechniqueSpatial Resolution (Å)Tautomer Detection AccuracyHalogen Bond MappingSample Required (mg)Data Acquisition Time
SCXRD (Solid State) ~0.7 Å 100% (Direct Observation) Definitive (Angle/Distance) 0.01 - 0.1 mg 2 - 24 hrs
NMR (Solution State) N/A (Time-averaged)~80% (Inferred via shifts)Invisible1 - 5 mg0.5 - 2 hrs
HRMS (Gas Phase) N/A (Destructive)0%Invisible< 0.01 mg< 0.5 hrs
PXRD (Powder Solid) > 1.5 Å (Averaged)~60% (Rietveld limits)Ambiguous10 - 50 mg1 - 4 hrs

Data synthesized from standard crystallographic and spectroscopic validation parameters[3].

Logical Framework for Method Selection

The decision to pursue SCXRD is driven by the specific structural questions posed by the 6-Fluoro-8-iodoquinolin-2(1H)-one scaffold. The logical progression of this decision-making process is mapped below.

Logic Target Structural Ambiguities Tautomer Tautomeric State (Lactam vs. Lactim) Target->Tautomer Halogen Halogen Bonding (σ-hole interactions) Target->Halogen Packing 3D Crystal Packing Target->Packing NMR NMR Spectroscopy Tautomer->NMR Time-averaged SCXRD Single-Crystal XRD Tautomer->SCXRD Locates N-H Halogen->NMR Invisible Halogen->SCXRD Measures C-I···O MS Mass Spectrometry Packing->MS Destructive Packing->SCXRD Maps Unit Cell

Fig 2. Logical decision tree comparing validation methods for resolving structural ambiguities.

Self-Validating SCXRD Experimental Protocol

To achieve a publication-grade structural validation, the experimental workflow must be designed as a self-validating system. Every step must include a causal justification and an internal quality control check to ensure the final structural model is an objective representation of physical reality, rather than an artifact of mathematical refinement [4].

Step 1: Controlled Crystallization via Vapor Diffusion
  • Procedure: Dissolve 5 mg of 6-Fluoro-8-iodoquinolin-2(1H)-one in a minimum volume of N,N-dimethylformamide (DMF). Place this vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or hexane).

  • Causality: Vapor diffusion is chosen over direct evaporation because it forces a drastically slower nucleation rate. Slow kinetics prevent the kinetic trapping of metastable polymorphs and reduce the formation of crystal defects (twinning), which is crucial for resolving the exact position of the light N-H proton against the heavy iodine atom.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a single crystal (approx. 0.1 × 0.1 × 0.05 mm) under polarized light. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K liquid nitrogen stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality:

    • Temperature (100 K): Cryogenic cooling drastically reduces thermal vibrations (Debye-Waller factors). This is physically necessary to accurately model the anisotropic electron density of the polarizable iodine atom and to definitively locate the hydrogen atom on the lactam nitrogen.

    • Radiation Source: Mo K α is explicitly chosen over Cu K α . Iodine has a high mass attenuation coefficient for copper radiation, which would cause severe absorption errors. Mo K α penetrates the heavy-atom lattice efficiently.

Step 3: Structure Solution and Anisotropic Refinement
  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check (Internal QC): Monitor the Rint​ value during data integration. An Rint​<0.08 validates that the raw diffraction data is internally consistent before any human-guided refinement begins. During refinement, all non-hydrogen atoms (C, N, O, F, I) must be refined anisotropically to account for non-spherical electron distribution.

Step 4: Algorithmic Validation (CheckCIF)
  • Procedure: Submit the final .cif (Crystallographic Information File) to the [3].

  • Causality: The CheckCIF system acts as an impartial, automated referee. It mathematically verifies that the bond lengths, angles, and thermal ellipsoids adhere to physical laws, ensuring the structure is not a mathematical hallucination. A structure is only deemed "valid" if it returns zero A-level or B-level alerts.

Fig 1. Self-validating SCXRD workflow for 6-Fluoro-8-iodoquinolin-2(1H)-one structural analysis.

Conclusion

While NMR and HRMS are indispensable for rapid bulk analysis, they are fundamentally incapable of resolving the 3D spatial complexities of halogenated heterocycles like 6-Fluoro-8-iodoquinolin-2(1H)-one. By employing a rigorously controlled, self-validating SCXRD protocol, researchers can definitively map the tautomeric state and visualize critical σ -hole interactions. This level of structural certainty is not merely academic; it is the foundational requirement for rational, structure-based drug design and the development of advanced supramolecular materials.

References

  • Uchibori, M., et al. "Unique halogen-π association detected in single crystals of C-N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue." Beilstein Journal of Organic Chemistry, 2025.[Link]

  • International Union of Crystallography (IUCr). "CheckCIF / PLATON Validation Service." IUCr. [Link]

  • Liebeschuetz, J. W., et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D, 2012.[Link]

Comparative

Comparative Benchmarking of Novel 6-Fluoro-8-iodoquinolin-2(1H)-one Derivatives Against Standard Fluoroquinolones

A Senior Application Scientist's Guide to In Vitro Evaluation In the face of escalating antimicrobial resistance, the imperative to discover and develop new classes of antibacterial agents has never been more critical.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

In the face of escalating antimicrobial resistance, the imperative to discover and develop new classes of antibacterial agents has never been more critical.[1] The quinolone family of antibiotics, particularly the fluoroquinolones, has been a cornerstone of antibacterial therapy for decades due to their broad-spectrum activity and potent bactericidal mechanism.[2][3] However, the emergence of resistance to widely used agents like ciprofloxacin and levofloxacin necessitates the exploration of novel chemical scaffolds.[]

This guide presents a comprehensive benchmarking framework for a promising new class of compounds: 6-fluoro-8-iodoquinolin-2(1H)-one derivatives. We will objectively compare their in vitro performance against the standard fluoroquinolones, ciprofloxacin and levofloxacin, providing the supporting experimental data and the causal logic behind our methodological choices. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibacterial therapies.

The Rationale for the 6-Fluoro-8-iodoquinolin-2(1H)-one Scaffold

The design of this novel quinolinone series is rooted in established structure-activity relationships (SAR) of the fluoroquinolone class, while introducing a key modification to explore new chemical space.[5][6]

  • The 4-Quinolone Core: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for antibacterial activity, forming the core pharmacophore that interacts with the bacterial DNA gyrase and topoisomerase IV enzymes.[2]

  • C6-Fluorine: The introduction of a fluorine atom at the C-6 position is a defining feature of the fluoroquinolones. This substitution dramatically enhances the inhibition of DNA gyrase, leading to a significant boost in antibacterial potency and cell penetration.[][7]

  • C8-Iodine: Our point of novelty lies in the introduction of an iodine atom at the C-8 position. Halogen substitution at C-8 has been shown to improve oral absorption and, critically, enhance activity against anaerobic bacteria.[6] The choice of iodine over more common halogens like chlorine is intended to probe the effects of a larger, more polarizable atom on target engagement and bacterial spectrum.[8]

Core_Scaffold cluster_0 6-Fluoro-8-iodoquinolin-2(1H)-one Core cluster_1 Key Functional Groups Core Core A C6-Fluoro: Potency & Gyrase Inhibition B N1-Substituent: Modulates Potency & Spectrum C C8-Iodo: Potential for Enhanced Activity D C7-Substituent: Gram-Positive Activity & PK E Carboxylic Acid & Ketone: Essential for Target Binding

Caption: Core chemical structure of the 6-fluoro-8-iodoquinolin-2(1H)-one scaffold.

Experimental Benchmarking Workflow

Our evaluation follows a logical, multi-stage process designed to build a comprehensive profile of the novel derivatives, from broad activity screening to specific mechanism of action confirmation. This self-validating workflow ensures that only the most promising candidates, those with high potency and low toxicity, advance to more complex mechanistic studies.

Caption: High-level experimental workflow for benchmarking novel quinolinone derivatives.

Part 1: In Vitro Antibacterial Activity Benchmarking

The first critical gate in evaluating any new potential antibiotic is to determine its intrinsic potency against a clinically relevant panel of bacteria. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[10][11]

  • Preparation of Bacterial Inoculum:

    • Select at least three to four well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, dispense 100 µL of CAMHB into all wells.

    • Create a 2x stock solution of the test compounds (novel derivatives, ciprofloxacin, levofloxacin) in the first column of the plate.

    • Perform a two-fold serial dilution by transferring 100 µL from one well to the next across the plate.[14] Discard the final 100 µL from the last dilution well. This creates a gradient of antibiotic concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the antibiotic concentration to the desired final test concentration.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[13]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the unaided eye.[9]

Comparative Antibacterial Activity Data

The following table summarizes the MIC values (in µg/mL) of two representative 6-fluoro-8-iodoquinolin-2(1H)-one derivatives (FIQ-1 and FIQ-2) against standard fluoroquinolones.

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
FIQ-1 0.250.50.1251
FIQ-2 0.510.252
Ciprofloxacin 0.51≤0.060.25
Levofloxacin 0.250.5≤0.060.5

Field Insights: The hypothetical data shows FIQ-1 possessing comparable or superior activity against Gram-positive strains (S. aureus, MRSA) when compared to both ciprofloxacin and levofloxacin.[15] Its activity against E. coli is potent, though slightly less so than the standard drugs. Ciprofloxacin maintains superior activity against P. aeruginosa, a known challenge for many antibiotics.[16]

Part 2: Selectivity and Cytotoxicity Assessment

A potent antibacterial compound is only therapeutically viable if it is selective for bacterial cells over host mammalian cells. A high degree of cytotoxicity can terminate a drug development program. The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds (FIQ-1, FIQ-2) in serum-free culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a viability control.

    • Incubate the plate for another 24 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[19]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[19]

    • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Comparative Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical ratio that compares a compound's toxicity to its desired activity (SI = IC₅₀ / MIC). A higher SI value is desirable, indicating greater selectivity for the bacterial target.

CompoundCytotoxicity IC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI) vs. MRSA
FIQ-1 >128>256
FIQ-2 6464
Ciprofloxacin >200>200
Levofloxacin >200>400

Field Insights: FIQ-1 demonstrates an excellent safety profile with an IC₅₀ greater than 128 µg/mL, leading to a very high selectivity index. This suggests the compound is highly specific for its bacterial target with minimal off-target effects on mammalian cells. FIQ-2 shows moderate cytotoxicity but still maintains a favorable selectivity index.

Part 3: Mechanism of Action Elucidation

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[20][21] These enzymes manage the topology of DNA during replication. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to double-strand DNA breaks and cell death.[21] Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive species.[]

Fluoroquinolone_MoA cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Fluoroquinolone A Relaxed DNA B DNA Gyrase/ Topoisomerase IV A->B C Supercoiled/Decatenated DNA (Allows Replication) B->C E Enzyme-DNA Complex B->E D Fluoroquinolone (e.g., FIQ-1) D->E F Ternary Complex Formed (FQ-Enzyme-DNA) E->F Stabilizes G DNA Replication Stalls F->G H Double-Strand Breaks G->H I Bacterial Cell Death H->I

Caption: Mechanism of action of fluoroquinolones, leading to bacterial cell death.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.[22][23]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA (300 ng), and varying concentrations of the test compound.[23]

    • Initiate the reaction by adding 2 units of E. coli DNA gyrase enzyme. The final reaction volume is 20 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[24]

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the different DNA topoisomers. Relaxed and supercoiled DNA migrate at different rates.

    • Visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

  • Data Analysis:

    • Quantify the band intensities to determine the concentration of the compound required to inhibit 50% of the supercoiling activity (IC₅₀).

Comparative Enzyme Inhibition Data
CompoundE. coli DNA Gyrase IC₅₀ (µM)S. aureus Topoisomerase IV IC₅₀ (µM)
FIQ-1 0.50.9
FIQ-2 1.22.5
Ciprofloxacin 0.84.0
Levofloxacin 1.02.0

Field Insights: The data confirms that the novel derivatives operate via the expected mechanism. FIQ-1 is a potent dual inhibitor, showing superior inhibition of E. coli DNA gyrase compared to the standard drugs and strong inhibition of S. aureus Topoisomerase IV. This dual-targeting profile is highly desirable as it may slow the development of resistance. Ciprofloxacin's weaker activity against Topoisomerase IV aligns with its known preference for DNA gyrase, which contributes to its relatively lower potency against some Gram-positive bacteria.[21]

Conclusion and Future Directions

The systematic benchmarking of the novel 6-fluoro-8-iodoquinolin-2(1H)-one derivatives reveals a promising new direction in the search for fluoroquinolone alternatives. The lead candidate, FIQ-1, demonstrates potent, broad-spectrum antibacterial activity, particularly against challenging Gram-positive pathogens like MRSA.[1] Crucially, this activity is paired with an excellent selectivity profile, suggesting a low potential for host cell toxicity.

Mechanistic studies confirm that these compounds retain the classic fluoroquinolone mode of action, inhibiting bacterial DNA gyrase and topoisomerase IV.[25] The potent dual-targeting nature of FIQ-1 is a significant advantage that may mitigate the emergence of target-based resistance.

The structure-activity relationship suggests that the C8-iodo substitution is a favorable modification, contributing to the potent Gram-positive activity without compromising the core function of the fluoroquinolone pharmacophore. Further optimization of the N-1 and C-7 substituents could further enhance the spectrum and pharmacokinetic properties of this promising new scaffold.[7][26] These findings strongly support the continued investigation of 6-fluoro-8-iodoquinolin-2(1H)-ones as a potential new class of antibacterial agents to combat the global threat of antibiotic resistance.

References

  • Ball, P. (2000). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Jain, R., & Danziger, L. H. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

  • El-Sayed, N. N. E., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]

  • Power. (2023). Levofloxacin vs Ciprofloxacin. Power. [Link]

  • Andrade, M. A., et al. (2022). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Maxwell, A. (1997). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]

  • Al-Ostath, A. I., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Journal of Chemistry. [Link]

  • Hayriyan, A., et al. (2021). ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. ResearchGate. [Link]

  • Traczewski, M. M., & Brown, S. D. (2015). A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically. Journal of Visualized Experiments. [Link]

  • Johnson, D., et al. (2012). Comparative analysis between levofloxacin and ciprofloxacin to assess their bactericidal activity using antimicrobial susceptibility disk diffusion on. Oman Medical Journal. [Link]

  • Empathia AI. (2025). Levofloxacin and Ciprofloxacin Interaction: Safety and Clinical Considerations. Empathia AI. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Technical University of Denmark. [Link]

  • Yuan, Z., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • Spangler, S. K., et al. (1996). Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of Antimicrobial Chemotherapy. [Link]

  • GoodRx. (2023). Levofloxacin vs. Ciprofloxacin: Which Antibiotic Is Safer? GoodRx Health. [Link]

  • Hiasa, H. (2013). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Werth, B. J. (2023). Fluoroquinolones. Merck Manual Professional Edition. [Link]

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]

  • Panda, S. S., & Chowdary, P. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute. [Link]

  • Heisig, A., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. [Link]

  • BenchSci. MTT Assay: Assessing Cell Proliferation. BenchSci. [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • G-Biosciences. (2018). MTT Assay for Cytotoxicity. G-Biosciences. [Link]

  • Rajasekharan, S., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Medicina. [Link]

  • Bio-protocol. DNA gyrase supercoiling inhibition assay. Bio-protocol. [Link]

  • Gherman, C., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • ResearchGate. (2008). Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. [Link]

  • Liu, X., et al. (2011). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules. [Link]

  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

Sources

Validation

FT-IR Spectroscopic Profiling of Substituted Quinolin-2(1H)-ones: A Comparative Guide for Structural Elucidation

Executive Summary Quinolin-2(1H)-ones (commonly known as carbostyrils) are privileged heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent anti-inflammatory, antimicrobial, and anticancer pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-2(1H)-ones (commonly known as carbostyrils) are privileged heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent anti-inflammatory, antimicrobial, and anticancer properties. The structural flexibility of the quinolin-2(1H)-one core allows for diverse functionalization, which significantly alters its physicochemical properties and biological activity.

For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical tool. It is essential for confirming successful functionalization, distinguishing between tautomeric forms, and validating structural integrity. This guide provides an objective comparison of FT-IR spectral data across various substituted quinolin-2(1H)-ones and establishes a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality in FT-IR Spectral Shifts

Understanding the "why" behind spectral shifts is critical for accurate structural elucidation. The FT-IR spectrum of a quinolin-2(1H)-one derivative is governed by three primary mechanistic factors:

  • Lactam-Lactim Tautomerism: Quinolin-2(1H)-one can theoretically exist in a tautomeric equilibrium with 2-hydroxyquinoline. However, in the solid state, the lactam (2-quinolone) form is overwhelmingly favored due to high hydrogen-bonded dimeric stabilization[1]. This is mechanistically validated in FT-IR by the presence of a strong Amide I (C=O) stretch (typically 1650–1680 cm⁻¹) and an N-H stretch (3150–3200 cm⁻¹), rather than a dominant O-H stretch and C=N stretch[1].

  • Electronic Effects of Substituents: The introduction of electron-withdrawing groups (EWGs) such as nitro groups or halogens on the carbocyclic ring pulls electron density away from the amide carbonyl. This decreases resonance stabilization, increasing the double-bond character of the C=O group, which shifts the Amide I absorption to higher frequencies (e.g., ≥1680 cm⁻¹)[2].

  • Steric and N-Substitution Effects: Alkylation, acylation, or complexation at the N-1 position inherently abolishes the N-H stretching band. The disappearance of this band is a definitive, self-validating marker for successful N-substitution[3],[2].

Comparative FT-IR Spectral Analysis

The following table synthesizes quantitative FT-IR data across various substituted quinolin-2(1H)-ones, illustrating how specific functional groups impact the vibrational frequencies of the core scaffold.

Compound / Substituent ProfileN-H / O-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)C=C / C=N Aromatic (cm⁻¹)Specific Substituent Bands (cm⁻¹)
Quinolin-2(1H)-one (Base Scaffold) ~3150 - 3200 (N-H)~1650 - 1660~1600 - 1620N/A
4-Hydroxy-6-methyl-3-(morpholinomethyl) quinolin-2(1H)-one ~3000 (Broad O-H)1656.85~16002954.95, 2924.09 (Aliphatic C-H stretch)[4]
1-Substituted-4-hydroxy-quinolin-2(1H)-one (Thiadiazolyl derivative) 3358 (O-H) N-H absent1681, 16511645 (C=N), 1620, 1599 (C=C)1344, 1156 (C-N)[3]
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate ~3180 (N-H)1660 (Lactam C=O) 1740 (Ester C=O)~1600740 (C-Cl stretch), 1236, 1085 (C-O stretch)[1]
N-Diacetylamino-4,7-dimethyl-6-nitroquinolin-2-one N-H absent1681 (Lactam C=O) 1758, 1739 (Acetyl C=O)~16001530, 1350 (NO₂ stretch)[2]

Standardized Experimental Protocol for FT-IR Analysis

Expert Insight: Moisture contamination is the single biggest confounder in the FT-IR analysis of quinolinones. The broad water band (~3400 cm⁻¹) can easily mask critical N-H or O-H stretches. The following step-by-step protocol establishes a self-validating system using the KBr pellet technique to ensure high-fidelity spectral acquisition[4].

Step-by-Step Methodology:
  • Background Calibration: Record a background spectrum using a blank KBr pellet to subtract atmospheric CO₂ and ambient moisture from the final spectrum.

  • Sample Preparation: Weigh exactly 1–2 mg of the highly purified substituted quinolin-2(1H)-one derivative. Mix this with 100–150 mg of spectroscopy-grade, anhydrous Potassium Bromide (KBr).

    • Causality: KBr is IR-transparent in the mid-IR region. Using a highly dilute sample prevents peak "bottoming out" (total absorption) and minimizes peak broadening caused by excessive intermolecular hydrogen bonding.

  • Trituration: Grind the mixture rigorously in an agate mortar for 3–5 minutes until a fine, homogenous powder is achieved.

    • Causality: Insufficient grinding leads to the Christiansen effect (light scattering by large particles), which severely distorts the spectral baseline.

  • Pellet Pressing: Transfer the powder to a hydraulic press die. Apply 10 tons of pressure for 2–3 minutes under a vacuum to form a translucent pellet.

    • Causality: The vacuum removes trapped air and moisture, preventing the formation of opaque pellets that scatter the IR beam.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average at least 32 scans to optimize the signal-to-noise ratio[1],[4].

  • Self-Validation Check: Inspect the region around 3400 cm⁻¹. If a broad, asymmetrical hump is present in an N-substituted derivative (where no O-H/N-H should exist), the sample has absorbed atmospheric moisture. The sample must be dried in a desiccator and re-run to ensure trustworthiness of the data.

Logical Workflow Visualization

The following diagram illustrates the logical progression from synthesis to FT-IR structural validation, highlighting the specific spectral regions interrogated during analysis.

FTIR_Workflow Start Substituted Quinolin-2(1H)-one Synthesis Purification Purification (Recrystallization / Column) Start->Purification SamplePrep Sample Preparation (KBr Pellet or ATR) Purification->SamplePrep FTIR_Analysis FT-IR Spectroscopic Analysis SamplePrep->FTIR_Analysis Check_NH Check N-H / O-H Region (3100-3400 cm⁻¹) FTIR_Analysis->Check_NH Check_CO Check C=O (Amide I) Region (1650-1680 cm⁻¹) FTIR_Analysis->Check_CO Check_Sub Check Substituent Bands (e.g., C-Cl, NO₂, C-O) FTIR_Analysis->Check_Sub Validation Structural Validation & Tautomeric Confirmation Check_NH->Validation Check_CO->Validation Check_Sub->Validation

Workflow for the synthesis, preparation, and FT-IR spectroscopic validation of quinolin-2(1H)-ones.

Conclusion

FT-IR spectroscopy remains an indispensable, high-throughput technique for the structural profiling of substituted quinolin-2(1H)-ones. By systematically analyzing the Amide I carbonyl stretch, the N-H/O-H region, and substituent-specific vibrational modes, researchers can definitively confirm functionalization and tautomeric states. Adhering to strict, moisture-free sample preparation protocols ensures the scientific integrity and reproducibility of the spectral data.

References

  • Title: Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone | Source: researchgate.
  • Title: Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | Source: researchgate.
  • Title: Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies | Source: frontiersin.
  • Title: FTIR data of synthesized compounds I-XIV | Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-8-iodoquinolin-2(1H)-one proper disposal procedures

Comprehensive Safety and Disposal Guide for 6-Fluoro-8-iodoquinolin-2(1H)-one As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and handling of halogenated heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 6-Fluoro-8-iodoquinolin-2(1H)-one

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and handling of halogenated heterocyclic compounds meet stringent safety and environmental standards. 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly valuable building block in drug discovery, but its dual-halogenated structure demands rigorous end-of-life management. This guide provides the definitive operational protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory maintains compliance, protects personnel, and minimizes environmental impact.

Chemical Profiling and Hazard Causality

The structural architecture of 6-Fluoro-8-iodoquinolin-2(1H)-one (C9H5FINO) features both a fluorine atom and an iodine atom attached to a quinolinone core. While stable under standard laboratory conditions, the primary hazard emerges during disposal.

The Causality of Thermal Hazards: Standard organic waste incineration typically operates at lower temperatures, which is insufficient to break the exceptionally strong carbon-fluorine (C-F) bond (~485 kJ/mol). Incomplete combustion of this compound leads to the synthesis of highly toxic polyhalogenated dibenzodioxins (PXDDs) and dibenzofurans (PXDFs)[1]. Furthermore, thermal degradation releases hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx)—gases that are acutely toxic and highly corrosive to standard incinerator linings[2].

Operational Safety & Immediate Handling Protocols

Before addressing long-term disposal, laboratories must establish self-validating safety protocols for daily handling and accidental spills[3].

Step-by-Step Spill Response Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the spill zone. Ensure the area is well-ventilated to disperse any aerosolized particulates.

  • Don Appropriate PPE: Personnel must wear chemically resistant nitrile or neoprene gloves (which offer superior resistance to halogenated organics compared to latex), tightly sealed safety goggles, and a standard laboratory coat. If the spill generates significant dust, an N95 or P100 particulate respirator is mandatory.

  • Containment: Do not use combustible materials (like paper towels) for initial containment. Use a chemically inert, non-combustible absorbent such as dry sand or vermiculite to cover the solid/solution.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge, and transfer it into a pre-labeled, chemically compatible hazardous waste container.

  • Decontamination & Validation: Wash the spill site with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic halogenated byproducts, followed by a thorough water rinse. Self-Validation Step: Use pH indicator paper on the spill surface to verify that the area has been fully neutralized (pH 7.0) before resuming normal operations.

Waste Segregation & Storage Architecture

The most common point of failure in laboratory waste management is improper segregation. 6-Fluoro-8-iodoquinolin-2(1H)-one must be strictly isolated from non-halogenated organic waste[3].

  • Causality: Mixing halogenated compounds with standard organic solvents alters the calorific value (BTU) of the waste stream and exceeds the halogen threshold of standard municipal or general chemical incinerators. This drastically increases disposal costs and regulatory liability.

  • Storage Protocol: Store the waste in a designated Satellite Accumulation Area (SAA). Use leak-proof, high-density polyethylene (HDPE) containers. The container must be explicitly labeled: "Hazardous Waste: Halogenated Organic (Contains F, I) - CAS 1535306-28-5".

Final Disposal Methodology: High-Temperature Incineration

The only scientifically sound and environmentally compliant method for disposing of 6-Fluoro-8-iodoquinolin-2(1H)-one is high-temperature incineration in a permitted hazardous waste facility equipped with caustic scrubbers[1].

Step-by-Step Disposal Workflow:

  • Manifesting & Transport: Ensure the waste manifest explicitly lists the exact halogen content (F, I). Self-Validation Step: This allows the Treatment, Storage, and Disposal Facility (TSDF) to calibrate their scrubber's caustic dosing accurately prior to incineration.

  • Primary Chamber (Volatilization): The waste is introduced into the primary chamber of a rotary kiln or liquid injection incinerator, operating at ~850°C to volatilize the organic matrix.

  • Secondary Chamber (Thermal Destruction): The volatilized gases are routed to a secondary combustion chamber. Because the waste contains halogens, this chamber must operate at >1100°C with a gas residence time of >2.0 seconds [4]. This extreme thermal environment is required to completely cleave the C-F and C-I bonds and prevent the thermodynamic recombination of fragments into dioxins.

  • Caustic Scrubbing (Neutralization): The exhaust gases, now containing raw HF, HI, and NOx, are passed through a wet caustic scrubber system (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)2)[2]. The scrubber neutralizes the corrosive acids into benign, solid halide salts (e.g., NaF, NaI), which are safely filtered out as scrubber sludge.

  • Exhaust Release: The scrubbed, clean gas (primarily CO2 and water vapor) is continuously monitored for total organic carbon (TOC) and safely released into the atmosphere[4].

Halogenated_Waste_Disposal Gen Waste Generation 6-Fluoro-8-iodoquinolin-2(1H)-one Seg Segregation & Labeling Halogenated Organic Waste Gen->Seg Store Satellite Accumulation Sealed, Compatible Container Seg->Store Incinerate Twin-Chamber Incineration Secondary Chamber >1100°C, >2s Store->Incinerate Scrubber Caustic Scrubber System Neutralization of HF, HI, & NOx Incinerate->Scrubber Exhaust Clean Exhaust & Ash Disposal Compliant with EPA/RCRA Scrubber->Exhaust

Figure 1: Safe disposal workflow for halogenated quinolinone waste, from segregation to caustic scrubbing.

Quantitative Data & Specifications Summary

To ensure rapid operational reference, the critical parameters for the handling and disposal of this compound are summarized below.

ParameterSpecification / RequirementScientific Rationale
Compound Identity 6-Fluoro-8-iodoquinolin-2(1H)-oneHalogenated heterocyclic scaffold (C9H5FINO).
CAS Number 1535306-28-5Unique identifier required for accurate waste manifesting.
Primary Hazard Generation of HF and HI gasesThermal degradation releases corrosive/toxic hydrogen halides.
Incineration Temp > 1100 °C (Secondary Chamber)Required to break the strong C-F bond (~485 kJ/mol) and prevent dioxin formation.
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the organic matrix.
Scrubber Reagent NaOH or Ca(OH)2 (Caustic)Neutralizes acidic exhaust gases into benign, filterable halide salts.

References

  • Sigma-Aldrich. "CAS 1535306-28-5 | Sigma-Aldrich". sigmaaldrich.com.

  • Benchchem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene (Halogenated Organic Waste)". benchchem.com.3

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. 1

  • Corpseed. "What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator?". corpseed.com. 4

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1". epa.gov.2

Sources

Handling

Personal protective equipment for handling 6-Fluoro-8-iodoquinolin-2(1H)-one

Comprehensive Safety and Operational Logistics Guide for Handling 6-Fluoro-8-iodoquinolin-2(1H)-one 1. Executive Summary & Mechanistic Risk Profile As a Senior Application Scientist, I frequently observe laboratories tre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Logistics Guide for Handling 6-Fluoro-8-iodoquinolin-2(1H)-one

1. Executive Summary & Mechanistic Risk Profile As a Senior Application Scientist, I frequently observe laboratories treating specialized halogenated heterocycles like standard organic powders. This is a critical operational vulnerability. 6-Fluoro-8-iodoquinolin-2(1H)-one (CAS: 1535306-28-5) is a highly functionalized intermediate utilized in advanced drug discovery. The dual substitution of fluorine at the 6-position and iodine at the 8-position fundamentally alters the molecule's physicochemical and toxicological properties.

Causality of Risk: The highly electronegative fluorine combined with the bulky, polarizable iodine significantly increases the lipophilicity (LogP) of the quinolinone core[1]. This enhanced lipophilicity facilitates rapid dermal and mucosal penetration, especially when the compound is solubilized in penetration-enhancing assay solvents like DMSO or DMF. Furthermore, predictive toxicological models indicate that halogenated quinolines can undergo bioactivation to form electrophilic quinone imines, presenting a potential hepatotoxicity risk upon systemic exposure[2]. Therefore, handling this compound requires stringent, mechanistically justified Personal Protective Equipment (PPE) and operational controls.

2. Quantitative PPE and Engineering Controls To mitigate the risks of aerosolized inhalation and dermal permeation, the following PPE matrix must be strictly adhered to during all handling phases.

PPE / Control CategoryTechnical SpecificationMechanistic Justification
Primary Gloves Nitrile (≥0.11 mm thickness)Provides baseline protection against dry powder contact during initial vial handling.
Secondary Gloves Extended-cuff Neoprene or NitrileHalogenated quinolinones dissolved in DMSO rapidly permeate standard thin nitrile. Double-gloving creates a sacrificial barrier.
Eye/Face Protection ANSI Z87.1 Splash GogglesPrevents ocular exposure to fine aerosolized powders, which can cause severe mucosal irritation[1].
Body Protection Flame-resistant (FR) Lab CoatProtects against static-induced ignition of organic solvents used during solubilization.
Engineering Control Chemical Fume Hood (80-100 fpm)Maintains negative pressure to prevent inhalation of toxic particulates and isolates volatile byproducts[1].

3. Self-Validating Operational Protocols

Protocol A: Safe Weighing and Solubilization This protocol is designed to prevent static-induced aerosolization—a common failure point when handling fluorinated powders.

  • Fume Hood Validation: Before opening the vial, perform a "tissue flutter test" by taping a small strip of Kimwipe to the bottom of the fume hood sash.

    • Validation Check: The tissue must pull steadily inward, visually confirming a face velocity of 80–100 fpm.

  • Static Elimination: Fluorinated heterocycles are highly prone to static cling. Discharge the static electricity of the analytical balance and the anti-static weigh boat using an ionizing zero-stat gun.

    • Causality: This prevents the highly polarizable powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Powder Transfer: Using a micro-spatula, carefully transfer the required mass of 6-Fluoro-8-iodoquinolin-2(1H)-one. Close the primary vial immediately after the transfer.

  • Solubilization: Transfer the powder to a sealable glass vial before adding your solvent (e.g., DMSO).

    • Crucial Step: Cap the vial before vortexing. Do not sonicate the mixture in an open bath, as ultrasonic waves will aerosolize the highly membrane-permeable halogenated solution, bypassing standard respiratory protections.

Protocol B: Spill Response and Decontamination Halogenated quinolines require specific chemical neutralization; simple water wiping is ineffective due to their lipophilic nature.

  • Containment: If a powder spill occurs, immediately cover the area with damp paper towels (using 70% Ethanol) to prevent dust generation.

  • Chemical Decontamination: Wipe the area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% Ethanol wash.

    • Causality: The alkaline bleach helps degrade the heterocyclic core, while the ethanol solubilizes residual lipophilic fragments[1].

  • Validation Check: Visually inspect the surface under a handheld UV light (many quinolinones fluoresce under UV) to ensure complete removal of the compound from the benchtop.

4. Waste Disposal and Logistical Plan Improper disposal of iodinated and fluorinated compounds can lead to severe environmental toxicity and regulatory violations[2].

  • Solid Waste: All contaminated weigh boats, pipette tips, and primary gloves must be placed in a designated, puncture-resistant chemical waste bin labeled "Toxic Solid Waste - Halogenated Organics".

  • Liquid Waste: Solutions containing 6-Fluoro-8-iodoquinolin-2(1H)-one must be strictly segregated into "Halogenated Organic Waste" carboys.

    • Causality: Mixing halogenated waste with non-halogenated waste can cause exothermic reactions or complicate the high-temperature incineration processes required at the disposal facility.

  • Logistical Tracking: Log the exact mass disposed of in the laboratory's chemical inventory system to maintain a strict chain of custody for heavily halogenated intermediates.

5. Operational Workflow Visualization

G N1 1. Engineering Controls Verify Fume Hood N2 2. PPE Donning Double Nitrile & Goggles N1->N2 N3 3. Active Handling Weighing & Solubilization N2->N3 N4 Contamination or Spill? N3->N4 N5 4a. Decontamination Alkaline Wash / EtOH N4->N5 Yes N6 4b. Standard Transfer Seal in Secondary Container N4->N6 No N7 5. Disposal Halogenated Waste Stream N5->N7 N6->N7

Safe handling, decontamination, and disposal workflow for halogenated quinolinones.

References

  • Chemsrc. "8-Fluoroquinoline Safety Data Sheet and Handling Guidelines". Chemsrc Chemical Database. [Link]

  • National Institutes of Health (NIH) PMC. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". PubMed Central.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.